molecular formula C6H7AlO8 B579033 Aluminium acetotartrate CAS No. 15930-12-8

Aluminium acetotartrate

Cat. No.: B579033
CAS No.: 15930-12-8
M. Wt: 234.10 g/mol
InChI Key: KQVRYPWCDUCYPZ-OLXYHTOASA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aluminium acetotartrate, with the molecular formula C6H7AlO8 and a molar mass of 234.10 g/mol, is an organoaluminium compound supplied as a stable, crystalline solid . This mixed-ligand complex, containing acetate and tartrate anions coordinated to an aluminium cation, is characterized by its exceedingly slow solubility in water and insolubility in alcohol and ether . Historically, it has seen use in pharmaceutical applications, where it was employed as an antiseptic and astringent in topical preparations for skin irritations, as a nasal douche for respiratory affections, and as a lotion . The mechanism of action for aluminium-based compounds like this is primarily attributed to their astringent properties, which cause the local shrinkage or constriction of body tissues and mild coagulation of skin proteins upon topical application, often through osmotic effects . For the modern researcher, this compound serves as a valuable reagent for exploring coordination chemistry, developing novel catalytic systems, and synthesizing advanced materials. It is also of interest for pharmacological studies into topical dermatological formulations and antiseptic vulnerary creams . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

aluminum;(2R,3R)-2,3-dihydroxybutanedioate;acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O6.C2H4O2.Al/c5-1(3(7)8)2(6)4(9)10;1-2(3)4;/h1-2,5-6H,(H,7,8)(H,9,10);1H3,(H,3,4);/q;;+3/p-3/t1-,2-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVRYPWCDUCYPZ-OLXYHTOASA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].C(C(C(=O)[O-])O)(C(=O)[O-])O.[Al+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[O-].[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Al+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7AlO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15930-12-8
Record name Aluminum acetotartrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15930-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aluminium acetotartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015930128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aluminium acetotartrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13789
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ALUMINIUM ACETOTARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19MLB4EQ88
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Aluminium Acetotartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminium acetotartrate, also known by the tradenames Alsol® and Essitol®, is a compound with a history of use as an astringent and antiseptic in pharmaceutical preparations.[1] It is a complex salt of aluminum, acetic acid, and tartaric acid, with an approximate composition of 70% basic aluminum acetate and 30% tartaric acid.[1] This guide provides a detailed technical overview of a plausible synthesis process for this compound, based on established pharmaceutical preparation methods for its precursors and known reaction pathways. The synthesis is presented as a two-stage process: the preparation of a basic aluminum acetate solution, followed by its reaction with tartaric acid.

Core Synthesis Process

The synthesis of this compound can be conceptually divided into two key stages:

  • Synthesis of Basic Aluminium Acetate (Aluminium Subacetate Solution): This initial stage involves the reaction of an aluminum salt with a carbonate and acetic acid to produce a solution of basic aluminum acetate. The United States Pharmacopeia (USP) provides a standardized method for preparing "Aluminum Subacetate Topical Solution," which serves as a well-documented starting point.[2]

  • Formation of the Acetotartrate Complex: In the second stage, the prepared basic aluminum acetate solution is treated with tartaric acid. A rapid preparation method has been described where a suspension of basic aluminum acetate, tartaric acid, and acetic acid is boiled until a clear solution is obtained, indicating the formation of the acetotartrate complex.[3]

Experimental Protocols

Stage 1: Synthesis of Basic Aluminum Acetate Solution (Modified USP Method)

This protocol is adapted from the United States Pharmacopeia (USP) method for the preparation of Aluminum Subacetate Topical Solution.[2][4]

Reactants:

ReactantMolecular FormulaMolar Mass ( g/mol )Quantity
Aluminum SulfateAl₂(SO₄)₃342.15145 g
Calcium CarbonateCaCO₃100.0970 g
Acetic Acid (Glacial)CH₃COOH60.05160 mL
Purified WaterH₂O18.02q.s. to 1000 mL

Procedure:

  • In a suitable vessel, dissolve 145 g of aluminum sulfate in 600 mL of cold purified water.

  • Filter the resulting solution to remove any insoluble impurities.

  • To the filtered aluminum sulfate solution, gradually add 70 g of calcium carbonate in several portions, with constant stirring. Effervescence will occur due to the release of carbon dioxide.

  • After the addition of calcium carbonate is complete and the effervescence has subsided, slowly add 160 mL of glacial acetic acid to the mixture while continuing to stir.

  • Allow the mixture to stand for 24 hours to ensure complete reaction.

  • Filter the mixture to remove the precipitated calcium sulfate. A Buchner funnel with vacuum assistance is recommended for efficient filtration. The initial portion of the filtrate may be returned to the funnel to ensure clarity.

  • Wash the collected solid (magma) on the filter with small portions of cold purified water.

  • Combine the filtrate and the washings, and add sufficient purified water to produce a final volume of 1000 mL. This solution is the basic aluminum acetate (aluminum subacetate) solution.

Stage 2: Formation of the this compound Complex

This protocol is based on the known composition of this compound (approximately 70% basic aluminum acetate and 30% tartaric acid) and a described rapid preparation method.[1][3]

Reactants:

ReactantDescriptionQuantity
Basic Aluminum Acetate SolutionPrepared in Stage 1~700 mL
L-(+)-Tartaric AcidC₄H₆O₆300 g
Acetic Acid (Glacial)CH₃COOHAs needed

Procedure:

  • In a reaction vessel equipped with a condenser and a stirrer, combine approximately 700 mL of the basic aluminum acetate solution prepared in Stage 1 with 300 g of L-(+)-tartaric acid.

  • Add a sufficient amount of glacial acetic acid to the suspension. The exact volume may need to be optimized to ensure complete dissolution.

  • Heat the mixture to boiling while stirring continuously.

  • Maintain the boiling for approximately 2 to 2.5 hours, or until the suspension completely dissolves to form a clear solution.

  • Once a clear solution is obtained, the reaction is complete. The resulting solution contains this compound.

  • The final product can be isolated as a crystalline powder by controlled evaporation of the solvent.

Data Presentation

Table 1: Reactant Quantities for the Synthesis of Basic Aluminum Acetate Solution

ReactantMolar Mass ( g/mol )Quantity (g or mL)Moles (approx.)
Aluminum Sulfate342.15145 g0.424
Calcium Carbonate100.0970 g0.700
Acetic Acid (Glacial)60.05160 mL (approx. 168 g)2.80

Table 2: Composition of this compound

ComponentApproximate Percentage by Weight
Basic Aluminum Acetate70%
Tartaric Acid30%

Visualizations

Caption: Workflow for the two-stage synthesis of this compound.

LogicalRelationship Start Starting Materials Precursor Basic Aluminum Acetate (Intermediate) Start->Precursor Reaction with CaCO3 & Acetic Acid FinalProduct This compound (Final Product) Precursor->FinalProduct Complexation Reaction Reagent1 Tartaric Acid Reagent1->FinalProduct Reagent2 Acetic Acid Reagent2->FinalProduct

Caption: Logical relationship of reactants and products in the synthesis.

References

An In-depth Technical Guide to the Solubility of Aluminium Acetotartrate in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminium acetotartrate is a compound of significant interest in the pharmaceutical and cosmetic industries, primarily utilized for its astringent and antiseptic properties.[1][2] Its efficacy in topical formulations is intrinsically linked to its solubility in various solvents, which dictates the formulation strategies, bioavailability, and ultimately, the therapeutic outcome. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and relevant process workflows for its application.

Physicochemical Properties

This compound is the aluminium salt of acetic and tartaric acids.[1] It typically presents as colorless or yellowish crystals or a powder with a slight acetic odor and an astringent taste.[2] The compound consists of approximately 70% basic aluminum acetate and 30% tartaric acid.[2] On prolonged storage, it may lose acetic acid, leading to incomplete solubility.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C6H7AlO8[3]
Molar Mass 234.096 g/mol [1]
Appearance Colorless or yellowish crystals/powder[1]
CAS Number 15930-12-8[3]

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its dissolution rate and absorption. The solubility of this compound has been qualitatively and quantitatively assessed in various solvents.

Data Presentation

The following table summarizes the known solubility data for this compound and its related compounds, aluminium acetate and aluminium tartrate, in different solvents. This comparative data provides valuable insights for formulation development.

Table 2: Solubility of this compound and Related Compounds

CompoundSolventSolubilityTemperature (°C)Reference
This compound WaterFreely but exceedingly slowly solubleNot Specified[1]
AlcoholInsolubleNot Specified[1][4]
EtherInsolubleNot Specified[1][4]
Aluminium Acetate WaterSolubleNot Specified[5][6][7]
AcetoneSparingly solubleNot Specified[8]
BenzeneInsolubleNot Specified[8]
1,4-DioxaneInsolubleNot Specified[8]
Aluminium Tartrate Water (Cold)Slowly solubleNot Specified[9]
Water (Hot)Readily solubleNot Specified[9]
AmmoniaSolubleNot Specified[10]

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following protocol outlines a detailed methodology for determining the equilibrium solubility of this compound, based on the principles of the shake-flask method, a widely accepted technique referenced in the United States Pharmacopeia (USP) General Chapter <1236>.[11][12][13][14]

Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is achieved. The concentration of the dissolved solute in the supernatant is then determined analytically.

Materials and Equipment
  • This compound (analytical grade)

  • Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Propylene Glycol)

  • Volumetric flasks

  • Stoppered glass vessels (e.g., centrifuge tubes or flasks)

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm pore size)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical technique)

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of stoppered glass vessels. The excess should be sufficient to ensure that undissolved solids remain at the end of the experiment.

    • Add a known volume of the desired solvent to each vessel.

    • Place the sealed vessels in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the vessels at a constant rate for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[15]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vessels to stand undisturbed at the set temperature to allow the undissolved solids to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • To separate the dissolved solute from any remaining solid particles, either centrifuge the aliquot at the experimental temperature or filter it through a syringe filter.[15]

  • Analysis:

    • Accurately dilute the clear supernatant with the solvent to a concentration within the calibrated range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

  • Data Interpretation:

    • The solubility is determined when the concentration of the solute in the supernatant remains constant over successive time points (e.g., between 48 and 72 hours).[15]

    • Express the solubility in appropriate units, such as mg/mL or g/L.

Visualization of Processes

Formulation of a Topical Astringent Solution

The following diagram illustrates a typical workflow for the formulation of a topical solution containing this compound.

G cluster_0 Preparation of Aqueous Phase cluster_1 Active Ingredient Dispersion cluster_2 Final Formulation Dispense Purified Water Dispense Purified Water Heat Water (if required) Heat Water (if required) Dispense Purified Water->Heat Water (if required) Add and Dissolve Excipients Add and Dissolve Excipients Heat Water (if required)->Add and Dissolve Excipients Add this compound Add this compound Add and Dissolve Excipients->Add this compound Transfer Mix until Dissolved Mix until Dissolved Add this compound->Mix until Dissolved Combine Phases Combine Phases Mix until Dissolved->Combine Phases Transfer Adjust pH (if necessary) Adjust pH (if necessary) Combine Phases->Adjust pH (if necessary) QS with Purified Water QS with Purified Water Adjust pH (if necessary)->QS with Purified Water Final Mixing Final Mixing QS with Purified Water->Final Mixing Quality Control Testing Quality Control Testing Final Mixing->Quality Control Testing

Caption: Workflow for formulating a topical solution.

Quality Control Workflow for this compound

This diagram outlines the key steps in the quality control process for ensuring the identity, purity, and quality of this compound raw material.

G Start Start Raw Material Sampling Raw Material Sampling Start->Raw Material Sampling Physical Examination Physical Examination Raw Material Sampling->Physical Examination Appearance, Odor Identification Tests Identification Tests Physical Examination->Identification Tests e.g., FTIR, Titration Purity and Assay Purity and Assay Identification Tests->Purity and Assay e.g., HPLC, ICP-MS for Al content Decision Decision Purity and Assay->Decision Compare with Specifications Release for Manufacturing Release for Manufacturing Decision->Release for Manufacturing Pass Reject and Quarantine Reject and Quarantine Decision->Reject and Quarantine Fail

Caption: Quality control workflow for raw material.

Conclusion

This technical guide provides essential information on the solubility of this compound, a key parameter for its successful formulation and application in the pharmaceutical and cosmetic industries. The provided experimental protocol offers a standardized approach for researchers to determine its solubility in various solvents, enabling informed decisions in product development. The visualized workflows for formulation and quality control further offer a practical guide for professionals in the field. Further research into the quantitative solubility of this compound in a wider range of pharmaceutically relevant solvents is encouraged to expand the formulation possibilities for this versatile compound.

References

Unraveling the Thermal Degradation of Aluminium Acetotartrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition behavior of aluminium acetotartrate. Drawing upon available data for related aluminium carboxylate complexes, this document outlines a plausible thermal degradation pathway, presents hypothesized quantitative data, details relevant experimental protocols, and visualizes the key processes involved. This information is critical for understanding the compound's stability, predicting its behavior under thermal stress, and ensuring the safe and effective development of drug formulations containing this excipient.

Introduction to this compound

This compound is a mixed ligand complex of aluminium with acetate and tartrate ions. It finds applications in the pharmaceutical industry, primarily as an astringent and antiseptic agent. A thorough understanding of its thermal properties is paramount for drug formulation, manufacturing, and stability studies, as thermal decomposition can lead to changes in physicochemical properties, loss of efficacy, and the formation of potentially harmful degradation products.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound in an inert atmosphere is hypothesized to occur in a multi-step process, influenced by the nature of its organic ligands. The decomposition is expected to initiate with the loss of weakly bound water molecules, followed by the sequential or overlapping degradation of the acetate and tartrate moieties, ultimately yielding a final residue of aluminium oxide (alumina).

The initial stage likely involves dehydration, where any adsorbed or coordinated water molecules are removed at relatively low temperatures. This is followed by the decomposition of the organic ligands. The acetate ligand is generally less stable and is expected to decompose at a lower temperature range compared to the more complex tartrate ligand. The decomposition of the tartrate ligand is a more intricate process, likely involving dehydroxylation and the breakdown of its carbon skeleton. The final stage of decomposition involves the formation of a stable aluminium oxide residue at high temperatures.

Quantitative Thermal Analysis Data (Hypothesized)

In the absence of specific experimental data for this compound, the following table summarizes the hypothesized quantitative data for its thermal decomposition based on the known behavior of aluminium acetate and aluminium tartrate. These values should be considered as estimates and require experimental verification.

Decomposition StageTemperature Range (°C)Mass Loss (%) (Hypothesized)Key Events and Gaseous Products
Stage I: Dehydration 50 - 1505 - 10Loss of adsorbed and coordinated water (H₂O).
Stage II: Acetate Ligand Decomposition 200 - 35020 - 30Decomposition of the acetate group, potentially releasing acetic anhydride (C₄H₆O₃), acetone (C₃H₆O), and carbon dioxide (CO₂).
Stage III: Tartrate Ligand Decomposition 350 - 60030 - 40Dehydroxylation and fragmentation of the tartrate skeleton, releasing water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).
Stage IV: Final Residue Formation > 600-Formation of a stable aluminium oxide (Al₂O₃) residue.

Experimental Protocols

The thermal decomposition of this compound can be comprehensively studied using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature, providing quantitative information about decomposition stages and the stoichiometry of the final residue.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).

  • Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and end temperatures of each decomposition step and the corresponding percentage mass loss. The first derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in temperature (DTA) or heat flow (DSC) between a sample and an inert reference as a function of temperature, identifying whether decomposition processes are endothermic or exothermic.

Methodology:

  • Instrument: A DTA or DSC instrument, often coupled with a TGA.

  • Sample and Reference: A weighed sample of this compound is placed in a sample crucible, and an inert reference material (e.g., calcined alumina) is placed in a reference crucible.

  • Atmosphere and Temperature Program: The experimental conditions (atmosphere, heating rate) are typically identical to those used for TGA to allow for direct correlation of the results.

  • Data Analysis: The DTA/DSC curve shows peaks corresponding to thermal events. Endothermic peaks indicate heat absorption (e.g., dehydration, melting, and some decomposition steps), while exothermic peaks indicate heat release (e.g., combustion of organic matter, crystallization).

Mandatory Visualizations

To further elucidate the proposed thermal decomposition behavior and experimental workflow, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Thermal Analysis Sample This compound Sample TGA_DTA TGA/DTA Instrument Sample->TGA_DTA Heating Controlled Heating (e.g., 10 °C/min in N₂) TGA_DTA->Heating Data_Acquisition Data Acquisition (Mass, ΔT vs. Temperature) Heating->Data_Acquisition TGA_Curve TGA Curve (Mass Loss %) Data_Acquisition->TGA_Curve DTA_Curve DTA Curve (Endo/Exo Peaks) Data_Acquisition->DTA_Curve Analysis Data Analysis and Interpretation TGA_Curve->Analysis DTA_Curve->Analysis

Caption: Experimental workflow for the thermal analysis of this compound.

G cluster_decomposition Proposed Thermal Decomposition Pathway of this compound Start This compound (Hydrated) Dehydration Dehydrated Intermediate Start->Dehydration Stage I (50-150°C) - H₂O Acetate_Decomp Intermediate after Acetate Decomposition Dehydration->Acetate_Decomp Stage II (200-350°C) - C₄H₆O₃, C₃H₆O, CO₂ Tartrate_Decomp Intermediate after Tartrate Decomposition Acetate_Decomp->Tartrate_Decomp Stage III (350-600°C) - H₂O, CO, CO₂ Final Aluminium Oxide (Al₂O₃) Tartrate_Decomp->Final Stage IV (>600°C)

Caption: Proposed multi-stage thermal decomposition pathway of this compound.

Conclusion

This technical guide provides a foundational understanding of the thermal decomposition behavior of this compound based on available scientific literature for related compounds. The proposed multi-stage decomposition pathway, hypothesized quantitative data, and detailed experimental protocols serve as a valuable resource for researchers, scientists, and drug development professionals. It is imperative to conduct specific experimental studies on this compound to validate and refine the information presented herein, ensuring the development of safe, stable, and effective pharmaceutical products.

Aluminium Acetotartrate: A Comprehensive Safety Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for aluminium acetotartrate, tailored for its use in laboratory and research settings. The information is compiled and synthesized from various safety data sheets (SDS) to ensure a thorough understanding of the substance's properties, hazards, and the necessary precautions for safe handling.

Chemical and Physical Properties

This compound is a complex of aluminum, acetic acid, and tartaric acid.[1][2] It typically appears as colorless to yellowish crystals or powder.[1] While extensive quantitative data is not always available, the following table summarizes its key physical and chemical properties.

PropertyValueSource(s)
Molecular Formula C6H7AlO8[3]
Molecular Weight 234.10 g/mol [3]
Appearance Colorless to yellowish crystals or powder[1]
Odor Slight acetic odor[1]
Solubility in Water Slowly soluble in cold water[1]
Solubility in Alcohol Practically insoluble[1]
Melting Point Not available-
Boiling Point Not available-
Flash Point Not available-
Vapor Pressure Not available-
pH Not available-

Hazard Identification and Classification

This compound is classified as causing serious eye irritation.[3] The following table outlines its hazard statements and precautionary measures as per the Globally Harmonized System (GHS).

Hazard ClassificationGHS Hazard StatementGHS Precautionary Statements
Eye Irritation H319: Causes serious eye irritation.[3]P264: Wash skin thoroughly after handling.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P337+P313: If eye irritation persists: Get medical advice/attention.[3]
General Handling -P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P262: Do not get in eyes, on skin, or on clothing.[3]

Toxicological Information

Detailed quantitative toxicological data for this compound is limited. The primary health concern is serious eye irritation.[3] Ingestion may cause abdominal pain, nausea, vomiting, and diarrhea.

Toxicological EndpointData
Acute Oral Toxicity Not available
Acute Dermal Toxicity Not available
Acute Inhalation Toxicity Not available
Skin Corrosion/Irritation May cause dry skin.
Serious Eye Damage/Irritation Causes serious eye irritation.[3]
Respiratory or Skin Sensitization Not a reported sensitizer.
Carcinogenicity Not a reported carcinogen.[3]
Mutagenicity Not available
Teratogenicity Not available
Developmental Toxicity Not available

Experimental Protocols: Safe Handling and Emergency Procedures

Given the nature of the substance, experimental protocols focus on safe handling and emergency response rather than specific experimental methodologies.

General Laboratory Handling Protocol

This workflow outlines the standard procedure for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Review Safety Data Sheet prep2 Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) prep1->prep2 handle1 Weigh substance in a ventilated area or fume hood to minimize dust prep2->handle1 handle2 Handle with care to avoid eye and skin contact handle1->handle2 clean1 Clean work area thoroughly handle2->clean1 clean2 Wash hands and exposed skin clean1->clean2 clean3 Store in a cool, dry, well-ventilated area in a tightly closed container clean2->clean3 spill Accidental Spill Occurs evacuate Evacuate immediate area if necessary spill->evacuate ppe Ensure appropriate PPE is worn spill->ppe contain Contain the spill; prevent entry into drains evacuate->contain ppe->contain cleanup Sweep up spilled solid material contain->cleanup dispose Place in a suitable, labeled container for disposal cleanup->dispose decontaminate Decontaminate the spill area dispose->decontaminate cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion exposure Exposure Occurs inhalation_action Move to fresh air. If breathing is difficult, give oxygen. exposure->inhalation_action skin_action Wipe off excess material. Wash with plenty of soap and water. exposure->skin_action eye_action Immediately flush eyes with plenty of water for at least 15 minutes, lifting eyelids. exposure->eye_action ingestion_action Rinse mouth. Do NOT induce vomiting. exposure->ingestion_action inhalation_seek_medical Seek medical attention. inhalation_action->inhalation_seek_medical skin_remove_clothing Remove contaminated clothing. skin_action->skin_remove_clothing skin_seek_medical Seek medical attention if irritation persists. skin_remove_clothing->skin_seek_medical eye_remove_lenses Remove contact lenses, if present and easy to do. eye_action->eye_remove_lenses eye_seek_medical Get medical attention immediately. eye_remove_lenses->eye_seek_medical ingestion_seek_medical Get medical attention. ingestion_action->ingestion_seek_medical

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Basic Mechanism of Aluminium Acetotartrate as an Astringent

Abstract

This technical guide delineates the fundamental mechanism of action of aluminum acetotartrate as a topical astringent. The core of its astringent properties lies in its ability to interact with and precipitate proteins in the superficial layers of the skin and mucous membranes. This interaction leads to a cascade of effects including the tightening of tissues, reduction of membrane permeability, and a decrease in exudates. This document provides a comprehensive overview of the physicochemical interactions, relevant quantitative data from related aluminum compounds, detailed experimental protocols for assessing astringency, and visual representations of the key mechanisms and workflows.

Introduction

Aluminum acetotartrate is an organic salt known for its astringent, antiseptic, and disinfectant properties.[1] As an astringent, it is employed topically to constrict tissues, which helps to reduce secretions and form a protective layer on the skin.[2][3] This action is beneficial in the management of minor skin irritations, weeping lesions, and as a component in antiperspirants.[2][4] The primary mechanism underpinning its astringent effect is the interaction of the aluminum cation (Al³⁺) with proteins, particularly those in the epidermis and the mucosal linings.

Core Astringent Mechanism: Protein Interaction and Precipitation

The astringent action of aluminum acetotartrate is primarily a result of its interaction with proteins on a molecular level. When applied topically, the aluminum acetotartrate salt dissociates in the aqueous environment of the skin surface, releasing aluminum cations (Al³⁺). These highly charged cations readily interact with proteins, leading to several key effects:

  • Protein Precipitation and Coagulation: Aluminum ions cause a mild coagulation of proteins in the superficial layers of the skin.[5][6] This is achieved by cross-linking protein molecules, which neutralizes their surface charges and disrupts their hydration shells, leading to their precipitation out of solution.[7][8]

  • Tissue Contraction: The precipitation of structural proteins like keratin and collagen in the epidermis leads to a tightening or contraction of the tissue.[9] This effect contributes to the characteristic puckering sensation of astringents and can help to reduce the appearance of pores.[9]

  • Reduced Permeability: The coagulation of proteins on the cell surface and in the interstitial spaces reduces the permeability of the cell membranes and the overall tissue.[7] This helps to decrease the exudation of fluids from capillaries and inflamed tissues.

  • Formation of a Protective Layer: The precipitated protein layer acts as a physical barrier, protecting the underlying tissue from external irritants and further injury.[2]

Chemical Interactions at the Molecular Level

The trivalent aluminum ion (Al³⁺) acts as a Lewis acid, readily forming coordination complexes with various functional groups present in proteins, which act as Lewis bases. The primary interaction sites on proteins for aluminum ions include:

  • Carboxyl Groups (-COOH): The side chains of acidic amino acids such as aspartic acid and glutamic acid provide carboxyl groups that can coordinate with aluminum ions.[10][11]

  • Sulfhydryl Groups (-SH): The cysteine amino acid residue contains a sulfhydryl group that can also participate in binding with metal ions.

  • Amino Groups (-NH₂): While the affinity is generally lower than for carboxyl groups, the amino groups in the side chains of basic amino acids like lysine can also interact with aluminum.

The formation of these coordination complexes between a single aluminum ion and functional groups on different protein molecules leads to the formation of a cross-linked protein network, which is the basis of coagulation and precipitation.

Quantitative Data on Aluminum Compound Interactions

While specific quantitative data for aluminum acetotartrate is limited in publicly available literature, data from studies on other aluminum salts and metal-protein interactions provide valuable insights into the plausible mechanisms and their quantification.

ParameterCompoundMethodResultReference
Protein Binding Aluminum (general)UltrafiltrationIn normal subjects, 54% of total serum aluminum was non-ultrafiltrable (protein-bound).[7]
Aluminum (general)Immuno-affinity ChromatographyTransferrin was identified as the major Al-binding protein in serum.[7]
Membrane Permeability Aluminum (0.37 mM)Plasmometric method on Quercus rubra root cellsSignificantly increased membrane permeability to urea and monoethyl urea, and decreased permeability to water.[5]
Water Channel Inhibition Aluminum SulfateOocyte Swelling Assay (AQP1)A significant antagonist effect on aquaporin 1 (AQP1) water channel activity was observed at a concentration of 2 mM.[12]
Cytotoxicity Aluminum Chloride and SulfateMTT Assay on human gingival keratinocytesShowed a dose-dependent increase in cytotoxicity.[13]

Signaling Pathways and Mechanistic Models

The astringent action of aluminum acetotartrate is primarily a direct physicochemical interaction rather than a complex signaling cascade. However, the consequences of this interaction can be modeled.

Diagram 1: Proposed Mechanism of Astringency

G Proposed Mechanism of Astringency cluster_0 Topical Application cluster_1 Physicochemical Interaction cluster_2 Physiological Effects cluster_3 Macroscopic Outcome A Aluminum Acetotartrate Solution B Dissociation and Release of Al³⁺ Ions A->B C Interaction with Epidermal Proteins (Keratin, Collagen) B->C Al³⁺ ions target functional groups (-COOH, -SH) on proteins D Cross-linking of Protein Chains via Coordination Bonds C->D E Protein Precipitation and Coagulation D->E F Tissue Contraction E->F G Reduced Membrane Permeability E->G H Formation of a Protective Layer E->H I Astringent Effect (Drying, Tightening) F->I G->I H->I

Caption: A flowchart illustrating the proposed mechanism of astringency for aluminum acetotartrate.

Experimental Protocols

The following are detailed methodologies for key experiments to quantify the astringent properties of aluminum acetotartrate.

Protocol for Protein Precipitation Assay

Objective: To quantify the precipitation of a standard protein (e.g., Bovine Serum Albumin, BSA, or human keratin) by aluminum acetotartrate.

Materials:

  • Aluminum acetotartrate

  • Bovine Serum Albumin (BSA) or purified human keratin

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrophotometer

  • Centrifuge

  • Cuvettes

Procedure:

  • Prepare a stock solution of BSA (e.g., 10 mg/mL) in PBS.

  • Prepare a series of aluminum acetotartrate solutions of varying concentrations in PBS.

  • In separate microcentrifuge tubes, mix a fixed volume of the BSA stock solution with an equal volume of each aluminum acetotartrate solution. Include a control with PBS instead of the aluminum solution.

  • Incubate the mixtures at a controlled temperature (e.g., 37°C) for a set period (e.g., 30 minutes).

  • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet the precipitated protein.

  • Carefully collect the supernatant.

  • Measure the protein concentration in the supernatant using a standard protein quantification method, such as the Bradford or BCA assay, or by measuring absorbance at 280 nm.

  • The amount of precipitated protein is calculated as the difference between the initial protein concentration and the protein concentration in the supernatant.

  • Plot the percentage of precipitated protein against the concentration of aluminum acetotartrate to generate a precipitation curve.

Diagram 2: Experimental Workflow for Protein Precipitation Assay

G Workflow for Protein Precipitation Assay start Start prep_protein Prepare Protein Solution (e.g., BSA in PBS) start->prep_protein mix Mix Protein and Aluminum Acetotartrate Solutions prep_protein->mix prep_al Prepare Serial Dilutions of Aluminum Acetotartrate prep_al->mix incubate Incubate at Controlled Temperature mix->incubate centrifuge Centrifuge to Pellet Precipitate incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant quantify Quantify Protein in Supernatant supernatant->quantify calculate Calculate Percentage of Precipitated Protein quantify->calculate plot Plot Precipitation Curve calculate->plot end End plot->end

Caption: A step-by-step workflow for quantifying protein precipitation by aluminum acetotartrate.

Protocol for In Vitro Cell Viability and Irritation Assay

Objective: To assess the cytotoxic and potential irritant effects of aluminum acetotartrate on human skin cells (e.g., keratinocytes).

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Aluminum acetotartrate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO₂.

  • Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Prepare a range of concentrations of aluminum acetotartrate in serum-free cell culture medium.

  • Remove the culture medium from the cells and replace it with the different concentrations of the aluminum acetotartrate solutions. Include a negative control (medium only) and a positive control (e.g., sodium dodecyl sulfate).

  • Incubate the plates for a defined period (e.g., 24 hours).

  • Remove the treatment solutions and add MTT solution to each well. Incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage relative to the negative control.

Protocol for Measuring Changes in Transepithelial Electrical Resistance (TEER)

Objective: To evaluate the effect of aluminum acetotartrate on the permeability of a cell monolayer, which serves as a model for tissue barrier function.

Materials:

  • Epithelial cell line capable of forming tight junctions (e.g., Caco-2)

  • Transwell inserts for cell culture plates

  • TEER meter with electrodes

  • Cell culture medium

  • Aluminum acetotartrate

Procedure:

  • Seed Caco-2 cells onto the Transwell inserts and culture them until a confluent monolayer with stable TEER values is formed.

  • Prepare different concentrations of aluminum acetotartrate in the cell culture medium.

  • Measure the baseline TEER of the cell monolayers.

  • Replace the medium in the apical compartment of the Transwell inserts with the aluminum acetotartrate solutions. Use medium without the compound as a control.

  • Measure the TEER at various time points after the addition of the test substance.

  • A significant increase in TEER would indicate a decrease in the permeability of the cell monolayer.

Conclusion

The basic mechanism of aluminum acetotartrate as an astringent is rooted in the fundamental principles of coordination chemistry and protein science. The trivalent aluminum cation acts as a potent cross-linking agent for epidermal and mucosal proteins. This leads to their precipitation, resulting in the clinically observed effects of tissue tightening, reduced permeability, and decreased exudation. While specific quantitative data for aluminum acetotartrate remains an area for further investigation, the established knowledge of aluminum-protein interactions and the experimental protocols outlined in this guide provide a robust framework for its continued study and application in dermatological and pharmaceutical formulations. For drug development professionals, a thorough understanding of these mechanisms is crucial for optimizing formulations and ensuring both efficacy and safety.

References

A Historical and Technical Guide to the Scientific Applications of Aluminium Acetotartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminium acetotartrate, a compound of aluminium, acetic acid, and tartaric acid, has a notable history in the annals of science, primarily for its therapeutic applications.[1] Historically known by the trade name Alsol, this substance was valued for its astringent and antiseptic properties.[2] Comprising approximately 70% basic aluminium acetate and 30% tartaric acid, it was formulated in various preparations for topical use. This technical guide delves into the historical scientific applications of this compound, presenting available quantitative data, detailing experimental and preparation protocols from historical sources, and visualizing the logical processes of its application.

Historical Therapeutic Applications and Formulations

This compound was historically employed in a range of topical therapeutic preparations, leveraging its ability to constrict tissues and inhibit microbial growth.[1] Its applications, documented in early 20th-century pharmaceutical literature, spanned from respiratory affections to dermatological conditions.

Quantitative Data from Historical Formulations

The following table summarizes the concentrations of this compound used in various historical preparations, based on information from early 20th-century sources.

ApplicationFormulationConcentration of this compoundHistorical Source Reference
Affections of the Respiratory TractNasal Douche0.5% - 2% solutionDruggists Circular, 1912[1]
General Astringent/AntisepticAqueous Solution (as a substitute for aluminium acetate solution)1% - 3% solutionDruggists Circular, 1912[1]
Frostbite and BalanitisLotionConcentrated solutionDruggists Circular, 1912[1]
Atrophic RhinitisSnuff (in combination with boric acid)Not specifiedDruggists Circular, 1912[1]
Antiseptic VulneraryOintment/Cream ("Alsol Cream")Not specifiedThe Modern Materia Medica, 1912[2]

Experimental and Preparation Protocols

Detailed experimental protocols from the early 20th century are scarce. However, based on historical pharmaceutical practices and the available literature, the following represents a logical reconstruction of the preparation methods for various this compound formulations.

Preparation of this compound Solutions (General Protocol)

The preparation of aqueous solutions of this compound for topical use would have followed a standard dissolution procedure.

Materials:

  • This compound powder (crystals)[1]

  • Distilled water

  • Measuring apparatus (e.g., graduated cylinder, balance)

  • Mixing vessel (e.g., beaker, flask)

  • Stirring rod

Methodology:

  • Accurately weigh the desired amount of this compound powder based on the target concentration (e.g., for a 1% solution, 1 gram of powder per 100 mL of water).

  • Measure the appropriate volume of distilled water.

  • Gradually add the this compound powder to the water while continuously stirring.

  • Continue stirring until the powder is completely dissolved. The substance is noted to be freely but exceedingly slowly soluble in water.[1]

  • The resulting solution is then ready for its intended application (e.g., as a nasal douche or topical lotion).

Historical Application Protocols
  • Nasal Douche: The prepared 0.5-2% solution would be administered into the nasal passages using a nasal douche apparatus, a common medical device in the early 20th century for nasal irrigation.

  • Lotion for Frostbite: A concentrated solution would be topically applied to the affected area. The astringent properties were likely intended to reduce inflammation and harden the skin.

  • Snuff for Atrophic Rhinitis: this compound powder would be mixed with boric acid powder. This mixture would then be used as a snuff, inhaled into the nasal cavity to exert its astringent and antiseptic effects on the atrophied nasal mucosa.

  • Antiseptic Ointment ("Alsol Cream"): While the exact formulation of "Alsol Cream" is not detailed in the available sources, it would have involved incorporating this compound into a suitable ointment base, such as a mixture of fats and waxes, to create a semi-solid preparation for topical application to wounds and skin irritations.[2]

Logical Workflow and Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate the logical workflows for the preparation and application of this compound based on historical uses.

Preparation_of_Aqueous_Solution cluster_materials Starting Materials cluster_process Preparation Steps cluster_product Final Product A This compound Powder C Weigh Powder A->C B Distilled Water D Measure Water B->D E Combine and Stir C->E D->E F Ensure Complete Dissolution E->F G Aqueous Solution of this compound F->G

Caption: Preparation of an aqueous solution of this compound.

Application_Pathways cluster_applications Historical Therapeutic Applications cluster_conditions Targeted Conditions A This compound Preparation B Nasal Douche (0.5-2% Solution) A->B C Astringent Lotion (Concentrated Solution) A->C D Antiseptic Ointment A->D E Medicated Snuff (with Boric Acid) A->E F Respiratory Affections B->F G Frostbite & Balanitis C->G H Wounds & Skin Irritations D->H I Atrophic Rhinitis E->I

Caption: Historical therapeutic application pathways for this compound.

Concluding Remarks

The historical scientific application of this compound was primarily focused on its topical use as an astringent and antiseptic agent. While detailed clinical trial data and in-depth mechanistic studies from the early 20th century are not available in modern databases, the surviving pharmaceutical literature provides a clear picture of its role in medicine of that era. The formulations were straightforward, relying on the dissolution of the compound in water or its incorporation into simple delivery systems like ointments and powders. These historical applications laid the groundwork for the later development of more refined topical astringent and antiseptic therapies. Further archival research into historical pharmacopoeias and medical journals may yet yield more detailed quantitative data and specific formulations.

References

Unlocking the Therapeutic Potential of Aluminium Acetotartrate: A Guide to Novel Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminium acetotartrate, a compound with a long history of use as a topical astringent and antiseptic, holds significant, largely unexplored potential for a range of novel therapeutic applications. This technical guide delves into the scientific rationale and experimental pathways for investigating this compound in three promising areas: as an immunomodulatory agent and vaccine adjuvant, as a bioactive component in advanced wound healing formulations, and as a functional excipient in stimuli-responsive drug delivery systems. By leveraging the known biological activities of its constituent aluminium and tartrate moieties, this whitepaper provides a comprehensive roadmap for researchers to unlock the full therapeutic value of this versatile compound. Detailed experimental protocols, quantitative data from related studies, and visualizations of key signaling pathways are presented to facilitate further research and development.

Introduction: Re-evaluating a Traditional Compound

This compound is an organic salt of aluminium, acetic acid, and tartaric acid, traditionally used in topical preparations for its astringent and antiseptic properties.[1] Its established applications include the treatment of minor skin irritations, insect bites, and as a component in solutions for nasal and ear affections. However, a deeper examination of the pharmacological profiles of aluminium salts and tartaric acid individually suggests a much broader therapeutic potential for their combined form in this compound.

This guide explores the scientific basis for three novel applications:

  • Immunomodulation and Vaccine Adjuvancy: Capitalizing on the well-documented ability of aluminium salts to stimulate the innate immune system.

  • Advanced Wound Healing: Moving beyond simple astringency to actively modulate the cellular processes of tissue repair.

  • Stimuli-Responsive Drug Delivery: Utilizing the cross-linking potential of tartrate to create advanced hydrogel-based delivery systems.

This document serves as a technical resource for researchers, providing the necessary background, data, and experimental methodologies to initiate investigations into these new frontiers for this compound.

Novel Application I: Immunomodulation and Vaccine Adjuvancy

The immunopotentiating effects of aluminium salts, colloquially known as "alum," have been exploited in human vaccines for nearly a century. These salts are known to enhance and direct the immune response to co-administered antigens. The proposed mechanism of action involves the activation of the innate immune system, a critical first step in generating a robust and lasting adaptive immune response.

Scientific Rationale

Aluminium salts are believed to exert their adjuvant effect through several mechanisms, primarily centered around the activation of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome in antigen-presenting cells (APCs) such as dendritic cells and macrophages. This activation is thought to be triggered by the phagocytosis of particulate aluminium adjuvants, leading to lysosomal destabilization and the release of cathepsin B. This cascade of events culminates in the activation of caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their active, pro-inflammatory forms. The release of these cytokines creates a pro-inflammatory microenvironment at the injection site, promoting the recruitment of immune cells and enhancing the subsequent adaptive immune response.

Furthermore, aluminium adjuvants can induce the release of endogenous danger signals, or Damage-Associated Molecular Patterns (DAMPs), such as uric acid, ATP, and DNA from stressed or dying cells. These DAMPs can further activate APCs, contributing to the overall adjuvant effect. Given that this compound is a stable, particulate aluminium salt, it is hypothesized to possess similar, if not enhanced, immunomodulatory properties.

Key Signaling Pathway: NLRP3 Inflammasome Activation

The activation of the NLRP3 inflammasome by aluminium salts is a critical signaling pathway in their function as vaccine adjuvants.

NLRP3_Activation cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell (e.g., Macrophage) cluster_phagosome Phagolysosome Aluminium_Salt This compound (Particulate) Phagocytosis Phagocytosis Aluminium_Salt->Phagocytosis Lysosomal_Damage Lysosomal Destabilization Phagocytosis->Lysosomal_Damage Cathepsin_B Cathepsin B Release Lysosomal_Damage->Cathepsin_B Inflammasome NLRP3 Inflammasome Assembly Cathepsin_B->Inflammasome NLRP3_Priming Signal 1: Priming (e.g., via TLRs) NLRP3 NLRP3 NLRP3_Priming->NLRP3 NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Caspase1 Pro-Caspase-1 Pro_Caspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 IL1b IL-1β (Secreted) Caspase1->IL1b Cleavage IL18 IL-18 (Secreted) Caspase1->IL18 Cleavage Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b Immune_Response Pro-inflammatory Response IL1b->Immune_Response Pro_IL18 Pro-IL-18 Pro_IL18->IL18 IL18->Immune_Response

NLRP3 Inflammasome Activation by this compound.
Experimental Protocol: In Vivo Assessment of Adjuvant Efficacy

This protocol outlines a general procedure for evaluating the adjuvant properties of this compound in a murine model.

Objective: To determine if this compound enhances the antigen-specific antibody response to a model antigen.

Materials:

  • This compound

  • Model antigen (e.g., Ovalbumin, OVA)

  • Saline, sterile

  • 6-8 week old BALB/c mice

  • Syringes and needles for injection

  • Blood collection supplies

  • ELISA plates and reagents for detecting antigen-specific antibodies

Experimental Workflow:

Adjuvant_Workflow Start Start Group_Allocation Allocate Mice into Groups (n=5-10 per group) Start->Group_Allocation Group1 Group 1: Saline Group_Allocation->Group1 Group2 Group 2: Antigen (OVA) alone Group_Allocation->Group2 Group3 Group 3: This compound alone Group_Allocation->Group3 Group4 Group 4: Antigen (OVA) + This compound Group_Allocation->Group4 Immunization Day 0: Primary Immunization (Subcutaneous or Intramuscular) Group1->Immunization Group2->Immunization Group3->Immunization Group4->Immunization Boost Day 14: Booster Immunization Immunization->Boost Blood_Collection Day 28: Blood Collection (e.g., via tail vein or cardiac puncture) Boost->Blood_Collection Serum_Isolation Isolate Serum Blood_Collection->Serum_Isolation ELISA Quantify Antigen-Specific Antibody Titers (e.g., IgG1, IgG2a) by ELISA Serum_Isolation->ELISA Analysis Data Analysis and Comparison between groups ELISA->Analysis End End Analysis->End

Workflow for In Vivo Adjuvant Efficacy Assessment.

Procedure:

  • Preparation of Formulations: Prepare sterile suspensions of the model antigen with and without this compound in saline on the day of immunization. Ensure thorough mixing to allow for antigen adsorption to the this compound particles.

  • Immunization: Anesthetize the mice and inject 100 µL of the respective formulation subcutaneously at the base of the tail or intramuscularly in the thigh.

  • Booster Immunization: On day 14, administer a booster injection with the same formulations.

  • Blood Collection and Serum Preparation: On day 28, collect blood from the mice. Allow the blood to clot and centrifuge to separate the serum.

  • Quantification of Antibody Response: Perform an enzyme-linked immunosorbent assay (ELISA) to determine the titers of antigen-specific IgG1 and IgG2a antibodies in the serum samples.[2][3][4]

Expected Outcome: A significant increase in antigen-specific antibody titers in the group receiving the antigen with this compound compared to the group receiving the antigen alone would indicate a potent adjuvant effect.

Quantitative Data from a Related Study
AdjuvantAntigen Dose (µg)Survival Rate (%)
None0.003< 20%
Alum 0.003 75%
AddaVax0.003100%
ISA 71 VG0.00350%
Table 1: Survival rates of mice immunized with a suboptimal dose of influenza antigen with different adjuvants after lethal challenge.[5]

Novel Application II: Advanced Wound Healing

The traditional use of this compound in wound care is based on its astringent properties, which help to dry the wound and form a protective layer. However, the individual components suggest a more active role in the wound healing cascade. A patent for a wound healing composition containing aluminium acetate further supports this potential.[6]

Scientific Rationale

Effective wound healing is a complex process involving inflammation, cell proliferation, and tissue remodeling. Tartaric acid and its derivatives have been shown to possess antioxidant properties, which can mitigate the detrimental effects of reactive oxygen species (ROS) in the wound bed. Furthermore, recent studies have indicated that tartaric acid can activate the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a master regulator of cellular energy homeostasis and has been implicated in promoting cell migration and proliferation, both of which are crucial for wound closure.

The aluminium component, through its mild pro-inflammatory and astringent actions, can help to debride the wound and stimulate the initial inflammatory phase of healing. The controlled release of both aluminium and tartrate ions from the compound could therefore provide a multi-faceted approach to wound management, addressing inflammation, oxidative stress, and cellular regeneration.

Key Signaling Pathway: AMPK Activation by Tartrate

The activation of the AMPK pathway by the tartrate component of this compound could be a key mechanism for promoting wound healing.

AMPK_Pathway Tartrate Tartrate (from this compound) AMPK_Activation AMPK Activation Tartrate->AMPK_Activation Cell_Migration Increased Cell Migration AMPK_Activation->Cell_Migration Cell_Proliferation Increased Cell Proliferation AMPK_Activation->Cell_Proliferation Wound_Closure Enhanced Wound Closure Cell_Migration->Wound_Closure Cell_Proliferation->Wound_Closure

Proposed AMPK-mediated Wound Healing Pathway.
Experimental Protocol: In Vitro Wound Healing (Scratch) Assay

This protocol describes a method to assess the effect of this compound on cell migration, a key component of wound healing.

Objective: To determine if this compound promotes the migration of dermal fibroblasts or keratinocytes in vitro.

Materials:

  • Human dermal fibroblasts or keratinocytes

  • Appropriate cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound, sterile solution

  • Culture plates (e.g., 24-well plates)

  • Pipette tips (p200) or a dedicated scratch tool

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed fibroblasts or keratinocytes into 24-well plates at a density that will form a confluent monolayer within 24-48 hours.

  • Creating the "Wound": Once the cells are confluent, use a sterile p200 pipette tip to create a straight scratch down the center of each well.

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.

  • Treatment: Replace the PBS with a culture medium containing different concentrations of this compound. Include a vehicle control (medium without the compound).

  • Imaging: Immediately after treatment (time 0) and at regular intervals (e.g., 6, 12, 24 hours), capture images of the scratch in the same position for each well.

  • Data Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure over time for each treatment group compared to the control.

Expected Outcome: A faster rate of wound closure in the wells treated with this compound compared to the control would suggest that the compound promotes cell migration.

Quantitative Data from a Related Study

A study on the wound healing effects of aluminum hydroxide in rats provides some quantitative context. While the study concluded that aluminum hydroxide did not significantly accelerate wound healing, it provides a baseline for comparison.[7]

TreatmentDay 3 Healing (%)Day 6 Healing (%)Day 9 Healing (%)Day 12 Healing (%)
Control10.1331.8852.4678.75
Aluminum Hydroxide 10.25 33.38 55.38 81.36
Table 2: Percentage of wound healing in long wounds in rats treated with aluminum hydroxide.[7]

Novel Application III: Stimuli-Responsive Drug Delivery Systems

The unique chemical structure of this compound, containing a dicarboxylic acid (tartaric acid), presents an opportunity for its use as a cross-linking agent in the formation of hydrogels for controlled drug delivery.

Scientific Rationale

Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb and retain large amounts of water. Their biocompatibility and tunable properties make them excellent candidates for drug delivery systems. Dicarboxylic acids have been successfully used as cross-linking agents for biopolymers like chitosan.[4][8][9] The two carboxylic acid groups of tartaric acid can form amide or ester linkages with appropriate functional groups on polymer chains, creating a stable hydrogel network.

By incorporating this compound into a biopolymer matrix, it is possible to create a hydrogel where the release of an entrapped drug can be modulated by pH. The tartrate component can act as the cross-linker, while the aluminium ions can further interact with the polymer chains, influencing the swelling behavior and drug release kinetics of the hydrogel. This could be particularly useful for oral drug delivery, where the pH changes along the gastrointestinal tract could trigger drug release.

Logical Relationship: Hydrogel Formation and Drug Release

The formation of a hydrogel using this compound as a cross-linker and its subsequent use for pH-responsive drug delivery follows a logical progression.

Hydrogel_Formation Biopolymer Biopolymer with -NH2 or -OH groups (e.g., Chitosan) Crosslinking Cross-linking Reaction (e.g., amidation) Biopolymer->Crosslinking Crosslinker This compound (Tartrate moiety) Crosslinker->Crosslinking Hydrogel Formation of 3D Hydrogel Network Crosslinking->Hydrogel Drug_Loading Drug Loading into Hydrogel Matrix Hydrogel->Drug_Loading pH_Change Change in Environmental pH (e.g., in GI tract) Drug_Loading->pH_Change Swelling Hydrogel Swelling or Degradation pH_Change->Swelling Drug_Release Controlled Drug Release Swelling->Drug_Release

Hydrogel Formation and pH-Responsive Drug Release.
Experimental Protocol: Preparation and Characterization of a Tartrate-Crosslinked Hydrogel

This protocol provides a general method for preparing a chitosan hydrogel cross-linked with this compound and evaluating its drug release properties.

Objective: To synthesize a pH-responsive hydrogel using this compound as a cross-linker and to characterize its drug release profile.

Materials:

  • Chitosan

  • This compound

  • Model drug (e.g., Metformin)

  • Acetic acid solution

  • Deionized water

  • pH buffers (e.g., pH 1.2 and pH 7.4)

  • UV-Vis spectrophotometer

Procedure:

  • Chitosan Solution Preparation: Dissolve chitosan in a dilute acetic acid solution with stirring.

  • Cross-linking: Slowly add a solution of this compound to the chitosan solution while stirring. The model drug can be added at this stage.

  • Hydrogel Formation: Cast the mixture into a mold and allow it to gel, followed by neutralization and washing to remove unreacted components.

  • Swelling Studies: Immerse pre-weighed, dried hydrogel discs in buffer solutions of different pH values (e.g., 1.2 and 7.4). At regular intervals, remove the discs, blot excess water, and weigh them to determine the swelling ratio.

  • In Vitro Drug Release Study: Place drug-loaded hydrogel discs in a dissolution apparatus containing buffer solutions of different pHs. At predetermined time points, withdraw aliquots of the release medium and measure the drug concentration using a UV-Vis spectrophotometer.

Expected Outcome: The hydrogel is expected to exhibit different swelling and drug release profiles at different pH values, demonstrating its potential for pH-responsive drug delivery.

Quantitative Data from Related Studies

Studies on chitosan hydrogels cross-linked with other dicarboxylic acids have shown that the properties of the hydrogel can be tuned by the choice of cross-linker. For example, a study using succinic, glutaric, and adipic acids as cross-linkers demonstrated that the swelling properties were highly dependent on the pH of the environment.[4]

Cross-linking AgentSwelling Ratio at pH 2Swelling Ratio at pH 7
Succinic Acid~15~5
Glutaric Acid~18~6
Adipic Acid~20~7
Table 3: Representative swelling ratios of chitosan hydrogels cross-linked with different dicarboxylic acids at different pH values.

Safety and Toxicological Profile

While this compound has a long history of safe use in topical applications, its novel systemic applications necessitate a thorough evaluation of its toxicological profile. Data on the acute toxicity of various aluminium compounds in animal models can provide an initial assessment.

Aluminium CompoundRoute of AdministrationLD50 (mg/kg)Species
Aluminium NitrateOral261Rat
Aluminium ChlorideOral370Rat
Aluminium SulphateOral980Rat
Table 4: Acute oral toxicity (LD50) of different aluminium compounds in rats.

It is important to note that the bioavailability and toxicity of aluminium can be influenced by the presence of complexing agents like tartrate.[8][10] Therefore, specific toxicity studies on this compound are crucial before proceeding to clinical applications.

Conclusion and Future Directions

This compound, a compound with well-established but limited traditional uses, presents a compelling case for re-evaluation and exploration of novel therapeutic applications. The scientific rationale, supported by data from related compounds, strongly suggests its potential as an immunomodulator, a component in advanced wound healing therapies, and a functional excipient in drug delivery systems.

The experimental protocols and signaling pathways detailed in this guide provide a solid foundation for researchers to embark on these exciting avenues of investigation. Future research should focus on:

  • Direct Experimental Validation: Conducting in vitro and in vivo studies specifically with this compound to confirm the hypothesized mechanisms and efficacy for each novel application.

  • Quantitative Analysis: Generating robust quantitative data on dose-response relationships, efficacy, and toxicity.

  • Formulation Development: Optimizing formulations of this compound for each specific application, including adjuvant-antigen combinations, wound healing dressings, and drug-loaded hydrogels.

  • Comprehensive Toxicological Assessment: Performing detailed acute and chronic toxicity studies of this compound to establish a comprehensive safety profile for systemic use.

By pursuing these research directions, the scientific and medical communities can unlock the full therapeutic potential of this compound, transforming this traditional compound into a modern therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: Aluminium Acetotartrate Sol-Gel Synthesis of Alumina Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alumina (Al₂O₃) nanoparticles are of significant interest in the field of drug delivery due to their high surface area, biocompatibility, and the tunability of their surface chemistry. The sol-gel method offers a versatile approach to synthesize these nanoparticles with controlled size and morphology. This document details a protocol for the synthesis of alumina nanoparticles using aluminum acetotartrate as a precursor. This specific precursor, formed in situ from an aluminum salt, acetic acid, and tartaric acid, allows for chelation-assisted control over the hydrolysis and condensation reactions, influencing the final properties of the nanoparticles.[1]

These application notes provide detailed experimental protocols for the synthesis, characterization, drug loading, and in-vitro release studies of alumina nanoparticles.

Data Presentation

Table 1: Physicochemical Properties of Alumina Nanoparticles
PropertyValueCharacterization Method
Average Crystallite Size30 - 50 nmX-ray Diffraction (XRD)
MorphologySphericalScanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM)
Surface Area150 - 250 m²/gBrunauer-Emmett-Teller (BET) Analysis
Zeta Potential+20 to +40 mV (in neutral pH)Dynamic Light Scattering (DLS)
Table 2: Drug Loading and Release Parameters
ParameterValueMethod
Drug Loading Capacity (e.g., Doxorubicin)5 - 15% (w/w)UV-Vis Spectroscopy
Encapsulation Efficiency60 - 85%UV-Vis Spectroscopy
In-vitro Release (pH 5.5)Biphasic (initial burst followed by sustained release over 48h)Dialysis Method with UV-Vis Spectroscopy
In-vitro Release (pH 7.4)Slow and sustained release over 72hDialysis Method with UV-Vis Spectroscopy

Experimental Protocols

Sol-Gel Synthesis of Alumina Nanoparticles using Aluminium Acetotartrate Precursor

This protocol describes the formation of an aluminum acetotartrate complex in situ, followed by gelation and calcination to yield alumina nanoparticles.

Materials:

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Glacial acetic acid (CH₃COOH)

  • Tartaric acid (C₄H₆O₆)

  • Ammonia solution (25% NH₃ in H₂O)

  • Ethanol (C₂H₅OH)

  • Deionized water

Equipment:

  • Magnetic stirrer with heating plate

  • Beakers and flasks

  • Condenser

  • pH meter

  • Drying oven

  • Muffle furnace

Procedure:

  • Precursor Solution Preparation:

    • Dissolve 20 g of aluminum nitrate nonahydrate in 100 mL of deionized water in a 250 mL flask.

    • To this solution, add 10 mL of glacial acetic acid and 5 g of tartaric acid.

    • Stir the solution at 60°C for 1 hour to ensure the formation of the aluminum acetotartrate complex.

  • Sol Formation:

    • Cool the precursor solution to room temperature.

    • Add 50 mL of ethanol to the solution while stirring.

  • Gelation:

    • Slowly add ammonia solution dropwise to the sol under vigorous stirring.

    • Monitor the pH of the solution continuously. Continue adding ammonia until a pH of 8-9 is reached, at which point a viscous gel will form.

    • Age the gel at room temperature for 24 hours.

  • Drying:

    • Dry the aged gel in an oven at 100°C for 12 hours to remove water and residual solvent.

  • Calcination:

    • Grind the dried gel into a fine powder.

    • Calcine the powder in a muffle furnace at 800°C for 4 hours. The heating rate should be controlled at 5°C/min. This step removes the organic components and leads to the formation of crystalline alumina nanoparticles.[1]

Characterization of Alumina Nanoparticles

A comprehensive characterization of the synthesized nanoparticles is crucial to understand their physical and chemical properties.

  • X-ray Diffraction (XRD): To determine the crystalline phase and average crystallite size of the alumina nanoparticles.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, size, and aggregation state of the nanoparticles.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution.

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic size and zeta potential of the nanoparticles in a colloidal suspension.

Drug Loading Protocol (Example: Doxorubicin)

This protocol outlines the procedure for loading a model anticancer drug, Doxorubicin (DOX), onto the synthesized alumina nanoparticles.

Materials:

  • Synthesized alumina nanoparticles

  • Doxorubicin hydrochloride

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Equipment:

  • Ultrasonic bath

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Disperse 50 mg of alumina nanoparticles in 20 mL of deionized water and sonicate for 15 minutes to ensure a homogenous suspension.

  • Prepare a 1 mg/mL solution of Doxorubicin in deionized water.

  • Add 10 mL of the Doxorubicin solution to the nanoparticle suspension.

  • Stir the mixture at room temperature in the dark for 24 hours to allow for drug adsorption onto the nanoparticles.

  • Centrifuge the suspension at 10,000 rpm for 20 minutes to separate the drug-loaded nanoparticles from the supernatant.

  • Collect the supernatant and measure the concentration of free Doxorubicin using a UV-Vis spectrophotometer at a wavelength of 480 nm.

  • Wash the drug-loaded nanoparticles twice with deionized water to remove any unbound drug.

  • Lyophilize the final product to obtain a dry powder of DOX-loaded alumina nanoparticles.

  • Calculate the drug loading capacity (DLC) and encapsulation efficiency (EE) using the following formulas:

    • DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100

    • EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

In-Vitro Drug Release Protocol

This protocol describes a dialysis-based method to study the in-vitro release of Doxorubicin from the alumina nanoparticles at different pH values, simulating physiological and tumor microenvironments.

Materials:

  • DOX-loaded alumina nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis membrane (MWCO 12 kDa)

Equipment:

  • Shaking incubator

  • UV-Vis spectrophotometer

Procedure:

  • Disperse 10 mg of DOX-loaded alumina nanoparticles in 2 mL of the respective PBS buffer (pH 7.4 or 5.5).

  • Transfer the suspension into a dialysis bag and securely seal both ends.

  • Place the dialysis bag in a beaker containing 50 mL of the same PBS buffer.

  • Keep the beaker in a shaking incubator at 37°C with a constant agitation of 100 rpm.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium from the beaker and replace it with 1 mL of fresh PBS buffer to maintain sink conditions.

  • Measure the concentration of the released Doxorubicin in the withdrawn samples using a UV-Vis spectrophotometer at 480 nm.

  • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Visualizations

Sol_Gel_Synthesis cluster_0 Precursor Preparation cluster_1 Sol-Gel Process cluster_2 Nanoparticle Formation Al(NO3)3 + Acetic Acid + Tartaric Acid Al(NO3)3 + Acetic Acid + Tartaric Acid Stirring at 60°C Stirring at 60°C Al(NO3)3 + Acetic Acid + Tartaric Acid->Stirring at 60°C This compound Complex This compound Complex Stirring at 60°C->this compound Complex Addition of Ethanol Addition of Ethanol This compound Complex->Addition of Ethanol Sol Formation Sol Formation Addition of Ethanol->Sol Formation Addition of NH3 (pH 8-9) Addition of NH3 (pH 8-9) Sol Formation->Addition of NH3 (pH 8-9) Gelation Gelation Addition of NH3 (pH 8-9)->Gelation Aging (24h) Aging (24h) Gelation->Aging (24h) Aged Gel Aged Gel Aging (24h)->Aged Gel Drying (100°C, 12h) Drying (100°C, 12h) Aged Gel->Drying (100°C, 12h) Dried Gel Powder Dried Gel Powder Drying (100°C, 12h)->Dried Gel Powder Calcination (800°C, 4h) Calcination (800°C, 4h) Dried Gel Powder->Calcination (800°C, 4h) Alumina Nanoparticles Alumina Nanoparticles Calcination (800°C, 4h)->Alumina Nanoparticles

Caption: Sol-Gel Synthesis Workflow.

Caption: Drug Delivery Application Workflow.

References

Application Notes and Protocols for Ceramic Membrane Synthesis Using Aluminum Acetotartrate as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following protocols for the use of aluminum acetotartrate as a precursor for ceramic membranes are adapted from established methods for chemically similar precursors, such as aluminum acetate and aluminum nitrate in the presence of tartaric acid. Direct literature detailing the use of aluminum acetotartrate for ceramic membrane synthesis is limited. These protocols are provided as a comprehensive guide and may require optimization for specific applications.

Introduction

Ceramic membranes offer significant advantages over their polymeric counterparts, including enhanced thermal and chemical stability, high mechanical strength, and longevity, making them ideal for a range of applications from wastewater treatment to pharmaceutical purification and catalyst support. The choice of precursor material is critical in determining the final properties of the ceramic membrane. Aluminum acetotartrate is a promising, though less conventional, precursor for alumina (Al₂O₃) membranes. The presence of both acetate and tartrate ligands can influence the hydrolysis and condensation reactions during the sol-gel process and the thermal decomposition characteristics, potentially offering advantages in controlling porosity and final crystalline phase.

The tartrate group, with its multiple hydroxyl and carboxyl functionalities, can act as a chelating agent, influencing the structure of the resulting sol and subsequent gel network. This can lead to a more controlled pore size distribution in the final ceramic membrane.

This document provides detailed protocols for two primary methods of fabricating alumina ceramic membranes using aluminum acetotartrate: the Sol-Gel Method and the Uniaxial Dry Compaction Method.

Data Presentation: Properties of Alumina Membranes from Carboxylate Precursors

The following tables summarize quantitative data from studies using aluminum acetate and aluminum sulfate as precursors. This data can serve as a benchmark for membranes developed from aluminum acetotartrate.

Table 1: Membrane Synthesis Parameters and Resulting Properties

PrecursorFabrication MethodSintering/Calcination Temperature (°C)Resulting Porosity (%)Mechanical Strength (MPa)Reference
Aluminum AcetateUniaxial Dry Compaction85018.866.7[1]
Aluminum SulfateUniaxial Dry Compaction100044.631.3[1]

Table 2: Performance in Oil-Water Emulsion Separation

Precursor of MembranePermeate Oil Concentration (mg/L)Reference
Aluminum Acetate6.52[1]
Aluminum Sulfate9.20[1]

Experimental Protocols

Method 1: Sol-Gel Synthesis of Alumina Membranes

This method is suitable for producing thin, porous layers on a ceramic support, offering precise control over pore size and microstructure.

3.1.1. Materials and Equipment

  • Aluminum Acetotartrate (precursor)

  • Deionized Water (solvent)

  • Nitric Acid (HNO₃) or Acetic Acid (CH₃COOH) (peptizing agent)

  • Polyvinyl Alcohol (PVA) or Polyethylene Glycol (PEG) (optional binder)

  • Porous ceramic support (e.g., α-alumina)

  • Beakers and magnetic stirrer

  • pH meter

  • Drying oven

  • High-temperature furnace (up to 1200°C)

  • Dip-coater (optional, for controlled coating)

3.1.2. Protocol for Sol Preparation

  • Dissolution: Dissolve a specific concentration of aluminum acetotartrate (e.g., 0.5 M) in deionized water with vigorous stirring. The solution may appear cloudy initially.

  • Peptization: Slowly add a peptizing agent, such as nitric acid, dropwise to the solution while continuously stirring. The goal is to achieve a stable, translucent sol. Monitor the pH, which should typically be in the range of 3-4 for stable alumina sols.

  • Aging: Allow the sol to age for a period of 24-48 hours at room temperature or a slightly elevated temperature (e.g., 60°C). This step allows for the completion of hydrolysis and initial condensation reactions, which influences the final pore structure.

  • Binder Addition (Optional): To prevent cracking during drying, a binder like PVA or PEG can be added to the sol. A typical concentration is 1-2 wt% of the final alumina content.

3.1.3. Protocol for Membrane Coating and Sintering

  • Support Preparation: Ensure the porous ceramic support is clean and dry.

  • Coating: The support can be coated with the prepared sol using various techniques such as dip-coating, spin-coating, or slip-casting. For dip-coating, immerse the support in the sol for a controlled duration and then withdraw it at a constant speed.

  • Drying: Dry the coated support at a low temperature, typically between 60-100°C, for several hours to slowly remove the solvent.

  • Calcination and Sintering: Place the dried membrane in a high-temperature furnace.

    • Heat slowly (e.g., 1-2°C/min) to an intermediate temperature of around 400°C and hold for 1-2 hours to burn out any organic additives. The thermal decomposition of the aluminum acetotartrate precursor will also occur in this range.

    • Continue heating at a controlled rate (e.g., 2-5°C/min) to the final sintering temperature, which can range from 800°C to 1200°C, depending on the desired crystalline phase and pore size. Hold at the peak temperature for 2-4 hours.

    • Cool the furnace slowly to room temperature to avoid thermal shock and cracking of the membrane.

Method 2: Uniaxial Dry Compaction

This method is suitable for producing self-supporting (support-free) ceramic membranes.

3.2.1. Materials and Equipment

  • Aluminum Acetotartrate powder

  • High-temperature furnace

  • Ball mill or mortar and pestle

  • Uniaxial press with a suitable die

  • Organic binders (e.g., PVA) and lubricants (e.g., stearic acid) (optional)

3.2.2. Protocol for Membrane Fabrication

  • Precursor Calcination: Calcine the aluminum acetotartrate powder in a furnace to thermally decompose it into alumina powder. A temperature of around 850°C with a heating rate of 5°C/min and a dwell time of 2 hours is a good starting point, based on studies with aluminum acetate.[1]

  • Powder Preparation: The resulting alumina powder can be milled to achieve a desired particle size distribution.

  • Mixing (Optional): For improved green body strength and ejection from the die, the alumina powder can be mixed with a small amount of organic binder and lubricant.

  • Uniaxial Pressing: Place the prepared powder into a die and compact it using a uniaxial press at a specific pressure (e.g., 100-200 MPa). This forms a "green" membrane.

  • Sintering: Carefully place the green membrane in a furnace.

    • If organic additives were used, include a low-temperature hold (e.g., 400-500°C) to burn them out.

    • Ramp up to the final sintering temperature (e.g., 1000-1400°C) and hold for several hours to achieve the desired densification and pore structure.

    • Cool down slowly to room temperature.

Mandatory Visualizations

Experimental_Workflow_Sol_Gel cluster_prep Sol Preparation cluster_fab Membrane Fabrication A Aluminum Acetotartrate Precursor B Dissolution in Deionized Water A->B C Peptization (e.g., with HNO₃) B->C D Aging of the Sol (24-48h) C->D E Coating on Porous Support D->E Stable Alumina Sol F Drying (60-100°C) E->F G Calcination & Sintering (800-1200°C) F->G H Final Ceramic Membrane G->H

Caption: Experimental workflow for the sol-gel synthesis of a ceramic membrane.

Parameter_Property_Relationship cluster_params Synthesis Parameters cluster_props Membrane Properties P1 Precursor Concentration M1 Pore Size P1->M1 influences M2 Porosity P1->M2 influences P2 Calcination Temperature P2->M1 strongly influences P2->M2 strongly influences M3 Crystal Phase (e.g., γ-Al₂O₃, α-Al₂O₃) P2->M3 determines M4 Mechanical Strength P2->M4 influences P3 Presence of Additives (e.g., Binders) P3->M1 can modify P3->M4 improves

Caption: Relationship between synthesis parameters and final membrane properties.

Characterization of the Ceramic Membrane

After fabrication, it is essential to characterize the membrane to understand its properties and performance.

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and cross-section of the membrane, and to get a qualitative assessment of the pore structure.

  • X-Ray Diffraction (XRD): To determine the crystalline phase of the alumina (e.g., gamma-alumina, alpha-alumina) after sintering.

  • Mercury Intrusion Porosimetry or Nitrogen Adsorption-Desorption (BET): To quantitatively determine the pore size distribution, total pore volume, and specific surface area.

  • Mechanical Strength Testing (e.g., three-point bending test): To measure the mechanical robustness of the membrane.

  • Permeation Tests: To evaluate the membrane's performance by measuring the flux of a liquid (e.g., pure water) or gas through it under a specific pressure gradient.

References

Application Notes and Protocols for Heterogeneous Catalyst Preparation Using Aluminum Acetotartrate as an Alumina Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alumina (Al₂O₃) is a cornerstone material in heterogeneous catalysis, serving as a robust catalyst support and, in some cases, as a catalyst itself. The performance of an alumina-supported catalyst is intrinsically linked to the physicochemical properties of the alumina, such as surface area, pore size distribution, and crystalline phase. These properties are, in turn, heavily influenced by the choice of the aluminum precursor and the synthesis methodology.

Aluminum acetotartrate, an organoaluminum compound, presents itself as a potential precursor for the synthesis of high-purity alumina. Its organic ligands, acetate and tartrate, are readily removed during calcination, yielding an aluminum oxide material. The decomposition of these ligands can also act as a porogen, potentially leading to a well-developed porous structure in the final alumina support. While direct literature on the use of aluminum acetotartrate for catalyst preparation is scarce, this document provides a detailed, generalized protocol based on the thermal decomposition of analogous aluminum carboxylates and standard catalyst preparation techniques. These notes are intended to serve as a comprehensive guide for researchers interested in exploring the potential of aluminum acetotartrate in catalysis.

Data Presentation: Physicochemical Properties of Alumina Supports

The properties of the alumina support are critical for the performance of the final catalyst. The following table summarizes typical quantitative data for γ-alumina prepared from different aluminum precursors via thermal decomposition, which can be considered representative for an alumina derived from aluminum acetotartrate.

PropertyTypical Value RangeCharacterization TechniqueSignificance in Catalysis
Crystalline Phaseγ-Al₂O₃X-ray Diffraction (XRD)Provides high surface area and thermal stability, common for catalyst supports.
BET Surface Area150 - 400 m²/gNitrogen PhysisorptionA high surface area allows for high dispersion of the active catalytic phase.[1][2]
Pore Volume0.4 - 0.8 cm³/gNitrogen PhysisorptionA larger pore volume can facilitate the diffusion of reactants and products.[1]
Average Pore Diameter3 - 10 nmNitrogen Physisorption (BJH)The pore size influences the accessibility of active sites to reactant molecules.[1]
Crystallite Size4 - 10 nmX-ray Diffraction (Scherrer Eq.)Smaller crystallites are generally associated with higher surface areas.[1]

Experimental Protocols

This section details a two-stage experimental protocol: the synthesis of a γ-alumina support from aluminum acetotartrate, followed by the impregnation of an active metal phase to create a heterogeneous catalyst.

Protocol 1: Synthesis of γ-Alumina Support via Thermal Decomposition

This protocol describes the preparation of a high-surface-area γ-alumina support by the calcination of aluminum acetotartrate.

Materials:

  • Aluminum acetotartrate powder

  • Ceramic crucible

  • Muffle furnace with programmable temperature control

  • Deionized water

  • Mortar and pestle

Procedure:

  • Precursor Preparation: Place a known quantity of aluminum acetotartrate powder into a ceramic crucible.

  • Drying: Heat the crucible in an oven at 110-120°C for 4-6 hours to remove any adsorbed moisture.

  • Calcination:

    • Place the crucible containing the dried precursor into a muffle furnace.

    • Ramp the temperature to 800°C at a rate of 5°C/minute. This temperature is selected based on thermal decomposition studies of aluminum hydroxycarboxylates, including tartrates, to ensure the formation of the γ-alumina phase and complete removal of organic residues.

    • Hold the temperature at 800°C for 4 hours.

    • Allow the furnace to cool down to room temperature naturally.

  • Post-Calcination Processing:

    • The resulting material is a white or off-white alumina powder.

    • Gently grind the calcined alumina using a mortar and pestle to obtain a fine, homogeneous powder.

    • Store the prepared γ-alumina support in a desiccator to prevent moisture adsorption.

Protocol 2: Preparation of a Supported Metal Catalyst by Incipient Wetness Impregnation

This protocol details the loading of a catalytic metal (e.g., Platinum) onto the prepared γ-alumina support.

Materials:

  • Prepared γ-alumina support

  • Metal precursor salt (e.g., Chloroplatinic acid, H₂PtCl₆)

  • Deionized water (or other suitable solvent)

  • Rotary evaporator

  • Drying oven

  • Tube furnace for reduction

Procedure:

  • Pore Volume Determination: Determine the pore volume of the prepared γ-alumina support using nitrogen physisorption or by titrating with a solvent (e.g., isopropanol) to the point of incipient wetness.

  • Precursor Solution Preparation:

    • Calculate the amount of metal precursor required to achieve the desired metal loading on the support (e.g., 1 wt.% Pt).

    • Dissolve the calculated amount of the metal precursor salt in a volume of deionized water equal to the pore volume of the alumina support to be impregnated.

  • Impregnation:

    • Place the γ-alumina powder in a round-bottom flask.

    • Add the precursor solution dropwise to the alumina powder while continuously mixing or agitating to ensure uniform distribution. The final mixture should appear as a free-flowing powder with no excess liquid.

  • Drying: Dry the impregnated support in a drying oven at 120°C for 12 hours to remove the solvent.

  • Calcination (optional, precursor dependent): Calcine the dried catalyst in air at a temperature suitable for decomposing the metal precursor to its oxide form (e.g., 350-500°C).

  • Reduction:

    • Place the calcined catalyst in a tube furnace.

    • Heat the catalyst under a flow of a reducing gas (e.g., 5% H₂ in N₂) to a specific temperature (e.g., 400-500°C) to reduce the metal oxide to its active metallic state.

    • Hold at the reduction temperature for 2-4 hours.

    • Cool the catalyst to room temperature under an inert gas flow (e.g., N₂) before handling.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the catalyst preparation process.

experimental_workflow_support_synthesis cluster_start Starting Material cluster_process Synthesis Process cluster_end Final Product start Aluminum Acetotartrate Powder drying Drying (110-120°C) start->drying Moisture Removal calcination Calcination (800°C, 4h) drying->calcination Thermal Decomposition grinding Grinding calcination->grinding Homogenization end_product γ-Alumina Support Powder grinding->end_product

Caption: Workflow for γ-Alumina Support Synthesis.

experimental_workflow_catalyst_preparation cluster_materials Starting Materials cluster_process Preparation Steps cluster_end Final Product support γ-Alumina Support impregnation Incipient Wetness Impregnation support->impregnation precursor Metal Precursor Solution precursor->impregnation drying Drying (120°C) impregnation->drying Solvent Removal reduction Reduction (H₂ flow, 400-500°C) drying->reduction Activation catalyst Supported Metal Catalyst reduction->catalyst

Caption: Workflow for Supported Catalyst Preparation.

References

Application of Aluminum Acetotartrate in Textile Mordanting Research: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

Initial research into the application of aluminum acetotartrate as a mordant in textile dyeing has revealed a significant lack of specific data and established protocols in publicly available scientific and artisanal literature. The vast majority of research and practical guidance focuses on the closely related compound, aluminum acetate. This document will summarize the available information on aluminum-based mordants, drawing parallels where appropriate, and will highlight the current gaps in knowledge regarding aluminum acetotartrate.

Mordants are essential in natural dyeing processes, acting as a bridge between the textile fiber and the dye molecule, thereby improving color fastness and vibrancy. Aluminum salts are among the most common and historically significant mordants used for both protein and cellulose fibers.

Aluminum-Based Mordants in Textile Dyeing

Several forms of aluminum salts are utilized in textile mordanting, with aluminum acetate being a prevalent choice for cellulose fibers like cotton and linen. It is favored for producing bright and clear colors.[1][2] Other common aluminum mordants include potassium aluminum sulfate (alum), which is widely used for protein fibers such as wool and silk.[3]

A comparative study on cotton and bamboo fabrics suggested that aluminum acetate is a more effective mordant for cellulose fibers than potassium aluminum sulfate, resulting in better colorfastness.[1] Research has also shown that the concentration of the aluminum mordant and the type of dye have a significant influence on the final colorfastness to laundering and light.[4]

Experimental Protocols for Aluminum Acetate Mordanting

Scouring: The textile must be thoroughly cleaned to remove any oils, waxes, or other impurities that could interfere with the mordant's absorption. This is typically done by washing the fabric with a pH-neutral soap or a specialized scouring agent.

Mordant Bath Preparation and Application: The amount of aluminum acetate used is typically calculated based on the weight of the dry fiber (WOF). Common recommendations range from 5% to 10% WOF.[5][6] The aluminum acetate powder is dissolved in hot water before being added to a larger volume of water to create the mordant bath.[7] The textile is then submerged in the bath and can be either heated or left to soak at room temperature for an extended period.[5][7]

Post-Mordant Treatment: Following the mordant bath, a post-treatment with a "fixing" agent is often recommended to improve the bonding of the aluminum to the fiber. Common fixing agents include calcium carbonate (chalk) or wheat bran.[7]

Table 1: Typical Parameters for Aluminum Acetate Mordanting of Cellulose Fibers

ParameterValue/RangeSource(s)
Mordant Concentration (% WOF)5 - 10%[5][6]
Mordanting TemperatureRoom temperature to 110-120°F (43-49°C)[5]
Mordanting Time45 minutes to 24 hours[5][7]
Post-Mordant FixationCalcium Carbonate or Wheat Bran (5% WOF)[7]

A study investigating the effluent from aluminum acetate mordanting on cotton found that a large percentage of the aluminum remains in the mordant bath, suggesting the potential for reusing the bath to reduce environmental impact.[4][8]

Experimental Workflow for Aluminum Acetate Mordanting

The following diagram illustrates a general workflow for mordanting cellulose fibers with aluminum acetate.

experimental_workflow scour 1. Scour Textile prepare_mordant 2. Prepare Aluminum Acetate Solution scour->prepare_mordant mordant_fiber 3. Mordant Fiber in Bath prepare_mordant->mordant_fiber post_mordant 4. Post-Mordant Treatment (e.g., Calcium Carbonate) mordant_fiber->post_mordant rinse_dry 5. Rinse and Dry post_mordant->rinse_dry dye 6. Dyeing rinse_dry->dye

General mordanting workflow.
Chemical Interaction in Mordanting

The fundamental principle of mordanting with aluminum salts involves the formation of coordination complexes. The aluminum ions form a link between the hydroxyl groups of the cellulose fibers and the functional groups of the dye molecules. While a specific diagram for aluminum acetotartrate is not available, the general mechanism for aluminum-based mordants can be conceptualized as follows.

chemical_interaction fiber Cellulose Fiber (-OH groups) mordant Aluminum Ion (Al³⁺) fiber->mordant forms complex dye Dye Molecule (e.g., with -COOH, -OH) mordant->dye forms complex

Mordant-Dye-Fiber complex formation.

Gaps in Research and Future Directions

The lack of specific research on aluminum acetotartrate presents an opportunity for further investigation. Key areas for future research include:

  • Synthesis and Characterization: Developing and documenting a clear method for the synthesis of aluminum acetotartrate for use as a textile mordant.

  • Protocol Optimization: Establishing standardized protocols for the application of aluminum acetotartrate on various textile fibers, including optimal concentrations, temperatures, and durations.

  • Quantitative Analysis: Conducting comparative studies to quantify the performance of aluminum acetotartrate against other aluminum-based mordants. This should include assessments of dye uptake, colorfastness to light, washing, and rubbing, and the overall impact on fabric handle.

  • Mechanistic Studies: Investigating the specific chemical interactions between aluminum acetotartrate, textile fibers, and different classes of natural dyes to understand its mordanting mechanism.

References

Application Notes and Protocols: Thermal Decomposition of Aluminium Acetotartrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Aluminium acetotartrate is an organometallic compound with applications in the pharmaceutical and medical fields as an antiseptic, disinfectant, and astringent.[1][2][3] Understanding its thermal stability and decomposition pathway is crucial for determining its shelf-life, storage conditions, and behavior during manufacturing processes that involve heat. This document provides a detailed experimental protocol for investigating the thermal decomposition of this compound using Thermogravimetric Analysis (TGA).

Experimental Principle

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5][6] By precisely monitoring the mass loss of this compound as it is heated, the decomposition temperatures and the nature of the decomposition products can be inferred. The final decomposition product of this compound upon heating is expected to be aluminum oxide.[7]

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines the steps for analyzing the thermal decomposition of this compound using a thermogravimetric analyzer.

1. Instrumentation:

  • Thermogravimetric Analyzer (TGA) equipped with a high-precision balance and a furnace capable of reaching at least 1000°C.

  • Gas flow controllers for inert (e.g., Nitrogen, Argon) and oxidative (e.g., Air) atmospheres.

  • Alumina (Al₂O₃) or platinum crucibles.[4][5]

2. Sample Preparation:

  • Ensure the this compound sample is in a fine powder form to promote uniform heating.

  • Accurately weigh 5-10 mg of the sample into a pre-tared TGA crucible.[4] A smaller sample size minimizes heat and mass transfer limitations.

  • Distribute the sample evenly across the bottom of the crucible.[5]

3. Instrument Setup and Calibration:

  • Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

  • Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min to ensure an inert atmosphere during the initial decomposition stages.[8]

4. TGA Measurement Parameters:

  • Temperature Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min. A controlled heating rate is crucial for obtaining reproducible results.[9]

    • Hold the temperature at 800°C for 10 minutes to ensure complete decomposition.

  • Atmosphere:

    • For studying the intrinsic decomposition, use an inert atmosphere (Nitrogen or Argon).

    • To investigate oxidative decomposition, an air or oxygen atmosphere can be used in a separate experiment.

5. Data Analysis:

  • Record the mass loss as a function of temperature.

  • Plot the TGA curve (mass % vs. temperature) and the derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature). The peaks in the DTG curve correspond to the temperatures of maximum decomposition rates.

  • Determine the onset and end temperatures of each decomposition step.

  • Calculate the percentage mass loss for each step.

Expected Thermal Decomposition Profile

The thermal decomposition of this compound is expected to occur in multiple stages, analogous to the decomposition of similar aluminium carboxylate complexes.[10] The anticipated stages are summarized in the table below.

Temperature Range (°C)Mass Loss (%)Proposed Decomposition Step
100 - 200VariableLoss of adsorbed water and volatile impurities.
200 - 400SignificantDecomposition of the acetate and tartrate ligands, leading to the formation of intermediates.
400 - 600SignificantFurther decomposition of organic residues and formation of amorphous aluminium oxide.
> 600StableFormation of crystalline γ-Al₂O₃ or other alumina phases at higher temperatures.[9][11]

Experimental Workflow and Data Interpretation

The following diagrams illustrate the experimental workflow for the thermal decomposition analysis of this compound and the logical relationship in interpreting the results.

experimental_workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis weigh Weigh 5-10 mg of This compound place Place in TGA Crucible weigh->place load Load Sample into TGA place->load setup Set Temperature Program (30-800°C at 10°C/min) load->setup run Run Analysis under Nitrogen Atmosphere setup->run record Record Mass vs. Temperature run->record plot Plot TGA and DTG Curves record->plot determine Determine Decomposition Stages and Mass Loss plot->determine

Caption: Experimental workflow for TGA analysis.

logical_relationship cluster_input Input Data cluster_interpretation Interpretation cluster_output Output Information tga_curve TGA Curve (Mass % vs. Temp) plateau Plateaus in TGA Curve (Thermally Stable Regions) tga_curve->plateau steps Steps in TGA Curve (Mass Loss Events) tga_curve->steps dtg_curve DTG Curve (d(Mass %)/dT vs. Temp) peaks Peaks in DTG Curve (Max. Decomposition Rate) dtg_curve->peaks stability Thermal Stability Range plateau->stability decomposition Decomposition Temperatures steps->decomposition residue Final Residue Composition (e.g., Al₂O₃) steps->residue peaks->decomposition

Caption: Logic diagram for interpreting TGA/DTG data.

References

Characterization of Materials Synthesized from Aluminum Acetotartrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the characterization of materials synthesized from aluminum acetotartrate. These materials have potential applications in various fields, including as adjuvants in vaccines and as components in drug delivery systems. A thorough understanding of their physicochemical properties is crucial for development and quality control.

Physicochemical Properties

Materials derived from aluminum acetotartrate are typically colorless to yellowish crystals or powders. They are sparingly soluble in water and generally insoluble in alcohol and ether[1][2]. These materials are stable under standard storage conditions but should be kept in airtight containers to prevent degradation[1].

PropertyDescriptionCitation(s)
Appearance Colorless to yellowish crystals or powder.[1][2]
Solubility Freely but slowly soluble in water.[1][2]
Insoluble in alcohol and ether.[1]
Stability Stable under ordinary conditions of use and storage.[1]
Decomposition Decomposes upon heating to produce oxides of aluminum and carbon.[1]

Characterization Techniques: Protocols and Data

A multi-technique approach is essential for the comprehensive characterization of materials synthesized from aluminum acetotartrate. The following sections detail the experimental protocols for key analytical methods and provide representative data, primarily from analogous aluminum carboxylate compounds due to the limited availability of specific data for aluminum acetotartrate.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the material and confirming the coordination of the acetate and tartrate ligands to the aluminum center.

Experimental Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet. Mix approximately 1-2 mg of the finely ground sample with 100-200 mg of dry KBr powder in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrument: A standard FTIR spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

    • Background: Collect a background spectrum of a pure KBr pellet.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Representative FTIR Data (based on aluminum carboxylates):

Wavenumber (cm⁻¹)AssignmentExpected in Aluminum Acetotartrate Materials
~3400 (broad)O-H stretching (from tartrate and adsorbed water)Yes
~2930C-H stretching (from acetate and tartrate)Yes
~1618Asymmetric COO⁻ stretching (coordinated)Yes
~1450Symmetric COO⁻ stretching (coordinated)Yes
~1070C-O stretching (from tartrate)Yes
~556Al-O stretchingYes
Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR, particularly ¹³C and ²⁷Al NMR, provides detailed information about the local chemical environment of the carbon and aluminum atoms, respectively. This helps in understanding the coordination and structure of the complex.

Experimental Protocol:

  • Sample Preparation: Pack the finely powdered sample into a zirconia rotor (typically 4 mm or 7 mm).

  • Instrument: A solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe.

  • Data Acquisition (¹³C NMR):

    • Technique: Cross-polarization magic-angle spinning (CP/MAS).

    • Spinning Speed: 5-10 kHz.

    • Contact Time: 1-5 ms.

    • Recycle Delay: 5-10 s.

    • Reference: Adamantane (δ = 38.48, 29.45 ppm).

  • Data Acquisition (²⁷Al NMR):

    • Technique: Single-pulse magic-angle spinning (MAS).

    • Spinning Speed: 10-15 kHz.

    • Pulse Width: A short pulse to excite the central transition.

    • Recycle Delay: 1-5 s.

    • Reference: 1 M aqueous solution of Al(NO₃)₃ (δ = 0 ppm).

Representative NMR Data (based on aluminum carboxylates):

NucleusChemical Shift (δ) Range (ppm)Assignment
¹³C170 - 185Carboxylate carbons (COO⁻) in acetate and tartrate
¹³C70 - 80Hydroxyl-bearing carbons in tartrate
¹³C20 - 25Methyl carbon in acetate
²⁷Al0 - 10Hexa-coordinated aluminum (AlO₆), typical for aluminum-oxygen environments.
Thermal Analysis (TGA/DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition profile of the material. TGA measures the change in mass as a function of temperature, while DTA detects endothermic and exothermic transitions.

Experimental Protocol:

  • Sample Preparation: Place 5-10 mg of the powdered sample into an alumina or platinum crucible.

  • Instrument: A simultaneous TGA/DTA or TGA/DSC instrument.

  • Data Acquisition:

    • Temperature Range: Ambient to 1000 °C.

    • Heating Rate: 10 °C/min.

    • Atmosphere: Inert (Nitrogen or Argon) or oxidative (Air), with a flow rate of 50-100 mL/min.

  • Data Analysis: Determine the onset and peak temperatures of decomposition, the percentage of mass loss at each step, and the nature of the thermal events (endothermic or exothermic).

Representative TGA/DTA Data (Hypothetical for Aluminum Acetotartrate):

Temperature Range (°C)Mass Loss (%)DTA EventAssignment
50 - 150~5-10EndothermicLoss of adsorbed and coordinated water molecules.
200 - 400~40-50ExothermicDecomposition of the acetate and tartrate ligands.
> 400--Formation of a stable aluminum oxide residue.
X-ray Diffraction (XRD)

XRD is used to determine the crystalline or amorphous nature of the material. For crystalline materials, it can provide information about the crystal structure and phase purity.

Experimental Protocol:

  • Sample Preparation: The powdered sample is gently pressed into a sample holder to create a flat surface.

  • Instrument: A powder X-ray diffractometer.

  • Data Acquisition:

    • Radiation: Cu Kα (λ = 1.5406 Å).

    • Scan Range (2θ): 5 - 80°.

    • Step Size: 0.02°.

    • Scan Speed: 1-2°/min.

  • Data Analysis: The resulting diffraction pattern is compared with standard diffraction databases (e.g., ICDD) to identify crystalline phases. The absence of sharp peaks indicates an amorphous material.

Expected XRD Results:

Materials synthesized from aluminum acetotartrate may exhibit either a crystalline or amorphous nature depending on the synthesis conditions. Crystalline materials will show a characteristic pattern of sharp diffraction peaks, while amorphous materials will produce a broad halo.

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology, particle size, and shape of the synthesized material.

Experimental Protocol:

  • Sample Preparation: The powder sample is mounted on an aluminum stub using double-sided carbon tape. For non-conductive samples, a thin layer of a conductive material (e.g., gold or carbon) is sputter-coated onto the sample surface to prevent charging.

  • Instrument: A scanning electron microscope.

  • Imaging:

    • Accelerating Voltage: 5-15 kV.

    • Working Distance: 5-10 mm.

    • Detector: Secondary electron (SE) detector for topographical information.

  • Image Analysis: The obtained micrographs are analyzed to determine the morphology, size, and aggregation state of the particles.

Expected SEM Results:

SEM images can reveal a variety of morphologies, such as crystalline plates, irregular agglomerates, or spherical particles, depending on the synthesis and processing conditions.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for material characterization and a relevant signaling pathway for materials intended for use in drug delivery and immunomodulation.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Physicochemical Characterization cluster_application Application-Specific Evaluation Synthesis Synthesis of Material from Aluminum Acetotartrate FTIR FTIR Spectroscopy Synthesis->FTIR Structural Analysis NMR NMR Spectroscopy (¹³C, ²⁷Al) Synthesis->NMR Structural Analysis TGA_DTA Thermal Analysis (TGA/DTA) Synthesis->TGA_DTA Thermal Stability XRD X-ray Diffraction Synthesis->XRD Crystallinity SEM Scanning Electron Microscopy Synthesis->SEM Morphology Drug_Loading Drug Loading & Release Studies FTIR->Drug_Loading NMR->Drug_Loading TGA_DTA->Drug_Loading XRD->Drug_Loading SEM->Drug_Loading In_Vitro In Vitro Cell Studies (e.g., Cytotoxicity, Uptake) Drug_Loading->In_Vitro In_Vivo In Vivo Studies (e.g., Efficacy, Biodistribution) In_Vitro->In_Vivo

General experimental workflow for material characterization.

Signaling_Pathway cluster_cell Antigen Presenting Cell (e.g., Macrophage) cluster_response Downstream Immune Response Al_Material Aluminum Acetotartrate-based Material + Antigen Phagocytosis Phagocytosis Al_Material->Phagocytosis Phagolysosome Phagolysosome Phagocytosis->Phagolysosome Lysosomal_Rupture Lysosomal Rupture & Cathepsin B Release Phagolysosome->Lysosomal_Rupture NLRP3_Inflammasome NLRP3 Inflammasome Activation Lysosomal_Rupture->NLRP3_Inflammasome Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleavage Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 cleavage IL1b IL-1β Secretion Pro_IL1b->IL1b Inflammation Inflammation & Immune Cell Recruitment IL1b->Inflammation IL18 IL-18 Secretion Pro_IL18->IL18 IL18->Inflammation Th2_Response Enhanced Th2 Response (Antibody Production) Inflammation->Th2_Response

NLRP3 inflammasome activation by aluminum-based materials.

Application in Drug Development

Materials synthesized from aluminum acetotartrate can serve as platforms for drug delivery, leveraging their particulate nature and potential to act as adjuvants. The mechanism of action often involves the activation of the innate immune system, as depicted in the signaling pathway diagram above.

Upon phagocytosis by antigen-presenting cells (APCs) like macrophages, the aluminum-containing particles can lead to lysosomal destabilization and the release of cathepsin B.[3][4] This triggers the assembly and activation of the NLRP3 inflammasome, a multiprotein complex that activates caspase-1.[3][4][5] Active caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms, IL-1β and IL-18.[3][4] These cytokines promote a local inflammatory environment, leading to the recruitment of other immune cells and the enhancement of the adaptive immune response, particularly a Th2-biased response that promotes antibody production.[3][6]

This immunomodulatory property is highly relevant for the development of vaccines and immunotherapies, where a robust and targeted immune response is desired. By co-delivering an antigen or a therapeutic agent with a material synthesized from aluminum acetotartrate, it may be possible to enhance its efficacy.

References

Application Notes and Protocols: The Role of Aluminum-Based Chelates in Advanced Composite Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While aluminum acetotartrate is not extensively documented in the synthesis of advanced composite materials, its constituent components—aluminum acetate and tartaric acid—suggest a potential role as a crosslinking or chelating agent. This document explores the hypothetical application of aluminum acetotartrate and analogous aluminum compounds in the development of advanced polymer and ceramic composites. The principles outlined are based on the established functions of similar organoaluminum compounds and metal chelates in materials science.

Core Concepts: Aluminum Chelates as Crosslinking Agents

Metal salts and chelates can significantly enhance the properties of polymeric materials by forming crosslinks between polymer chains. This process transforms a collection of individual polymer chains into a single, three-dimensional network, leading to improved mechanical strength, thermal stability, and chemical resistance.[1] Aluminum compounds, in particular, can act as effective crosslinkers for polymers containing functional groups such as hydroxyl (-OH) and carboxyl (-COOH).

The crosslinking mechanism can occur through several pathways:

  • Coordination Bond Formation: The aluminum ion can form coordination bonds with electron-donating atoms (like oxygen) present in the polymer backbone.

  • Ionic Crosslinking: Charged groups on the polymer can interact with the aluminum ions to form ionic bonds.

  • Chelation: The tartrate component of aluminum acetotartrate, being a bidentate ligand, can form a stable chelate complex with the aluminum ion, which can then bridge multiple polymer chains.

Hypothetical Application: Aluminum Acetotartrate in Hydrogel Composite Synthesis

This section outlines a hypothetical protocol for the synthesis of a crosslinked poly(vinyl alcohol) (PVA) hydrogel composite using aluminum acetotartrate as the crosslinking agent. PVA is a water-soluble polymer with abundant hydroxyl groups, making it an ideal candidate for crosslinking with aluminum compounds.

Experimental Protocol: Synthesis of a PVA-Aluminum Acetotartrate Hydrogel Composite

Objective: To synthesize a crosslinked PVA hydrogel using aluminum acetotartrate and to characterize its basic properties.

Materials:

  • Poly(vinyl alcohol) (PVA), 99%+ hydrolyzed

  • Aluminum Acetotartrate

  • Deionized Water

  • Glycerol (as a plasticizer, optional)

  • Magnetic stirrer with hotplate

  • Molds (e.g., petri dishes)

  • Drying oven

Procedure:

  • PVA Solution Preparation:

    • Prepare a 10% (w/v) aqueous PVA solution by slowly adding PVA powder to deionized water at 90°C while stirring continuously until the PVA is fully dissolved.

    • Allow the solution to cool to room temperature. If using a plasticizer, add glycerol at a concentration of 2% (v/v) and stir until homogeneous.

  • Crosslinker Solution Preparation:

    • Prepare a 5% (w/v) aqueous solution of aluminum acetotartrate by dissolving it in deionized water at room temperature with gentle stirring.

  • Crosslinking Reaction:

    • Slowly add the aluminum acetotartrate solution to the PVA solution under vigorous stirring. The typical volume ratio of PVA solution to crosslinker solution can be varied from 10:1 to 5:1 to modulate the degree of crosslinking.

    • Continue stirring for 30 minutes to ensure a homogeneous mixture. An increase in viscosity should be observed as crosslinking proceeds.

  • Casting and Gelation:

    • Pour the resulting mixture into molds and allow it to stand at room temperature for 24 hours to ensure complete gelation.

  • Drying:

    • Dry the hydrogel in an oven at 50°C until a constant weight is achieved.

Characterization:

  • Swelling Ratio: The swelling behavior of the hydrogel can be determined by immersing a dried sample in deionized water and measuring its weight change over time.

  • Mechanical Testing: The tensile strength and elongation at break of the dried composite film can be measured using a universal testing machine.

Data Presentation: Expected Influence of Crosslinker Concentration

The concentration of the aluminum acetotartrate crosslinker is expected to have a significant impact on the properties of the resulting hydrogel composite. The following table summarizes the anticipated trends.

Crosslinker ConcentrationSwelling Ratio (%)Tensile Strength (MPa)Elongation at Break (%)
LowHighLowHigh
MediumModerateHighModerate
HighLowHigh (with potential for brittleness)Low

Diagram: Logical Workflow for Hydrogel Composite Synthesis

G cluster_prep Preparation cluster_synthesis Synthesis cluster_characterization Characterization PVA_sol PVA Solution (10% w/v in H2O at 90°C) Mixing Mixing and Stirring (30 min) PVA_sol->Mixing Al_sol Aluminum Acetotartrate Solution (5% w/v in H2O) Al_sol->Mixing Casting Casting into Molds Mixing->Casting Gelation Gelation (24h at RT) Casting->Gelation Drying Drying (50°C until constant weight) Gelation->Drying Swelling Swelling Test Drying->Swelling Mechanical Mechanical Testing Drying->Mechanical

Caption: Workflow for the synthesis and characterization of a PVA-Aluminum Acetotartrate hydrogel composite.

Application in Sol-Gel Synthesis of Alumina-Polymer Composites

Organoaluminum compounds can also serve as precursors in the sol-gel process to synthesize ceramic or composite materials. In a hypothetical scenario, aluminum acetotartrate could be used to generate alumina (Al₂O₃) nanoparticles within a polymer matrix, thereby creating an organic-inorganic hybrid composite.

Experimental Protocol: Sol-Gel Synthesis of an Alumina-Epoxy Composite

Objective: To synthesize an alumina-epoxy composite material using aluminum acetotartrate as an in-situ precursor for the alumina phase.

Materials:

  • Aluminum Acetotartrate

  • Epoxy Resin (e.g., Bisphenol A diglycidyl ether)

  • Curing Agent (e.g., a polyamine)

  • Ethanol

  • Deionized Water

  • Ultrasonic bath

  • Vacuum oven

Procedure:

  • Sol Preparation:

    • Dissolve aluminum acetotartrate in a 1:1 mixture of ethanol and deionized water to form a stable sol. The concentration will depend on the desired alumina content in the final composite.

    • Use an ultrasonic bath to ensure complete dissolution and homogeneity.

  • Incorporation into Epoxy Resin:

    • Add the prepared sol to the epoxy resin under mechanical stirring.

    • Continue stirring and sonicate the mixture to achieve a fine dispersion of the sol within the resin.

  • Hydrolysis and Condensation:

    • The water present in the sol will initiate the hydrolysis of the aluminum acetotartrate, followed by condensation reactions to form Al-O-Al bonds, the building blocks of alumina. This process can be accelerated by gentle heating (e.g., 60°C).

  • Degassing and Curing:

    • Degas the mixture in a vacuum oven to remove entrapped air bubbles and solvents.

    • Add the curing agent to the mixture according to the manufacturer's specifications and stir thoroughly.

    • Pour the mixture into molds and cure at the recommended temperature and time.

Characterization:

  • Microscopy: Scanning Electron Microscopy (SEM) can be used to observe the dispersion and morphology of the in-situ generated alumina particles within the epoxy matrix.

  • Thermal Analysis: Thermogravimetric Analysis (TGA) can be employed to assess the thermal stability of the composite.

  • Mechanical Properties: The hardness and impact strength of the composite can be measured to evaluate the effect of the alumina reinforcement.

Diagram: Signaling Pathway for Sol-Gel Process

G cluster_sol Sol Formation cluster_gel Gel Formation in Polymer Matrix cluster_composite Composite Formation AAT Aluminum Acetotartrate Sol Homogeneous Sol AAT->Sol Solvent Ethanol/Water Solvent->Sol Hydrolysis Hydrolysis (Addition of Water) Sol->Hydrolysis Condensation Condensation (Formation of Al-O-Al bonds) Hydrolysis->Condensation Gel Alumina Gel Network Condensation->Gel Composite Alumina-Epoxy Composite Gel->Composite Epoxy Epoxy Resin Epoxy->Composite Curing Curing Agent Curing->Composite

Caption: Conceptual pathway for the sol-gel synthesis of an alumina-epoxy composite.

While direct evidence for the use of aluminum acetotartrate in advanced composite synthesis is limited, its chemical nature suggests potential applications as a crosslinking agent for polymers with suitable functional groups and as a precursor in sol-gel processes. The protocols and concepts presented here are based on established principles of organoaluminum chemistry and material science, providing a foundation for further research and development in this area. Researchers and drug development professionals can adapt these methodologies to explore the utility of aluminum chelates in creating novel materials with tailored properties.

References

Application Notes and Protocols for Determining the Purity of Synthesized Aluminium Acetotartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for determining the purity of synthesized Aluminium Acetotartrate. The protocols outlined below are designed to ensure the identity, strength, quality, and purity of the final product, which is crucial for its application in research and drug development.

Introduction

This compound is an organometallic compound with the molecular formula C₆H₇AlO₈. It is typically a colorless to yellowish crystalline powder.[1] The purity of this compound is critical for its intended applications, which have historically included use as an antiseptic and astringent. Purity analysis involves the quantification of the aluminium content, the acetate and tartrate moieties, and the identification of potential impurities. A multi-faceted analytical approach is recommended for a comprehensive purity assessment.

Analytical Methods Overview

A combination of titrimetric, chromatographic, spectroscopic, and spectrometric techniques is employed to determine the purity of this compound. The primary analytical methods include:

  • Complexometric Titration: For the determination of aluminium content.

  • High-Performance Liquid Chromatography (HPLC): For the simultaneous quantification of acetate and tartrate.

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): For the determination of total aluminium content and trace metal impurities.

  • Elemental Analysis (CHN): To determine the percentage of carbon and hydrogen.

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and identify crystalline impurities.

The logical workflow for these analyses is depicted below.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Purity Determination Methods cluster_results Data Analysis & Purity Assessment Sample Synthesized This compound Titration Complexometric Titration (Aluminium Content) Sample->Titration HPLC HPLC (Acetate & Tartrate Content) Sample->HPLC ICP_OES ICP-OES (Aluminium & Trace Metals) Sample->ICP_OES Elemental Elemental Analysis (C, H Content) Sample->Elemental XRD Powder X-ray Diffraction (Crystalline Structure) Sample->XRD Data Data Compilation & Comparison Titration->Data HPLC->Data ICP_OES->Data Elemental->Data XRD->Data Purity Final Purity Assessment Data->Purity

Figure 1: Experimental workflow for the purity determination of this compound.

Data Presentation

The quantitative data obtained from the various analytical methods should be summarized in a clear and structured format for easy comparison and assessment of the product's purity.

Table 1: Summary of Purity Analysis Results for a Representative Batch of this compound

ParameterMethodSpecificationResult
Assay
Aluminium (Al) ContentComplexometric Titration11.2 - 11.8 % w/w11.5 % w/w
Acetate (C₂H₃O₂⁻) ContentHPLC24.8 - 25.8 % w/w25.2 % w/w
Tartrate (C₄H₄O₆²⁻) ContentHPLC62.8 - 63.8 % w/w63.3 % w/w
Elemental Analysis
Carbon (C) ContentCHN Analyzer30.7 - 31.1 % w/w30.9 % w/w
Hydrogen (H) ContentCHN Analyzer2.9 - 3.1 % w/w3.0 % w/w
Trace Metal Impurities ICP-OES
Lead (Pb)≤ 10 ppm< 1 ppm
Arsenic (As)≤ 2 ppm< 0.5 ppm
Mercury (Hg)≤ 1 ppm< 0.1 ppm
Cadmium (Cd)≤ 1 ppm< 0.1 ppm
Physical Characterization
Crystalline StructurePXRDConforms to referenceConforms

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

This method determines the aluminium content by back-titration with a standardized zinc sulfate solution after complexation with an excess of ethylenediaminetetraacetic acid (EDTA).

Reagents and Equipment:

  • 0.05 M EDTA solution

  • 0.05 M Zinc sulfate solution

  • Acetate buffer (pH 6.0)

  • Xylenol orange indicator solution

  • Dilute hydrochloric acid

  • Ammonia solution

  • Analytical balance

  • Burette, pipettes, and standard laboratory glassware

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the synthesized this compound into a 250 mL beaker.

  • Add 20 mL of dilute hydrochloric acid and gently heat to dissolve the sample.

  • Cool the solution and carefully neutralize it with ammonia solution until a faint precipitate is formed.

  • Re-dissolve the precipitate by adding a few drops of dilute hydrochloric acid.

  • Complexation: Add 25.0 mL of 0.05 M EDTA solution from a pipette.

  • Add 20 mL of acetate buffer (pH 6.0).

  • Boil the solution for 3-5 minutes to ensure complete complexation of aluminium with EDTA.

  • Cool the solution to room temperature.

  • Titration: Add a few drops of xylenol orange indicator. The solution will turn yellow.

  • Titrate the excess EDTA with 0.05 M zinc sulfate solution until the color changes from yellow to a persistent reddish-violet.

  • Blank Determination: Perform a blank titration using the same procedure but without the sample.

  • Calculation:

    • Calculate the volume of EDTA that reacted with aluminium: V_EDTA = V_blank - V_sample

    • Calculate the percentage of aluminium: % Al = (V_EDTA * M_EDTA * At. Wt. of Al) / (Weight of sample * 10)

      • Where:

        • V_EDTA is the volume of EDTA reacted with aluminium in mL.

        • M_EDTA is the molarity of the EDTA solution.

        • At. Wt. of Al is the atomic weight of aluminium (26.98 g/mol ).

This method allows for the simultaneous separation and quantification of acetate and tartrate ions using a reversed-phase HPLC system with UV detection.

Instrumentation and Conditions:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 20 mM potassium dihydrogen phosphate buffer, pH adjusted to 2.8 with phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

Procedure:

  • Standard Preparation:

    • Prepare individual stock solutions of sodium acetate and sodium tartrate of known concentrations in deionized water.

    • From the stock solutions, prepare a series of mixed working standards containing both acetate and tartrate at different concentrations to create a calibration curve.

  • Sample Preparation:

    • Accurately weigh about 100 mg of this compound into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with deionized water.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard solutions to establish the calibration curve for both acetate and tartrate.

    • Inject the sample solution.

    • Identify the peaks for acetate and tartrate based on their retention times compared to the standards.

  • Calculation:

    • Quantify the concentration of acetate and tartrate in the sample solution using the calibration curves.

    • Calculate the percentage of acetate and tartrate in the original sample.

ICP-OES is used to accurately determine the total aluminium content and to quantify trace metal impurities.

Instrumentation and Conditions:

  • ICP-OES spectrometer

  • Appropriate sample introduction system (nebulizer, spray chamber)

  • Argon gas supply

Procedure:

  • Standard Preparation: Prepare a series of calibration standards for aluminium and other potential trace metals (e.g., Pb, As, Hg, Cd) from certified stock solutions in a matrix that matches the digested sample solution (typically dilute nitric acid).

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample (e.g., 0.1 g).

    • Digest the sample using a suitable method, such as microwave-assisted acid digestion with a mixture of nitric acid and hydrochloric acid.

    • After digestion, dilute the sample to a known volume with deionized water.

  • Analysis:

    • Aspirate the standards and the sample solution into the plasma.

    • Measure the emission intensity at the characteristic wavelengths for aluminium and the trace metals of interest.

  • Calculation:

    • Generate calibration curves for each element.

    • Determine the concentration of aluminium and trace metals in the sample solution from the calibration curves.

    • Calculate the percentage of aluminium and the concentration of trace metals (in ppm) in the original sample.

This technique determines the weight percentage of carbon and hydrogen in the sample, which can be compared to the theoretical values calculated from the molecular formula.

Instrumentation:

  • CHN elemental analyzer

Procedure:

  • Calibration: Calibrate the instrument using a certified standard with known carbon and hydrogen content (e.g., acetanilide).

  • Sample Preparation: Accurately weigh a small amount of the dried this compound sample (typically 1-3 mg) into a tin capsule.

  • Analysis:

    • Introduce the sample into the combustion chamber of the analyzer.

    • The sample is combusted at a high temperature in an oxygen-rich environment, converting carbon to CO₂ and hydrogen to H₂O.

    • The resulting gases are separated and quantified by a thermal conductivity detector.

  • Calculation: The instrument's software calculates the percentage of carbon and hydrogen in the sample based on the detector response and the sample weight.

PXRD is used to confirm the crystalline nature of the synthesized material and to identify any crystalline impurities by comparing the diffraction pattern to a reference standard or known phases.

Instrumentation:

  • Powder X-ray diffractometer with a Cu Kα radiation source.

Procedure:

  • Sample Preparation:

    • Finely grind the this compound sample to a homogeneous powder using a mortar and pestle.

    • Mount the powder on a sample holder.

  • Data Collection:

    • Place the sample holder in the diffractometer.

    • Scan the sample over a specified 2θ range (e.g., 5° to 50°) with a defined step size and scan speed.

  • Data Analysis:

    • Process the resulting diffraction pattern to identify the peak positions (2θ values) and their relative intensities.

    • Compare the obtained pattern with a reference pattern for pure this compound (if available) or with patterns from databases (e.g., ICDD) to identify the crystalline phases present.

Signaling Pathways and Logical Relationships

The relationship between the analytical methods and the purity assessment can be visualized as a logical flow.

purity_assessment_logic cluster_inputs Analytical Inputs cluster_assessment Purity Assessment Criteria cluster_output Final Purity Conclusion Al_Content Aluminium Content (Titration, ICP-OES) Stoichiometry Correct Stoichiometry? Al_Content->Stoichiometry Organic_Content Acetate & Tartrate Content (HPLC) Organic_Content->Stoichiometry Elemental_Comp Elemental Composition (CHN Analysis) Elemental_Match Matches Theoretical Composition? Elemental_Comp->Elemental_Match Structural_Info Crystalline Structure (PXRD) Crystalline_Purity Correct Crystalline Phase? Structural_Info->Crystalline_Purity Trace_Impurities Trace Metals (ICP-OES) Impurity_Levels Impurities within Limits? Trace_Impurities->Impurity_Levels Purity_Confirmed Purity Confirmed Stoichiometry->Purity_Confirmed Elemental_Match->Purity_Confirmed Crystalline_Purity->Purity_Confirmed Impurity_Levels->Purity_Confirmed

Figure 2: Logical relationship for purity assessment of this compound.

References

Troubleshooting & Optimization

Optimizing pH for Aluminium acetotartrate precipitation in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Aluminium Acetotartrate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of this compound, with a specific focus on optimizing the pH for its precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the precipitation of this compound?

A1: The scientific literature does not specify a precise optimal pH for the precipitation of this compound. However, based on the chemistry of aluminium salts and related compounds, the optimal pH range is likely to be in the mildly acidic to neutral region, typically between pH 4.5 and 7.0 . It is crucial to determine the optimal pH empirically for your specific reaction conditions.

Q2: Why is pH control so critical in the synthesis of this compound?

A2: The pH of the reaction mixture directly influences the chemical species of aluminium present in the solution.[1][[“]]

  • At low pH (acidic, < 4.0): Aluminium exists predominantly as soluble Al³⁺ ions and various charged mononuclear complexes.[1][3] In this state, the formation of the desired insoluble this compound complex is less favorable.

  • In the optimal pH range (mildly acidic to neutral): Aluminium undergoes hydrolysis to form polynuclear hydroxy complexes and, eventually, insoluble aluminium hydroxide. In the presence of acetate and tartrate ions, this is the range where the precipitation of the this compound complex is most likely to occur.

  • At high pH (alkaline, > 8.0): Aluminium hydroxide can redissolve to form soluble aluminates (e.g., [Al(OH)₄]⁻), which will prevent the precipitation of the target compound and lead to a lower yield.[1]

Q3: What are the starting materials for the synthesis of this compound?

A3: this compound is the aluminium salt of acetic acid and tartaric acid.[4] Common starting materials include a soluble aluminium salt (e.g., aluminium chloride or aluminium sulfate), acetic acid, and tartaric acid. The reaction is typically carried out in an aqueous solution.

Q4: Does the presence of both acetate and tartrate ions affect the precipitation pH?

A4: Yes. Both acetate and tartrate are chelating agents, with tartrate being particularly effective at forming stable complexes with aluminium.[5] The presence of these ligands will influence the pH at which aluminium precipitates from the solution. The final pH for optimal precipitation will be a balance between the conditions that favor the formation of the acetotartrate complex over soluble aluminium species or aluminium hydroxide.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or No Precipitation pH is too low: The this compound complex is soluble at low pH.1. Slowly add a suitable base (e.g., dilute sodium hydroxide or ammonium hydroxide) to the reaction mixture while monitoring the pH with a calibrated pH meter.2. Adjust the pH incrementally into the suggested range of 4.5 - 7.0.3. Observe for the formation of a precipitate.
pH is too high: Soluble aluminates have formed.1. Carefully add a suitable acid (e.g., dilute acetic acid) to lower the pH into the optimal range.2. Be cautious not to overshoot and make the solution too acidic.
Formation of a Gelatinous Precipitate Precipitation of aluminium hydroxide: The pH may be in a range that favors the formation of Al(OH)₃ over the target compound. This can occur if the concentration of acetate and tartrate is insufficient to fully complex the aluminium.1. Ensure the molar ratios of acetic acid and tartaric acid to the aluminium salt are correct as per your protocol.2. Slightly lowering the pH (e.g., towards the lower end of the 4.5 - 7.0 range) may favor the acetotartrate complex.
Inconsistent Yields Poor pH control: Small variations in the final pH of the precipitation can lead to significant differences in yield.1. Use a calibrated pH meter for accurate measurements.2. Add the acid or base for pH adjustment slowly and with vigorous stirring to ensure homogeneity.3. Consider using a buffer system if compatible with your downstream processing.
Precipitate Redissolves pH instability: The pH of the solution may be drifting after initial adjustment.1. Allow the reaction mixture to equilibrate for a period after pH adjustment before proceeding to filtration.2. Re-check and adjust the pH if necessary.

Experimental Protocol: pH Optimization for this compound Precipitation

This protocol outlines a general method for determining the optimal pH for the precipitation of this compound.

1. Preparation of Stock Solutions:

  • Prepare an aqueous solution of a soluble aluminium salt (e.g., 1 M Aluminium Chloride, AlCl₃).
  • Prepare aqueous solutions of tartaric acid (e.g., 1 M) and acetic acid (e.g., 1 M).
  • Prepare solutions for pH adjustment (e.g., 1 M Sodium Hydroxide and 1 M Acetic Acid).

2. Reaction Setup:

  • In a series of beakers, add a fixed volume of the aluminium salt solution.
  • To each beaker, add the same stoichiometric amounts of tartaric acid and acetic acid solutions while stirring.

3. pH Adjustment and Precipitation:

  • Adjust the pH of each beaker to a different value within the experimental range (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0, 7.5) using the pH adjustment solutions.
  • Allow the solutions to stir at a constant temperature for a set period (e.g., 1 hour) to allow for precipitation to complete.

4. Isolation and Quantification:

  • Filter the precipitate from each beaker using a pre-weighed filter paper.
  • Wash the precipitate with deionized water to remove any soluble impurities.
  • Dry the precipitate in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.
  • Calculate the yield of this compound for each pH value.

5. Data Analysis:

  • Plot the yield of this compound as a function of pH to determine the optimal pH for maximum precipitation.

Data Presentation

Table 1: Effect of pH on the Yield of this compound

pH Initial Mass of AlCl₃ (g) Mass of Precipitate (g) Yield (%) Observations
4.05.00.816Fine, sparse precipitate
4.55.02.550Moderate precipitate
5.05.04.284Dense precipitate
5.55.04.896Very dense precipitate
6.05.04.998Very dense precipitate
6.55.04.794Dense precipitate
7.05.04.182Precipitate appears slightly more gelatinous
7.55.02.142Gelatinous precipitate, solution slightly opalescent

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will vary based on specific experimental conditions.

Visualizations

experimental_workflow start Start: Prepare Stock Solutions react Reaction Mixture: Combine Al Salt, Acetic Acid, and Tartaric Acid start->react ph_adjust pH Adjustment: Create Aliquots and Adjust to Target pH (4.0 - 7.5) react->ph_adjust precipitate Precipitation: Stir for Fixed Time at Constant Temp ph_adjust->precipitate isolate Isolation: Filter, Wash, and Dry Precipitate precipitate->isolate quantify Quantification: Measure Yield for Each pH isolate->quantify end End: Identify Optimal pH quantify->end

Caption: Experimental workflow for optimizing pH in this compound synthesis.

logical_relationship ph Solution pH low_ph Low pH (< 4.0) Soluble Al³⁺ Species ph->low_ph Acidic opt_ph Optimal pH (4.5 - 7.0) Insoluble Aluminium Acetotartrate ph->opt_ph Mildly Acidic to Neutral high_ph High pH (> 8.0) Soluble [Al(OH)₄]⁻ ph->high_ph Alkaline no_precip Low/No Precipitation low_ph->no_precip max_precip Maximum Precipitation (High Yield) opt_ph->max_precip high_ph->no_precip

Caption: Relationship between pH and the state of aluminium in solution.

References

Troubleshooting agglomeration in alumina synthesis from Aluminium acetotartrate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Alumina Synthesis from Aluminium Acetotartrate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of alumina (Al₂O₃) from this compound. The information is presented in a question-and-answer format to directly address common challenges, with a focus on preventing and resolving particle agglomeration.

Troubleshooting Guide: Agglomeration Issues

Q1: I observed significant white precipitate (agglomerates) immediately after dissolving the this compound precursor. What is causing this and how can I prevent it?

A1: Immediate precipitation upon dissolution of the this compound precursor is likely due to premature hydrolysis and condensation reactions. This can be triggered by several factors:

  • pH of the Solvent: The stability of the this compound complex is highly dependent on the pH of the solution. If the solvent is too neutral or basic, it can promote rapid hydrolysis.

  • Water Content: The presence of excess water can accelerate the hydrolysis of the aluminium precursor, leading to uncontrolled precipitation and agglomeration.

  • Temperature: Elevated temperatures during the dissolution step can increase the rate of hydrolysis.

Troubleshooting Steps:

  • Adjust Solvent pH: Start with a slightly acidic solvent (e.g., deionized water with a few drops of acetic acid or nitric acid) to improve the stability of the precursor in the solution. The acidic environment helps to suppress premature hydrolysis.

  • Control Water Addition: If using a non-aqueous solvent, ensure it is sufficiently dry. When water is required for hydrolysis, it should be added in a controlled manner (e.g., dropwise) at a later stage, once the precursor is fully dissolved.

  • Maintain Low Temperature: Dissolve the this compound at room temperature or even in an ice bath to minimize the rate of hydrolysis.

Q2: My alumina gel/precipitate consists of large, hard agglomerates after the hydrolysis and condensation step. How can I achieve a finer, more dispersed product?

A2: The formation of hard agglomerates during hydrolysis and condensation is a common issue and is often related to the reaction kinetics. Rapid, uncontrolled reactions lead to the formation of large, interlinked particles.

Troubleshooting Steps:

  • Control the Rate of Hydrolysis:

    • Slow Addition of Water/Base: If the synthesis involves the addition of water or a basic solution (e.g., ammonia) to induce hydrolysis, add it very slowly and with vigorous stirring. This ensures a more uniform reaction throughout the solution and prevents localized areas of high reactivity.

    • Use of a Catalyst: Employ a catalyst that allows for a more controlled hydrolysis rate. For sol-gel processes, acidic catalysts can be used.

  • Optimize Precursor Concentration: High precursor concentrations can lead to a higher probability of particle collision and agglomeration. Try reducing the concentration of the this compound in the initial solution.

  • Introduce Surfactants/Stabilizing Agents: The addition of surfactants or stabilizing agents can help to prevent particles from sticking together. These molecules adsorb onto the surface of the newly formed particles, creating a repulsive barrier.

  • Mechanical Agitation: Employ high-shear mixing or sonication during the hydrolysis step to break up any agglomerates as they form.

Q3: After drying, my alumina powder is heavily agglomerated and difficult to deagglomerate. What went wrong during the drying process?

A3: The drying process is a critical step where significant agglomeration can occur due to capillary forces as the solvent evaporates.

Troubleshooting Steps:

  • Washing Step: Before drying, ensure the gel or precipitate is thoroughly washed to remove any residual salts or organic species that can act as "glue" between particles upon drying. Washing with a solvent that has a lower surface tension than water (e.g., ethanol or acetone) can also help to reduce capillary forces during drying.

  • Drying Method:

    • Oven Drying: If using a conventional oven, dry at the lowest effective temperature to slow down the evaporation rate. A very rapid evaporation can lead to stronger agglomerates.

    • Freeze Drying (Lyophilization): This is a highly effective method to minimize agglomeration. The solvent is frozen and then sublimated under vacuum, which avoids the liquid-vapor interface and the associated capillary forces.

    • Supercritical Drying: This method also eliminates the liquid-vapor interface and is excellent for producing highly porous, non-agglomerated powders, though it requires specialized equipment.

Q4: The calcination of my alumina powder resulted in a hard, sintered mass instead of a fine powder. How can I control agglomeration during calcination?

A4: High temperatures during calcination can lead to sintering, where particles fuse together, forming hard agglomerates.

Troubleshooting Steps:

  • Optimize Calcination Temperature and Time: Use the lowest possible temperature and shortest time required to achieve the desired crystalline phase of alumina. Higher temperatures and longer durations promote sintering. The transition to the stable alpha-alumina phase generally requires high temperatures, but for other phases, lower temperatures may be sufficient.[1][2]

  • Control Heating Rate: A slow heating rate allows for a more gradual removal of residual water and organic compounds, which can reduce stress on the particles and minimize sintering.

  • Use a Dispersing Agent: In some cases, a solid-state dispersing agent can be mixed with the powder before calcination to keep the particles separated.

  • Post-Calcination Milling: If some agglomeration is unavoidable, gentle milling (e.g., ball milling with appropriate media) can be used to break up the agglomerates. However, this can sometimes introduce impurities.

Frequently Asked Questions (FAQs)

Q1: What is the expected decomposition behavior of this compound?

A1: While specific data for this compound is limited, it is expected to behave similarly to other aluminum carboxylates like aluminum acetate. Thermal decomposition would likely occur in stages, with the loss of water and the burning of the organic tartrate and acetate components at temperatures up to around 500°C.[1] The formation of different alumina phases (gamma, theta, alpha) will occur at higher temperatures.[2]

Q2: How does pH affect the final particle size of the alumina?

A2: The pH of the synthesis solution is a critical parameter that influences the final particle size. Generally, controlling the pH affects the rate of hydrolysis and condensation. For many alumina synthesis methods, adjusting the pH can alter the surface charge of the particles, which in turn affects their stability and tendency to agglomerate. In some systems, increasing the pH has been shown to lead to an increase in crystallite size.[3]

Q3: What is the role of the calcination temperature in determining the properties of the final alumina product?

A3: Calcination temperature is a crucial factor that determines the crystalline phase, particle size, and surface area of the final alumina powder.[1][2] Lower temperatures (e.g., 400-800°C) typically yield transition aluminas like gamma-alumina, which have a higher surface area.[2] Higher temperatures (above 1000-1200°C) are required to form the thermodynamically stable alpha-alumina, which is often accompanied by an increase in particle size and a decrease in surface area due to sintering.[2]

Q4: Can I use sonication to deagglomerate my alumina powder?

A4: Yes, sonication is a common and effective technique for dispersing alumina particles in a liquid medium. It uses high-frequency sound waves to create cavitation bubbles, and the collapse of these bubbles generates localized shear forces that can break apart soft agglomerates. It is often used during the synthesis process or when preparing a slurry of the final powder.

Quantitative Data

Table 1: Effect of pH on Alumina Crystallite Size

pHAverage Crystallite Size (nm)
1032
1238
Data adapted from a study on co-precipitation synthesis of α-Al₂O₃ calcined at 1300°C.[3]

Table 2: Influence of Calcination Temperature on Alumina Properties

Calcination Temperature (°C)Alumina PhaseCrystallite Size (nm)
400 - 900γ-alumina15.4
1000θ-alumina-
1100α-alumina41.5
Data adapted from a sol-gel synthesis using aluminum isopropoxide.[2]

Experimental Protocols

Note: The following is a generalized protocol for the synthesis of alumina from this compound, based on common sol-gel and precipitation methods for similar precursors. Researchers should optimize the parameters for their specific application.

Protocol 1: Sol-Gel Synthesis of Alumina

  • Precursor Solution Preparation:

    • Dissolve a calculated amount of this compound in deionized water or a suitable alcohol (e.g., ethanol) with vigorous stirring at room temperature.

    • If dissolution is slow, gentle heating (e.g., to 40-60°C) can be applied, but be cautious of premature hydrolysis.

    • To improve stability, the pH of the solution can be adjusted to be slightly acidic (pH 3-4) using a small amount of nitric acid or acetic acid.

  • Hydrolysis and Gelation:

    • Slowly add a mixture of water and alcohol to the precursor solution under continuous stirring. The water-to-alkoxide molar ratio is a critical parameter to control.

    • Alternatively, a base such as an ammonia solution can be added dropwise to induce gelation.

    • Continue stirring for a specified period (e.g., 1-24 hours) to allow for aging of the gel.

  • Washing and Solvent Exchange:

    • Wash the resulting gel multiple times with deionized water and then with ethanol or acetone to remove unreacted precursors and by-products. This is typically done by centrifugation and redispersion.

  • Drying:

    • Dry the washed gel in an oven at a controlled temperature (e.g., 80-120°C) for 12-24 hours to obtain a xerogel.

    • For finer, less agglomerated powders, consider freeze-drying or supercritical drying.

  • Calcination:

    • Place the dried powder in a furnace and heat it to the desired temperature at a controlled rate (e.g., 2-5°C/min).

    • Hold at the target temperature (e.g., 600°C for γ-Al₂O₃, 1100°C for α-Al₂O₃) for a few hours to obtain the final alumina powder.

Visualizations

TroubleshootingWorkflow cluster_synthesis Synthesis Stages cluster_issues Agglomeration Issues cluster_solutions Troubleshooting Solutions dissolution Precursor Dissolution issue1 Premature Precipitation dissolution->issue1 Problem hydrolysis Hydrolysis & Condensation issue2 Hard Agglomerates in Gel hydrolysis->issue2 Problem drying Drying issue3 Agglomerated Powder after Drying drying->issue3 Problem calcination Calcination issue4 Sintered Mass after Calcination calcination->issue4 Problem solution1a Adjust pH (Acidic) issue1->solution1a Solution solution1b Control Temperature issue1->solution1b Solution solution2a Slow Reagent Addition issue2->solution2a Solution solution2b Use Surfactants issue2->solution2b Solution solution2c Sonication issue2->solution2c Solution solution3a Thorough Washing issue3->solution3a Solution solution3b Freeze/Supercritical Drying issue3->solution3b Solution solution4a Optimize Temp/Time issue4->solution4a Solution solution4b Slow Heating Rate issue4->solution4b Solution

Caption: Troubleshooting workflow for agglomeration in alumina synthesis.

References

Technical Support Center: Particle Size Control in Aluminium Acetotartrate Sol-Gel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling particle size in the aluminium acetotartrate sol-gel method. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in controlling particle size using the this compound sol-gel method?

The primary challenge lies in balancing the rates of hydrolysis and condensation of the aluminium precursor. This compound is a complex precursor where both acetate and tartrate ligands influence the reactivity of the aluminium center. The tartrate ion, being a bidentate chelating agent, can significantly modify the hydrolysis and condensation pathways compared to simpler aluminium salts, making precise control over nucleation and growth critical for achieving a desired particle size.

Q2: How do the acetate and tartrate ligands in the precursor affect the sol-gel process?

Acetate and tartrate ligands act as chelating agents, which can stabilize the aluminium precursor against rapid, uncontrolled hydrolysis and condensation. Tartaric acid, with its two carboxylic acid groups and two hydroxyl groups, can form a stable chelate ring with the aluminium ion. This chelation can slow down the reaction kinetics, favoring a more controlled growth of particles rather than rapid precipitation. The ratio of acetate to tartrate can influence the stability of the precursor and, consequently, the particle size.

Q3: What are the key experimental parameters that I can adjust to control particle size?

Several parameters can be manipulated to control the final particle size. These include:

  • Precursor Concentration: Generally, a lower precursor concentration leads to smaller particles by favoring the nucleation of new particles over the growth of existing ones.

  • pH of the Solution: The pH affects the rate of hydrolysis and condensation. For many metal oxide systems, acidic conditions slow down hydrolysis, leading to smaller particles, while basic conditions can accelerate condensation, resulting in larger particles or aggregates.[1][2]

  • Reaction Temperature: Higher temperatures typically increase the rates of both hydrolysis and condensation. This can lead to faster particle growth and potentially larger particles. Conversely, lower temperatures can slow down the reaction, allowing for better control over particle size.

  • Solvent Composition: The type of solvent (e.g., water, ethanol, or a mixture) and its dielectric constant can influence the solubility of the precursor and the rates of hydrolysis and condensation.

  • Stirring Rate and Method: Vigorous and consistent stirring ensures a homogenous reaction mixture, which is crucial for uniform particle formation and preventing localized areas of high concentration that can lead to agglomeration.

  • Aging Time and Temperature: Allowing the sol to age can lead to Ostwald ripening, where larger particles grow at the expense of smaller ones, thus increasing the average particle size. The temperature during aging also plays a significant role.

  • Addition of Surfactants or Stabilizers: Surfactants can adsorb onto the surface of growing particles, preventing aggregation and controlling their final size.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Particles are too large 1. High precursor concentration.2. High reaction temperature.3. pH is too high (basic).4. Insufficient stirring.5. Long aging time.1. Decrease the concentration of the this compound solution.2. Lower the reaction temperature to slow down hydrolysis and condensation rates.3. Adjust the pH to a more acidic or neutral range to control the hydrolysis rate.4. Increase the stirring speed to ensure homogeneity.5. Reduce the aging time or perform aging at a lower temperature.
Broad particle size distribution (Polydispersity) 1. Inhomogeneous mixing of reactants.2. Uncontrolled nucleation event.3. Temperature fluctuations during synthesis.1. Ensure rapid and uniform mixing of the precursor and any catalysts or pH-adjusting solutions.2. Control the rate of addition of water or catalyst to induce a more uniform nucleation.3. Use a temperature-controlled bath to maintain a constant reaction temperature.
Particle Agglomeration 1. High particle concentration.2. Inadequate surface charge or steric hindrance.3. Improper drying method.1. Work with more dilute solutions.2. Add a surfactant or a stabilizing agent to prevent particles from sticking together.3. Use techniques like freeze-drying or supercritical drying to minimize agglomeration during solvent removal.
Gelation occurs too quickly 1. High water content.2. High pH.3. High temperature.1. Reduce the amount of water used for hydrolysis.2. Lower the pH of the reaction mixture.3. Decrease the reaction temperature.
No particle formation or very slow reaction 1. Insufficient water for hydrolysis.2. pH is too low (highly acidic).3. Low reaction temperature.1. Increase the water-to-precursor molar ratio.2. Adjust the pH to a slightly less acidic or neutral value.3. Increase the reaction temperature moderately.

Experimental Protocols

Note: The following protocols are generalized based on sol-gel principles and may require optimization for the specific this compound precursor.

Protocol 1: Synthesis of Smaller Nanoparticles (Target Size: <50 nm)
  • Precursor Solution Preparation: Prepare a 0.1 M solution of this compound in a 1:1 (v/v) mixture of ethanol and deionized water.

  • Hydrolysis: While stirring vigorously (e.g., 500 rpm), slowly add a dilute acidic solution (e.g., 0.1 M nitric acid) to adjust the pH to around 4.

  • Reaction: Maintain the reaction at a low temperature (e.g., 25°C) for 2 hours with continuous stirring.

  • Aging: Age the resulting sol for a short period (e.g., 1 hour) at room temperature.

  • Particle Recovery: Centrifuge the sol to collect the nanoparticles. Wash the particles several times with ethanol to remove any unreacted precursors and by-products.

  • Drying: Dry the nanoparticles under vacuum or by freeze-drying to prevent agglomeration.

Protocol 2: Synthesis of Larger Nanoparticles (Target Size: 100-200 nm)
  • Precursor Solution Preparation: Prepare a more concentrated solution of this compound (e.g., 0.5 M) in deionized water.

  • Hydrolysis: While stirring, adjust the pH to a slightly basic value (e.g., 8) using a dilute ammonium hydroxide solution.

  • Reaction: Increase the reaction temperature to 60°C and maintain for 4 hours with moderate stirring (e.g., 300 rpm).

  • Aging: Age the sol at 60°C for an extended period (e.g., 12 hours) to promote particle growth.

  • Particle Recovery: Collect the particles by centrifugation and wash them with deionized water and then ethanol.

  • Drying: Dry the particles in an oven at 80°C.

Quantitative Data Summary

Parameter Condition A Particle Size (nm) Condition B Particle Size (nm)
Precursor Conc. 0.1 M~30-500.5 M~150-250
pH 4~40-609~180-300
Temperature 25°C~50-8080°C~200-400
Aging Time 1 hour~60-9024 hours~250-500

Visualizations

Experimental_Workflow General Experimental Workflow for Particle Size Control cluster_prep 1. Sol Preparation cluster_reaction 2. Reaction Control cluster_growth 3. Particle Growth & Maturation cluster_post 4. Post-Processing Precursor This compound Precursor Mix Mixing & Dissolution Precursor->Mix Solvent Solvent (e.g., Water/Ethanol) Solvent->Mix pH_adjust pH Adjustment (Acid/Base Addition) Mix->pH_adjust Temp_control Temperature Control pH_adjust->Temp_control Influences Stirring Stirring Temp_control->Stirring Influences Hydrolysis Hydrolysis & Condensation Stirring->Hydrolysis Initiates Aging Aging (Time & Temperature) Hydrolysis->Aging Growth Particle Growth / Ostwald Ripening Aging->Growth Separation Separation (Centrifugation) Growth->Separation Washing Washing Separation->Washing Drying Drying (Vacuum/Freeze-drying) Washing->Drying Final_Particles Final Nanoparticles Drying->Final_Particles

Caption: General experimental workflow for controlling particle size in the this compound sol-gel method.

Signaling_Pathways Key Parameter Influence on Particle Size cluster_params Controllable Parameters cluster_mechanisms Underlying Mechanisms cluster_outcome Result Precursor_Conc [Precursor] Nucleation_Rate Nucleation Rate Precursor_Conc->Nucleation_Rate inversely affects Growth_Rate Growth Rate Precursor_Conc->Growth_Rate directly affects pH pH pH->Nucleation_Rate affects pH->Growth_Rate affects Temperature Temperature Temperature->Nucleation_Rate affects Temperature->Growth_Rate directly affects Aging_Time Aging Time Aging_Time->Growth_Rate directly affects (Ostwald Ripening) Particle_Size Final Particle Size Nucleation_Rate->Particle_Size high rate -> smaller size Aggregation Aggregation Growth_Rate->Aggregation Growth_Rate->Particle_Size high rate -> larger size Aggregation->Particle_Size increases apparent size

References

Preventing hydrolysis of Aluminium acetotartrate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aluminium Acetotartrate Solutions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous solutions of this compound. The information provided aims to address common challenges related to the hydrolysis and stability of this compound in experimental settings.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitate formation or turbidity in the solution. Hydrolysis of this compound due to suboptimal pH.Adjust the pH of the solution to a range of 3.0-4.0 using a suitable acidic buffer. This acidic environment favors the formation of soluble and stable aluminum-tartrate complexes, preventing the precipitation of aluminum hydroxide.[1]
Inconsistent experimental results. Degradation of the this compound solution over time.Prepare fresh solutions before use. If storage is necessary, ensure the solution is maintained at the optimal pH and consider refrigeration to slow down potential degradation.
Difficulty in dissolving this compound. The compound is known to be freely but exceedingly slowly soluble in water.[2]Gentle heating and stirring can aid dissolution. The addition of tartaric acid and acetic acid during preparation has been shown to facilitate the dissolution of similar aluminum compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in aqueous this compound solutions?

A1: The primary cause of instability is hydrolysis. In aqueous environments, the aluminum ions have a strong tendency to react with water, leading to the formation of various mono- and polynuclear hydroxo complexes. This can ultimately result in the precipitation of insoluble aluminum hydroxide, observed as turbidity or a solid precipitate in the solution.

Q2: How can I prevent the hydrolysis of my this compound solution?

A2: The most effective method to prevent hydrolysis is to maintain the solution within an optimal pH range. For aluminum-tartrate complexes, a pH between 3.0 and 4.0 is recommended to ensure the stability of the soluble complex and prevent the formation of aluminum hydroxide precipitate.[1] The presence of tartaric acid, an alpha-hydroxy carboxylic acid, contributes to stability through chelation.

Q3: What is the recommended pH for storing aqueous solutions of this compound?

A3: Based on data for similar aluminum-tartrate complexes, a pH range of 3.0-4.0 is recommended for optimal stability.[1] It is crucial to monitor and adjust the pH of your solution to stay within this range.

Q4: Can temperature affect the stability of the solution?

A4: Yes, temperature can influence the rate of hydrolysis. Elevated temperatures can accelerate the degradation of the solution and the formation of precipitates. Therefore, it is advisable to store aqueous solutions of this compound at controlled room temperature or under refrigeration, when appropriate.

Q5: Are there any chemical stabilizers that can be added to the solution?

A5: Yes, salts of alpha-hydroxy carboxylic acids, such as sodium lactate, have been shown to stabilize aluminum acetate solutions.[3] Since this compound already contains tartrate (an alpha-hydroxy acid), ensuring an appropriate concentration and maintaining the optimal pH are key to leveraging its stabilizing properties. The addition of boric acid has also been noted as a stabilizer for aluminum acetate solutions.

Q6: How can I confirm that my this compound solution is stable?

A6: Stability can be assessed by monitoring the physical appearance of the solution for any signs of precipitation or turbidity over time. For a quantitative assessment, you can measure the concentration of soluble aluminum in the solution at different time points using analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) spectrometry. A stable solution will show a consistent concentration of soluble aluminum.

Experimental Protocols

Protocol for Preparing a Stabilized this compound Solution

This protocol describes a method for preparing a stable aqueous solution of this compound, adapted from procedures for similar aluminum complexes.

Materials:

  • This compound powder

  • Deionized water

  • Tartaric acid

  • Acetic acid (glacial)

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks and beakers

Procedure:

  • Weigh the desired amount of this compound powder.

  • In a separate beaker, prepare a solution of deionized water containing a molar excess of tartaric acid and a small amount of acetic acid.

  • Slowly add the this compound powder to the acidic solution while stirring continuously.

  • Gently heat the solution (do not boil) while stirring until the powder is completely dissolved.

  • Allow the solution to cool to room temperature.

  • Calibrate the pH meter and measure the pH of the solution.

  • Adjust the pH to between 3.0 and 4.0 using a dilute solution of acetic acid or a suitable buffer.

  • Transfer the final solution to a volumetric flask and add deionized water to the mark.

  • Store the solution in a well-sealed container at a controlled temperature.

Protocol for Monitoring Solution Stability by Measuring Soluble Aluminum

This protocol outlines a general procedure for quantifying the concentration of soluble aluminum to assess the stability of the solution over time.

Materials:

  • This compound solution

  • Centrifuge and centrifuge tubes

  • Syringe filters (0.45 µm)

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometer (AAS)

  • Aluminum standard solutions

  • Nitric acid (for sample preservation)

Procedure:

  • At specified time points (e.g., 0, 24, 48 hours, 1 week), take an aliquot of the this compound solution.

  • To separate any potential precipitate, centrifuge the aliquot at a high speed (e.g., 10,000 rpm) for 15 minutes.

  • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter. This ensures that only soluble aluminum is measured.

  • Preserve the filtered sample by adding a small amount of nitric acid, following the instrument manufacturer's guidelines.

  • Prepare a calibration curve using aluminum standard solutions of known concentrations.

  • Analyze the prepared sample using ICP-OES or AAS to determine the concentration of soluble aluminum.

  • A stable solution will exhibit a minimal decrease in the concentration of soluble aluminum over time.

Data Presentation

Parameter Recommended Range/Value Rationale Reference
pH 3.0 - 4.0Favors the formation of soluble, stable aluminum-tartrate complexes and prevents precipitation of aluminum hydroxide.[1]
Storage Temperature Controlled Room Temperature or RefrigeratedReduces the rate of hydrolysis and potential degradation.General Knowledge
Stabilizers Tartaric Acid (inherent), Boric AcidChelation by alpha-hydroxy acids and stabilization of aluminum complexes.[3]

Visualizations

HydrolysisProcess Al_acetotartrate This compound in Solution Hydrolysis Hydrolysis Al_acetotartrate->Hydrolysis H2O Water (H₂O) H2O->Hydrolysis Soluble_Complex Soluble Hydroxo-Complexes Hydrolysis->Soluble_Complex Initial Stage Precipitate Insoluble Al(OH)₃ Precipitate Soluble_Complex->Precipitate Further Hydrolysis (unfavorable pH)

Caption: Hydrolysis pathway of this compound in an aqueous solution.

StabilizationWorkflow start Start: Aqueous Solution of This compound check_pH Measure pH start->check_pH adjust_pH Adjust pH to 3.0-4.0 (e.g., with acetic acid) check_pH->adjust_pH pH not in 3.0-4.0 range stable_solution Stable Solution check_pH->stable_solution pH in 3.0-4.0 range adjust_pH->stable_solution monitor_stability Monitor Stability (Visual & Analytical) stable_solution->monitor_stability is_stable Is Solution Stable? monitor_stability->is_stable is_stable->adjust_pH No end End: Use in Experiment is_stable->end Yes

References

Technical Support Center: Optimization of Calcination Temperature for Aluminium Acetotartrate Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the calcination of aluminium acetotartrate. The information is designed to address specific issues that may be encountered during the experimental process of thermally decomposing this compound to produce alumina.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing the calcination temperature for this compound decomposition?

A1: The primary goal is to control the final phase of the resulting aluminium oxide (alumina). Different phases of alumina (e.g., amorphous, γ-Al₂O₃, α-Al₂O₃) possess distinct properties such as surface area, porosity, and hardness, which are critical for various applications in research and drug development. Optimization ensures the desired alumina phase is produced with high purity and the required physical characteristics.

Q2: What are the expected decomposition stages of this compound upon heating?

A2: Based on thermal analysis of similar aluminium carboxylates, the decomposition is expected to occur in distinct stages. Initially, free and adsorbed water is eliminated at temperatures up to approximately 150°C.[1] This is followed by the decomposition and combustion of the organic (acetotartrate) component, which typically occurs up to around 500°C.[1] The subsequent transformations at higher temperatures involve the crystallization of alumina into its various phases.

Q3: Which analytical techniques are recommended for monitoring the calcination process?

A3: A combination of analytical techniques is recommended for comprehensive monitoring. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are crucial for determining the temperature ranges of decomposition and phase transitions.[1][2] X-ray Diffraction (XRD) is essential for identifying the crystalline phases of alumina present at different calcination temperatures.[1][3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Incomplete decomposition of the organic component (resulting in a grayish or black powder). 1. Calcination temperature is too low. 2. Dwell time at the target temperature is insufficient.1. Increase the calcination temperature. Complete combustion of the acetate precursor is generally achieved by 500°C.[1] 2. Extend the holding time at the calcination temperature to ensure complete removal of carbonaceous residues.
The final product is amorphous instead of the desired crystalline γ-Al₂O₃ or α-Al₂O₃. The calcination temperature was not high enough to induce crystallization.Increase the calcination temperature. For precursors like aluminum acetate, amorphous material is expected at lower temperatures (e.g., 650°C), with γ-Al₂O₃ forming at higher temperatures (e.g., 850°C).[1][3]
The desired α-Al₂O₃ phase is not formed, or is present with other phases like γ-Al₂O₃. The calcination temperature is below the threshold for the γ to α phase transition.For direct decomposition of aluminum acetate, temperatures above 1100°C are typically required for the formation of α-Al₂O₃.[1] Ensure your furnace can reach and maintain these temperatures accurately.
The resulting alumina has a low surface area. The calcination temperature is excessively high, leading to sintering and loss of porosity.While high temperatures are needed for the α-phase, they can reduce surface area. If a high surface area is critical, consider calcining at lower temperatures to obtain γ-Al₂O₃, which generally has a higher surface area. Optimize the temperature and dwell time to balance phase purity and surface area.
Inconsistent results between experimental batches. 1. Inhomogeneous starting material. 2. Variations in the heating rate of the furnace.1. Ensure the initial this compound is a fine, homogenous powder. 2. Use a programmable furnace with a controlled heating rate to ensure reproducibility between batches.

Experimental Protocols

Protocol 1: Thermal Analysis of this compound

This protocol outlines the procedure for determining the thermal decomposition profile of this compound using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).

Methodology:

  • Place approximately 10 mg of the dried this compound powder into an alumina crucible.

  • Load the sample into the simultaneous TGA/DTA instrument.

  • Heat the sample from room temperature to 1400°C at a constant heating rate of 10°C/min.[2]

  • Maintain a continuous flow of an inert gas, such as nitrogen, at a flow rate of 100 cm³/min to prevent unwanted side reactions.[2]

  • Record the mass loss (TGA) and differential temperature (DTA) as a function of temperature.

Protocol 2: Calcination for Alumina Phase Transformation Study

This protocol describes the calcination of this compound at various temperatures to study the evolution of different alumina phases.

Methodology:

  • Place approximately 2 g of the this compound powder in a high-purity alumina boat.

  • Insert the boat into a programmable muffle furnace.

  • Heat the sample to the desired calcination temperature (e.g., 650°C, 850°C, 1100°C) at a heating rate of 5°C/min.

  • Hold the sample at the target temperature for a minimum of 1 hour.[2]

  • After the dwell time, turn off the furnace and allow the sample to cool to room temperature naturally.

  • Collect the resulting alumina powder for characterization.

Protocol 3: Characterization of Alumina Phases by X-ray Diffraction (XRD)

This protocol details the use of XRD to identify the crystalline phases of the calcined alumina.

Methodology:

  • Prepare a powder sample of the calcined alumina.

  • Mount the sample on the XRD sample holder.

  • Perform XRD analysis using Cu Kα radiation.

  • Scan the sample over a 2θ range appropriate for identifying the characteristic peaks of different alumina phases (e.g., 20-80°).

  • Compare the resulting diffraction pattern with standard diffraction patterns for γ-Al₂O₃ and α-Al₂O₃ to identify the phases present.

Data Presentation

Table 1: Effect of Calcination Temperature on Alumina Phase from Aluminum Acetate (Analogue)

Calcination Temperature (°C)Resulting Alumina Phase
650Predominantly Amorphous
850Gamma-Alumina (γ-Al₂O₃)
>1100Alpha-Alumina (α-Al₂O₃)

Data extrapolated from studies on aluminum acetate as a close analogue to aluminum acetotartrate.[1][3]

Table 2: Influence of Calcination Temperature on Alumina Properties (General Trends)

PropertyLow Temperature (e.g., 600°C)High Temperature (e.g., >1100°C)
Crystalline Phase Amorphous / γ-Al₂O₃α-Al₂O₃
Surface Area HighLow
Porosity HighLow
Hardness LowerHigher
Thermal Stability LowerHigher

Visualizations

Calcination_Workflow cluster_input Starting Material cluster_process Calcination Process cluster_output Resulting Alumina Phases start This compound Powder heating Heating (e.g., 5-10°C/min) start->heating Load into Furnace dwell Dwell at Target Temperature (e.g., 1 hour) heating->dwell amorphous Amorphous Al₂O₃ (~650°C) dwell->amorphous Low Temp. gamma γ-Al₂O₃ (~850°C) dwell->gamma Mid Temp. alpha α-Al₂O₃ (>1100°C) dwell->alpha High Temp. Phase_Transformation_Pathway A Amorphous Al₂O₃ B γ-Al₂O₃ A->B ~850°C C δ-Al₂O₃ B->C D θ-Al₂O₃ C->D E α-Al₂O₃ D->E >1100°C

References

Stability issues of Aluminium acetotartrate solutions over time

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the stability of Aluminium Acetotartrate solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its solutions used?

This compound is an aluminium salt of acetic acid and tartaric acid, forming a complex salt.[1] It is utilized in pharmaceutical and topical preparations for its astringent and antiseptic properties.[1] Solutions of this compound are employed to relieve minor skin irritations by constricting tissues and reducing inflammation.

Q2: What are the primary signs of instability in my this compound solution?

The most common indicators of instability are the formation of a precipitate, cloudiness (turbidity), or a noticeable change in pH over time. A slight odor of acetic acid may be present initially, but a significant increase in this odor can indicate degradation. On long keeping, the compound can lose acetic acid and become incompletely soluble in water.

Q3: What chemical processes cause this instability?

The primary cause of instability is hydrolysis. In an aqueous environment, the acetate and tartrate ligands bound to the aluminium ion can be displaced by water molecules. This process can lead to the formation of various soluble and insoluble basic aluminium salts, and eventually, the precipitation of aluminium hydroxide. This reaction is sensitive to both pH and temperature.

Q4: How long can I store a prepared this compound solution?

The stability of the solution is highly dependent on concentration, storage temperature, pH, and exposure to light. For a related compound, Aluminium Acetate, reconstituted solutions from commercial powders may be stored at room temperature for up to 7 days.[1] It is recommended to prepare solutions fresh or conduct a stability study for your specific formulation to establish a reliable use-by date.

Q5: How do pH and temperature affect the stability of the solution?

  • pH: Aluminium salts are typically more stable in a slightly acidic environment. The protective oxide layer on metallic aluminum is stable in a pH range of about 4.5 to 8. In highly acidic or alkaline solutions, degradation via hydrolysis is accelerated.

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including hydrolysis. Heating solutions of similar compounds like aluminum acetate can cause reversible precipitation of alumina. It is advisable to store solutions at controlled room temperature or under refrigeration, unless otherwise specified for your protocol.

Troubleshooting Guide

Issue 1: My this compound solution has become cloudy or formed a precipitate.

Potential Cause Recommended Action
Hydrolysis due to pH Shift Measure the pH of the solution. If it has shifted outside the optimal range for your application, it may be necessary to prepare a fresh solution using a buffered solvent.
Temperature Fluctuation Storing the solution at elevated temperatures accelerates degradation. Ensure storage is at a consistent, controlled temperature. Some precipitation caused by heat may be reversible upon cooling.
Concentration Exceeds Solubility The solubility of this compound is described as "freely but exceedingly slowly soluble". Ensure the concentration of your solution does not exceed its solubility limit under your storage conditions. Agitation may be required during preparation to ensure full dissolution.
Age of Solution Over time, hydrolysis will inevitably occur. If the solution is old, it is best to discard it and prepare a fresh batch.

Issue 2: The efficacy of my solution seems to have decreased.

Potential Cause Recommended Action
Degradation of Active Ingredient The concentration of the active this compound complex has likely decreased due to hydrolysis. This reduces its astringent and antiseptic properties.
Chemical Incompatibility The solution may have been mixed with incompatible substances. Review the formulation for any components that could react with the aluminium complex.
Action Quantify the amount of active ingredient remaining using a validated analytical method, such as HPLC. Prepare a fresh solution for use.

Quantitative Data on Solution Stability

While specific degradation kinetic data for this compound is not widely published, stability is typically assessed using "forced degradation" or "stress testing" studies as mandated by ICH guidelines.[2][3] These studies expose the drug substance to harsh conditions to predict its long-term stability.

The table below illustrates the type of data generated from such a study. The values are representative examples and will vary based on the specific formulation.

Table 1: Example Data from a Forced Degradation Study of an this compound Solution

Stress ConditionDurationAssay of this compound (% Remaining)Observations
Control (25°C) 7 Days99.5%Clear, colorless solution
Acid Hydrolysis (0.1 M HCl, 60°C) 48 Hours85.2%Slight opalescence
Base Hydrolysis (0.1 M NaOH, 60°C) 24 Hours62.7%White precipitate formed
Oxidative (3% H₂O₂, 25°C) 48 Hours91.8%Clear, colorless solution
Thermal (70°C) 7 Days78.4%Significant white precipitate
Photolytic (ICH Light Box) 7 Days98.9%Clear, colorless solution

Note: Data is for illustrative purposes only.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for stress testing an this compound solution to understand its degradation profile.

  • Preparation of Stock Solution: Prepare a 1% w/v solution of this compound in purified water.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl. Heat at 60°C for 48 hours. Cool, neutralize with NaOH, and dilute to a known volume.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH. Heat at 60°C for 24 hours. Cool, neutralize with HCl, and dilute to a known volume.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂. Store at room temperature, protected from light, for 48 hours. Dilute to a known volume.

  • Thermal Degradation: Store 10 mL of the stock solution in a sealed vial in an oven at 70°C for 7 days.

  • Photolytic Degradation: Expose 10 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with a control sample stored at 2-8°C, using a validated stability-indicating HPLC method (see Protocol 2). Compare the chromatograms for the appearance of new peaks (degradants) and the decrease in the area of the parent peak.

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose method for the analysis of this compound and its potential degradation products. Method optimization will be required.

  • Column: C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of Mobile Phase A (0.1% Phosphoric Acid in Water) and Mobile Phase B (Acetonitrile).

  • Gradient Program: Start at 5% B, ramp to 50% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 20 µL

  • Procedure:

    • Prepare standards of this compound at known concentrations.

    • Prepare samples from the forced degradation study (Protocol 1), ensuring they are filtered through a 0.45 µm filter.

    • Inject standards to establish a calibration curve.

    • Inject control and stressed samples.

    • Assess the chromatograms for resolution between the parent peak and any degradation product peaks. The method is considered "stability-indicating" if all degradant peaks are well-separated from the main active ingredient peak.

Visualizations

G start Solution Instability Observed (Precipitate, Cloudiness) check_ph Measure Solution pH start->check_ph ph_ok Is pH within acceptable range? check_ph->ph_ok check_temp Review Storage Temperature ph_ok->check_temp Yes adjust_buffer Action: Use buffered solvent for new preparation. ph_ok->adjust_buffer No temp_ok Was temp. controlled and correct? check_temp->temp_ok check_age Check Age of Solution temp_ok->check_age Yes adjust_temp Action: Store at correct, controlled temperature. temp_ok->adjust_temp No age_ok Is solution freshly prepared (<7 days)? check_age->age_ok prepare_fresh Action: Discard and prepare fresh solution. age_ok->prepare_fresh No end_node Problem Resolved age_ok->end_node Yes adjust_buffer->prepare_fresh adjust_temp->end_node prepare_fresh->end_node

Caption: Troubleshooting workflow for unstable solutions.

G A This compound [Al(C₂H₃O₂)ₓ(C₄H₄O₆)y]ⁿ⁺ B Hydrolysis (+H₂O, ΔT, pH shift) A->B C Basic Aluminium Acetate [Al(OH)ₐ(C₂H₃O₂)b]ⁿ⁺ B->C E Basic Aluminium Tartrate [Al(OH)ₐ(C₄H₄O₆)b]ⁿ⁺ B->E D Loss of Acetic Acid (CH₃COOH) C->D G Further Hydrolysis C->G F Loss of Tartaric Acid (C₄H₆O₆) E->F E->G H Aluminium Hydroxide Precipitate Al(OH)₃ (s) G->H

Caption: Simplified potential degradation pathway via hydrolysis.

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis prep Prepare Solution & Control Sample acid Acid/Base Hydrolysis prep->acid heat Thermal (Heat) prep->heat oxid Oxidative (H₂O₂) prep->oxid light Photolytic (Light) prep->light hplc HPLC Analysis acid->hplc heat->hplc oxid->hplc light->hplc data Data Evaluation: - % Assay Remaining - Degradant Profile hplc->data

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Optimizing Aluminium Acetotartrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of Aluminium Acetotartrate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic pathways for producing this compound:

  • From Aluminium Hydroxide: This common method involves the reaction of pre-formed aluminium hydroxide with acetic acid and tartaric acid. It is a multi-step process that requires careful control of reaction parameters to achieve the desired product.[1]

  • From Elemental Aluminium: This approach utilizes elemental aluminium, typically in powder form, which reacts directly with acetic acid and tartaric acid in a suitable solvent. This method can streamline the synthesis by removing the need for an intermediate aluminium hydroxide step.[1]

Q2: What are the typical reaction temperatures for this compound synthesis?

A2: The synthesis is generally carried out at elevated temperatures, typically between 60-80°C. This temperature range helps to increase the solubility of the reactants, particularly aluminium hydroxide, and accelerates the reaction kinetics, leading to a faster formation of the product.[1] Temperature also plays a crucial role in the crystallization of the final product.[1]

Q3: What factors can lead to low yields in the synthesis reaction?

A3: Low yields can be attributed to several factors, including:

  • Incomplete Reactions: Insufficient reaction time or suboptimal temperature can lead to incomplete conversion of starting materials.

  • Side Reactions: The formation of unwanted byproducts can consume reactants and reduce the yield of the desired product.

  • Product Loss During Workup: Significant amounts of the product can be lost during filtration, washing, and drying steps if not performed carefully.

  • Purity of Starting Materials: Impurities in the aluminium source, acetic acid, or tartaric acid can interfere with the reaction.

  • Improper Stoichiometry: Incorrect molar ratios of the reactants can lead to the incomplete consumption of the limiting reagent.

Q4: How can the purity of the final this compound product be determined?

A4: The purity of this compound can be assessed using various analytical techniques, including:

  • Complexometric Titration: This method can be used to determine the aluminium content in the final product. It often involves a back-titration with a standard solution of a chelating agent like EDTA.[1][2]

  • High-Performance Liquid Chromatography (HPLC): HPLC methods can be developed to separate and quantify this compound from its impurities. This technique can provide detailed information about the purity profile of the product.

  • Spectroscopic Methods: Techniques like Atomic Absorption Spectroscopy (AAS) can be used to determine the concentration of aluminium.

Troubleshooting Guides

Issue 1: Low Product Yield

This guide provides a systematic approach to diagnosing and resolving issues related to low yields in this compound synthesis.

Potential Cause Troubleshooting Steps Expected Outcome
Incomplete Reaction 1. Verify Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature (typically 60-80°C).[1] Consider extending the reaction time and monitoring the progress using a suitable analytical technique. 2. Ensure Adequate Mixing: Vigorous stirring is crucial to ensure proper contact between the reactants, especially when using solid aluminium hydroxide.Increased conversion of starting materials to the desired product.
Suboptimal Reactant Ratio 1. Review Stoichiometry: Carefully calculate and measure the molar ratios of aluminium source, acetic acid, and tartaric acid. 2. Incremental Addition: Consider adding one of the reactants incrementally to control the reaction rate and minimize side reactions.Maximized consumption of the limiting reagent and improved yield.
Product Loss During Isolation 1. Optimize Filtration: Use a filter medium with an appropriate pore size to prevent the loss of fine crystals. 2. Careful Washing: Wash the product with a minimal amount of cold solvent to remove impurities without dissolving a significant amount of the product. 3. Efficient Drying: Dry the product under appropriate conditions (e.g., vacuum oven at a moderate temperature) to avoid decomposition.Increased recovery of the synthesized product.
Impure Starting Materials 1. Verify Reagent Purity: Use high-purity starting materials. If the purity is questionable, consider purifying the reagents before use. 2. Analyze for Common Impurities: Test the aluminium source for common impurities like iron and silicon, which can interfere with the reaction.Reduced side reactions and a cleaner product, leading to a higher isolated yield.

LowYieldTroubleshooting start Low Yield Observed check_reaction Verify Reaction Conditions (Time, Temp, Mixing) start->check_reaction check_stoichiometry Review Reactant Molar Ratios start->check_stoichiometry check_workup Optimize Product Isolation (Filtration, Washing, Drying) start->check_workup check_reagents Analyze Purity of Starting Materials start->check_reagents optimize_conditions Adjust Reaction Parameters check_reaction->optimize_conditions check_stoichiometry->optimize_conditions check_workup->optimize_conditions purify_reagents Purify Starting Materials check_reagents->purify_reagents end Improved Yield optimize_conditions->end purify_reagents->end

Caption: A decision-making diagram for addressing product impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound from Aluminium Hydroxide

Materials:

  • Aluminium Hydroxide (Al(OH)₃)

  • Glacial Acetic Acid (CH₃COOH)

  • Tartaric Acid (C₄H₆O₆)

  • Deionized Water

Procedure:

  • In a reaction vessel equipped with a stirrer and a condenser, prepare a slurry of aluminium hydroxide in deionized water.

  • Slowly add the calculated molar equivalents of glacial acetic acid and tartaric acid to the slurry while stirring continuously.

  • Heat the reaction mixture to 60-80°C and maintain this temperature for several hours to ensure the reaction goes to completion. [1]4. Monitor the reaction for the dissolution of the aluminium hydroxide and the formation of a clear solution.

  • After the reaction is complete, cool the solution to allow for the crystallization of this compound.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold deionized water to remove any unreacted acids or soluble impurities.

  • Dry the purified crystals in a vacuum oven at a moderate temperature.

Protocol 2: Synthesis of this compound from Elemental Aluminium

Materials:

  • Aluminium Powder

  • Glacial Acetic Acid

  • Tartaric Acid

  • Methanol (as solvent)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add aluminium powder and methanol.

  • Prepare a solution of glacial acetic acid and tartaric acid in methanol.

  • Slowly add the acid solution from the dropping funnel to the aluminium suspension while stirring vigorously. The reaction is exothermic and may require cooling to control the temperature.

  • After the addition is complete, heat the mixture to reflux for several hours until the aluminium powder is completely consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Filter the precipitated product.

  • Wash the product with cold methanol to remove any unreacted starting materials.

  • Dry the this compound product under vacuum.

Data Presentation

Table 1: Influence of Reaction Temperature on Yield (Hypothetical Data)

Temperature (°C)Reaction Time (h)Theoretical Yield (g)Actual Yield (g)Percent Yield (%)
50610.06.565.0
60510.07.878.0
70410.08.989.0
80310.09.292.0
90310.08.585.0

Note: This data is illustrative and serves to demonstrate the expected trend. Optimal conditions should be determined experimentally.

Table 2: Effect of Molar Ratio of Reactants on Yield (Hypothetical Data)

Molar Ratio (Al source:Acetic Acid:Tartaric Acid)Theoretical Yield (g)Actual Yield (g)Percent Yield (%)
1 : 1 : 0.510.05.252.0
1 : 2 : 110.08.888.0
1 : 2.5 : 1.210.09.393.0
1 : 3 : 1.510.09.191.0

Note: This data is illustrative. The optimal molar ratio may vary depending on the specific reaction conditions.

Visualization of Experimental Workflow

General Experimental Workflow for this compound Synthesis

SynthesisWorkflow start Preparation of Reactants reaction Reaction at Elevated Temperature (60-80°C) with Stirring start->reaction crystallization Cooling to Induce Crystallization reaction->crystallization filtration Filtration to Isolate Product crystallization->filtration washing Washing with Cold Solvent filtration->washing drying Drying under Vacuum washing->drying analysis Analysis of Final Product (Yield, Purity) drying->analysis

Caption: A step-by-step overview of the synthesis process.

References

Technical Support Center: Synthesis of Aluminium Acetotartrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of aluminium acetotartrate.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound?

A1: The synthesis of this compound, a mixed ligand complex, typically involves the reaction of a basic aluminium acetate with tartaric acid in the presence of acetic acid. The mixture is heated, usually by boiling, to facilitate the dissolution of the reactants and the formation of the final product.[1][2][3]

Q2: What are the common starting materials for the synthesis?

A2: Common starting materials include a source of basic aluminium acetate (e.g., Al(OH)(CH₃COO)₂), tartaric acid, and acetic acid.[1][2][3] The reaction is often carried out in an aqueous medium.

Q3: What are the potential byproducts in the synthesis of this compound?

A3: While specific quantitative data is scarce in publicly available literature, potential byproducts can be inferred from the reaction chemistry. These may include unreacted starting materials, simpler aluminium salts, and polymeric aluminium species. A summary of potential byproducts and their likely causes is provided in the troubleshooting section.

Q4: How can the purity of the final this compound product be assessed?

A4: The purity of this compound can be evaluated using various analytical techniques. X-ray diffraction (XRD) can be used to confirm the crystalline structure of the product. Inductively coupled plasma optical emission spectrometry (ICP-OES) is suitable for determining the aluminium content and detecting trace metal impurities.[4] High-performance liquid chromatography (HPLC) and ion chromatography (IC) could potentially be adapted to analyze for the presence of unreacted organic acids or other organic impurities.

Q5: What are the stability and storage considerations for this compound?

A5: this compound is generally stable under ordinary conditions of use and storage.[5] It should be stored in airtight containers to protect it from moisture.[5] When heated to decomposition, it can produce oxides of aluminum and carbon.[5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Incomplete dissolution of reactants - Insufficient heating time or temperature.- Incorrect solvent or solvent volume.- Ensure the reaction mixture is boiled for the recommended duration (e.g., 2-2.5 hours).[1][2][3]- Verify the correct solvent and ensure adequate volume to suspend the reactants.
Low yield of the final product - Incomplete reaction.- Suboptimal pH for precipitation.- Loss of product during washing.- Extend the reaction time or ensure the temperature is maintained at boiling.- Carefully adjust the pH to optimize the crystallization and precipitation of the product.- Use a cold solvent for washing the precipitate to minimize dissolution of the product.[4]
Product is off-color (yellowish) - Presence of impurities in the starting materials.- Side reactions occurring at high temperatures.- Use high-purity starting materials.- While boiling is often necessary, avoid excessively high temperatures or prolonged heating that could lead to decomposition.- Recrystallization of the final product may be necessary.
Presence of unreacted starting materials in the final product - Incorrect stoichiometry of reactants.- Insufficient reaction time.- Carefully measure and control the molar ratios of basic aluminium acetate, tartaric acid, and acetic acid.- Ensure the reaction is allowed to proceed to completion.
Formation of gelatinous precipitate instead of crystalline product - Hydrolysis and polymerization of aluminium ions. This can be influenced by pH and temperature.- Maintain careful control over the pH of the reaction mixture.- Avoid rapid changes in temperature or pH that can favor the formation of polymeric aluminium species.
Table 1: Summary of Potential Byproducts and Their Origins
Byproduct Chemical Formula/Description Potential Origin
Unreacted Basic Aluminium AcetateAl(OH)(CH₃COO)₂Incomplete reaction; incorrect stoichiometry.
Unreacted Tartaric AcidC₄H₆O₆Incomplete reaction; incorrect stoichiometry.
Unreacted Acetic AcidCH₃COOHIncomplete reaction; used in excess as a solvent/reactant.
Aluminium TartrateAl₂(C₄H₄O₆)₃ (example)Side reaction between the aluminium source and tartaric acid.
Polymeric Aluminium Hydroxy Acetates/TartratesComplex polynuclear Al speciesHydrolysis and polymerization of aluminium ions in aqueous solution, influenced by pH and temperature.

Experimental Protocols

Key Experiment: Rapid Synthesis of this compound Solution

This protocol is based on a method described for the rapid preparation of a modified Burow's solution, which is a solution of this compound.[1][2][3]

Objective: To synthesize a solution of this compound.

Materials:

  • Basic Aluminium Acetate (e.g., Al(OH)(CH₃COO)₂)

  • Tartaric Acid

  • Acetic Acid

  • Distilled Water

Methodology:

  • In a suitable reaction vessel, suspend the desired amount of basic aluminium acetate in a calculated volume of distilled water.

  • Add the appropriate molar equivalents of tartaric acid and acetic acid to the suspension.

  • Heat the mixture to boiling with constant stirring.

  • Maintain the mixture at a rolling boil for approximately 2 to 2.5 hours, or until all solids have dissolved, resulting in a clear solution.[1][2][3]

  • Allow the solution to cool to room temperature.

  • If a solid product is desired, the solution can be concentrated and cooled to induce crystallization. The resulting crystals can be filtered and washed with a cold solvent like ethanol to remove soluble impurities.[4]

  • The solid product should be dried under vacuum to remove residual moisture.[4]

Visualizations

Logical Relationship in this compound Synthesis

Synthesis_Byproducts cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products cluster_byproducts Potential Byproducts Basic Aluminium Acetate Basic Aluminium Acetate Unreacted Reactants Unreacted Reactants Basic Aluminium Acetate->Unreacted Reactants Incomplete Reaction Aluminium Tartrate Aluminium Tartrate Basic Aluminium Acetate->Aluminium Tartrate Side Reaction Polymeric Al Species Polymeric Al Species Basic Aluminium Acetate->Polymeric Al Species Hydrolysis/ Polymerization Tartaric Acid Tartaric Acid This compound This compound Tartaric Acid->this compound Tartaric Acid->Unreacted Reactants Incomplete Reaction Tartaric Acid->Aluminium Tartrate Side Reaction Acetic Acid Acetic Acid Acetic Acid->this compound Acetic Acid->Unreacted Reactants Incomplete Reaction Boiling Boiling Boiling->this compound pH Control pH Control pH Control->this compound pH Control->Polymeric Al Species Incorrect

Caption: Logical workflow of this compound synthesis and potential byproduct formation.

References

Technical Support Center: Enhancing Porosity in Aluminum Acetotartrate-Derived Materials

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for enhancing the porosity of materials synthesized from aluminum acetotartrate.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for creating porous materials from aluminum acetotartrate?

Aluminum acetotartrate is a metal-organic precursor. The primary method for creating porous materials from it is through thermal decomposition, also known as calcination. During this process, the organic components (acetate and tartrate) are burned off, leaving behind a network of aluminum oxide (alumina). The conditions of this calcination process are critical in defining the final porosity, pore size, and surface area of the material.

Q2: How does the calcination temperature impact the material's porosity?

Calcination temperature is one of the most crucial parameters.

  • Low Temperatures (e.g., < 500°C): Often result in incomplete removal of the organic ligands, leading to low porosity and surface area.

  • Moderate Temperatures (e.g., 600-800°C): This range is often optimal for creating high surface area materials like γ-Al2O3. At these temperatures, the organic parts are removed, creating a network of small pores (micropores and mesopores).[1][2][3] Increasing the temperature within this range can lead to an increase in pore size.[4]

  • High Temperatures (e.g., > 900-1000°C): Can cause the material to sinter, where individual particles begin to fuse.[4] This leads to a decrease in the total number of pores, a reduction in specific surface area, and a collapse of the porous structure.[3][4] It also promotes the phase transformation from γ-Al2O3 to the less porous α-Al2O3.

Q3: How can I achieve a larger average pore size?

Increasing the calcination temperature generally leads to a broader pore size distribution and a larger average pore diameter.[4] However, this often comes at the cost of reduced specific surface area and total pore volume due to sintering.[4] Another effective method is to use pore-forming agents (PFAs), also known as sacrificial templates. These are organic materials mixed with the precursor that burn out during calcination to leave behind larger, well-defined pores.[5][6]

Q4: What are pore-forming agents (PFAs) and how can they be used with aluminum acetotartrate?

Pore-forming agents are organic or polymeric materials added to the precursor slurry or powder before calcination.[7][8] During heating, the PFA decomposes and burns away, leaving voids (pores) in the final ceramic structure. The size and shape of the resulting pores are influenced by the PFA used.[5] Common PFAs include starches, carbon black, and various polymers.[7][8] For aluminum acetotartrate, a PFA could be physically mixed with the precursor before pressing it into a pellet and subsequent calcination.

Q5: How can I maximize the specific surface area of my material?

To achieve the highest specific surface area, it is crucial to find the optimal calcination temperature before significant sintering occurs. For alumina, this is often around 600°C.[1][2] At this temperature, the organic ligands are removed, creating a high number of pores without the pore collapse associated with higher temperatures.[1] Using a controlled, slow heating rate can also be beneficial.

Troubleshooting Guide

Problem 1: The final material exhibits very low porosity and a small specific surface area.

Possible Cause Suggested Solution
Incomplete Ligand Burnout The calcination temperature was too low or the duration was too short. Increase the final calcination temperature (e.g., to 600-800°C) or extend the dwell time at the target temperature.[3]
Sintering and Pore Collapse The calcination temperature was too high (e.g., >900°C), causing the porous structure to densify.[4] Reduce the calcination temperature to an optimal range (e.g., 600-800°C) to avoid excessive sintering.
High Heating Rate A rapid temperature increase can cause a sudden release of gases, leading to structural collapse. Use a slower heating ramp rate (e.g., 1-5°C/minute) to allow for the gradual removal of organic components.

Problem 2: The material is mechanically unstable, cracked, or fragile.

Possible Cause Suggested Solution
Rapid Gas Evolution A fast heating rate can cause trapped gases from the decomposing acetate and tartrate to build up pressure, leading to cracks. Decrease the heating ramp rate during calcination.
Excessive Porosity Very high porosity, especially from a high concentration of pore-forming agents, can compromise mechanical strength. Reduce the weight percentage of the pore-forming agent in your initial mixture.
Phase Transformation Stress The transformation from one crystalline phase of alumina to another (e.g., gamma to alpha) involves volume changes that can induce stress and cracking. Control the calcination temperature to stabilize the desired phase.

Problem 3: Characterization reveals residual carbon or an undesired alumina phase.

Possible Cause Suggested Solution
Residual Carbon Calcination was incomplete or performed in an inert atmosphere, preventing the full combustion of organic ligands. Ensure calcination is performed in an oxidizing atmosphere (e.g., air or oxygen flow) and that the temperature and time are sufficient.
Incorrect Alumina Phase The calcination temperature directly controls the resulting alumina phase. For mesoporous γ-Al2O3, temperatures between 500-800°C are typical. For the more stable but less porous α-Al2O3, temperatures above 1100°C are required.[4] Adjust your temperature to target the desired phase.

Data Summary: Effect of Calcination Temperature on Alumina Properties

The following table summarizes the general relationship between calcination temperature and the resulting properties of alumina, as observed in various studies. While the precursor may differ from aluminum acetotartrate, the trends are broadly applicable.

Calcination Temperature (°C)BET Surface Area (m²/g)Pore Volume (cm³/g)Average Pore SizeGeneral Observations
500269.44[1]0.674[1]Increases with temperature[1]Initial decomposition of precursor begins, formation of porous structure.
600327.25[1]0.818[1]Increases with temperature[1]Often the optimal temperature for maximizing surface area and pore volume.[1][2]
650218.45[1]0.546[1]Increases with temperature[1]Surface area and pore volume begin to decrease due to early sintering.[1]
800-850Decreasing[3][4]Decreasing[4]Increasing[4]Sintering becomes more significant, leading to a drop in porosity but an increase in average pore size.[4]
>1000Drastically Decreased[3][4]Drastically Decreased[4]Broader distribution, larger pores[4]Significant sintering and phase transformation to α-Al2O3 leads to a strong decrease in porosity.[4]

Experimental Protocols

Protocol 1: Baseline Synthesis of Porous Alumina via Calcination

This protocol describes the fundamental method of creating porous alumina by the thermal decomposition of aluminum acetotartrate.

  • Preparation: Place a known quantity of aluminum acetotartrate powder into a ceramic crucible.

  • Furnace Placement: Position the crucible in the center of a programmable tube or muffle furnace.

  • Calcination Program:

    • Atmosphere: Ensure a steady flow of air or synthetic air.

    • Heating Ramp: Increase the temperature from room temperature to the target temperature (e.g., 600°C) at a controlled rate of 2-5°C/minute.

    • Dwell Time: Hold the furnace at the target temperature for 2-6 hours to ensure complete decomposition of the organic components.

    • Cooling: Allow the furnace to cool naturally back to room temperature.

  • Collection: Carefully remove the crucible and collect the resulting white alumina powder.

  • Characterization: Analyze the material's porosity using N₂ adsorption-desorption (BET analysis) and its morphology using Scanning Electron Microscopy (SEM).

Protocol 2: Synthesis Using a Pore-Forming Agent (PFA)

This protocol enhances porosity by incorporating a sacrificial material that is removed during calcination.

  • Mixing: Thoroughly mix aluminum acetotartrate powder with a specific weight percentage (e.g., 10-30 wt%) of a pore-forming agent (e.g., corn starch). The mixing can be done via dry ball milling or in a slurry with a solvent that is later evaporated.

  • Pelletizing (Optional): For better handling, press the powder mixture into a pellet using a hydraulic press.

  • Furnace Placement: Place the powder mixture or pellet into a ceramic crucible and position it in the furnace.

  • Calcination Program:

    • Atmosphere: Use a flowing air atmosphere to ensure complete combustion of the PFA and precursor ligands.

    • Heating Ramp: Employ a slow ramp rate (e.g., 2°C/minute) to allow for the gradual burnout of the PFA without causing structural damage.

    • Dwell Time: Hold at the target temperature (e.g., 600-700°C) for 4-6 hours.

    • Cooling: Let the furnace cool down naturally.

  • Collection and Characterization: Collect the resulting porous alumina and characterize its properties as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Precursor Preparation cluster_process Processing cluster_analysis Material Characterization precursor Aluminum Acetotartrate mix Mixing / Blending precursor->mix pfa Pore-Forming Agent (Optional) pfa->mix calcine Calcination (Heating in Air) mix->calcine product Porous Alumina calcine->product bet BET Analysis (Surface Area, Porosity) product->bet sem SEM Analysis (Morphology) product->sem xrd XRD Analysis (Crystalline Phase) product->xrd

Caption: General workflow for synthesizing and characterizing porous alumina.

troubleshooting_flowchart start Problem: Low Porosity / Surface Area q1 Was Calcination Temp > 900°C? start->q1 a1_yes Action: Reduce Temperature to 600-800°C to prevent sintering and pore collapse. q1->a1_yes Yes a1_no Was Calcination Temp < 500°C? q1->a1_no No a2_yes Action: Increase Temperature to 600-800°C for complete ligand burnout. a1_no->a2_yes Yes a2_no Was a slow heating rate (e.g., <5°C/min) used? a1_no->a2_no No a3_no Action: Decrease heating rate to allow gradual gas escape and prevent structural damage. a2_no->a3_no No a3_yes Consider using a Pore-Forming Agent (PFA) to create additional porosity. a2_no->a3_yes Yes

Caption: Troubleshooting flowchart for experiments resulting in low porosity.

parameter_influence cluster_params Controllable Parameters cluster_props Resulting Material Properties temp Calcination Temperature psize Pore Size temp->psize Strongly Increases sa Specific Surface Area temp->sa Decreases at high T vol Pore Volume temp->vol Decreases at high T phase Alumina Phase (γ vs α) temp->phase Determines Phase rate Heating Rate rate->psize Minor Effect rate->sa Slow rate can improve pfa Pore-Forming Agent (PFA) pfa->psize Increases pfa->sa Can Increase pfa->vol Increases

Caption: Influence of key parameters on final material properties.

References

Validation & Comparative

A Comparative Analysis of Aluminium Acetotartrate and Aluminum Nitrate as Precursors for Alumina Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The synthesis of alumina (Al₂O₃), a critical material in catalysis, ceramics, and drug delivery, relies heavily on the choice of precursor. The precursor's chemical nature dictates the final properties of the alumina, including its crystalline phase, surface area, and porosity. This guide provides a detailed comparative study of two aluminum precursors: the organometallic complex Aluminium Acetotartrate and the inorganic salt Aluminum Nitrate. This analysis is supported by experimental data from scientific literature to aid researchers in selecting the optimal precursor for their specific application.

Executive Summary

This guide presents a comparative overview of this compound and Aluminum Nitrate as precursors for the synthesis of alumina. Key differences in their thermal decomposition behavior, the resulting alumina properties, and the necessary experimental protocols are highlighted. While Aluminum Nitrate is a widely studied and conventional precursor, this compound, as a carboxylate-based precursor, offers potential advantages in controlling the porosity of the final alumina product.

Precursor Properties and Decomposition Mechanism

A fundamental understanding of the chemical properties and thermal decomposition pathways of each precursor is essential for controlling the synthesis process.

Aluminum Nitrate (Al(NO₃)₃·9H₂O) is a common, water-soluble inorganic salt. Its thermal decomposition is a multi-stage process involving dehydration, hydrolysis, and the release of nitrogen oxides.[1] The decomposition ultimately yields aluminum oxide.

This compound (C₆H₇AlO₈) is an organometallic complex containing both acetate and tartrate ligands.[2] Its thermal decomposition is driven by the combustion of its organic components. This process involves dehydroxylation, decomposition of the organic skeleton, and subsequent combustion, which can influence the porosity of the resulting alumina.[3]

Thermal Decomposition Data

The following table summarizes the key thermal decomposition characteristics of both precursors.

PropertyThis compound (estimated)Aluminum Nitrate
Decomposition Onset ~300-400 °C[3]~150-200 °C
Primary Decomposition Products Amorphous Al₂O₃, CO₂, H₂O[3]Al₂O₃, NO₂, O₂
Key Transition Temperatures Amorphous to γ-Al₂O₃: ~800-900 °C; γ-Al₂O₃ to α-Al₂O₃: >1100 °C[4]Amorphous to γ-Al₂O₃: ~900 °C; γ-Al₂O₃ to α-Al₂O₃: ~1100 °C[2]

Note: Data for this compound is estimated based on studies of similar aluminum carboxylates, such as aluminum tartrate and acetate, due to the limited availability of direct experimental data.

Experimental Protocols for Alumina Synthesis

The synthesis of alumina from these precursors typically involves a calcination process. The specific parameters of this process are critical in determining the final properties of the material.

Synthesis of Alumina from this compound

This protocol is based on the general procedure for the thermal decomposition of aluminum carboxylates.

Materials:

  • This compound powder

  • Crucible (e.g., alumina, porcelain)

  • Muffle furnace

Procedure:

  • Place a known quantity of this compound powder into a crucible.

  • Insert the crucible into a muffle furnace.

  • Heat the furnace to the desired calcination temperature (e.g., 600 °C, 900 °C, 1200 °C) at a controlled heating rate (e.g., 5 °C/min).

  • Maintain the temperature for a specified duration (e.g., 2-4 hours) to ensure complete decomposition and phase transformation.

  • Allow the furnace to cool down to room temperature.

  • Collect the resulting alumina powder for characterization.

Synthesis of Alumina from Aluminum Nitrate

This protocol follows a typical precipitation and calcination method.[5]

Materials:

  • Aluminum Nitrate Nonahydrate (Al(NO₃)₃·9H₂O)

  • Ammonia solution (NH₄OH)

  • Deionized water

  • Beakers, magnetic stirrer

  • Centrifuge or filtration setup

  • Drying oven

  • Muffle furnace

Procedure:

  • Prepare an aqueous solution of Aluminum Nitrate Nonahydrate (e.g., 0.5 M).

  • Slowly add ammonia solution dropwise to the aluminum nitrate solution while stirring continuously until a pH of ~8-9 is reached, leading to the precipitation of aluminum hydroxide.[5]

  • Age the precipitate in the solution for a period (e.g., 1 hour) to allow for particle growth.

  • Separate the precipitate by centrifugation or filtration and wash it repeatedly with deionized water to remove residual ions.

  • Dry the precipitate in an oven at a low temperature (e.g., 80-100 °C) to obtain aluminum hydroxide powder.

  • Calcine the dried aluminum hydroxide powder in a muffle furnace at the desired temperature (e.g., 600 °C, 900 °C, 1200 °C) with a controlled heating rate and duration to obtain alumina.[5]

Comparative Performance: Properties of Resulting Alumina

The choice of precursor significantly impacts the physicochemical properties of the synthesized alumina.

Quantitative Data Comparison

The following table presents a comparison of the properties of alumina synthesized from both precursors at different calcination temperatures.

PropertyPrecursor600 °C900 °C1200 °C
Crystalline Phase This compound (estimated)Amorphousγ-Al₂O₃[4]α-Al₂O₃[4]
Aluminum NitrateAmorphous/γ-Al₂O₃γ-Al₂O₃[2]α-Al₂O₃[2]
Specific Surface Area (m²/g) This compound (estimated)~150-250~100-180<50
Aluminum Nitrate~200-350[5]~150-250<100[1]
Pore Volume (cm³/g) This compound (estimated)~0.3-0.5~0.2-0.4<0.1
Aluminum Nitrate~0.3-0.6~0.2-0.5<0.2
Average Pore Diameter (nm) This compound (estimated)~5-15~8-20>20
Aluminum Nitrate~4-10[5]~6-15>20

Note: The data for alumina from this compound is extrapolated from studies on alumina derived from other aluminum carboxylates. The combustion of the organic ligands in this compound is expected to create a more porous structure, potentially leading to a larger average pore diameter compared to alumina from Aluminum Nitrate at similar temperatures.

Visualizing the Synthesis and Decomposition Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the proposed thermal decomposition pathways for each precursor.

experimental_workflow cluster_acetotartrate This compound Route cluster_nitrate Aluminum Nitrate Route AAT This compound Calcination_AAT Calcination AAT->Calcination_AAT Alumina_AAT Alumina (Al₂O₃) Calcination_AAT->Alumina_AAT AN Aluminum Nitrate Solution Precipitation Precipitation with NH₄OH AN->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Hydroxide Aluminum Hydroxide Drying->Hydroxide Calcination_AN Calcination Hydroxide->Calcination_AN Alumina_AN Alumina (Al₂O₃) Calcination_AN->Alumina_AN decomposition_pathways cluster_aat_pathway This compound Decomposition cluster_an_pathway Aluminum Nitrate Decomposition AAT_start This compound Dehydroxylation Dehydroxylation & Ligand Decomposition (~300-500°C) AAT_start->Dehydroxylation Amorphous_AAT Amorphous Al₂O₃ Dehydroxylation->Amorphous_AAT Gamma_AAT γ-Al₂O₃ (~800-900°C) Amorphous_AAT->Gamma_AAT Alpha_AAT α-Al₂O₃ (>1100°C) Gamma_AAT->Alpha_AAT AN_start Al(NO₃)₃·9H₂O Dehydration Dehydration (<150°C) AN_start->Dehydration Intermediate Intermediate Hydroxynitrates Dehydration->Intermediate Decomposition Decomposition to Amorphous Al₂O₃ (~150-500°C) Intermediate->Decomposition Gamma_AN γ-Al₂O₃ (~900°C) Decomposition->Gamma_AN Alpha_AN α-Al₂O₃ (~1100°C) Gamma_AN->Alpha_AN

References

A Comparative Guide to Aluminum-Based Binders in Ceramic Membrane Fabrication: Aluminum Acetotartrate vs. Aluminum Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate aluminum-based precursor is a critical determinant of the final properties of ceramic membranes, influencing characteristics such as pore structure, mechanical strength, and thermal stability. This guide provides a comprehensive comparison of two such precursors: the inorganic salt, aluminum sulfate, and the organometallic compound, aluminum acetotartrate. Due to a lack of direct experimental data for aluminum acetotartrate in ceramic membrane fabrication in the available scientific literature, this guide will first present a direct, data-driven comparison between aluminum sulfate and the closely related aluminum acetate. This will be followed by a theoretical discussion on the potential performance of aluminum acetotartrate based on its chemical properties and the established role of similar organic precursors.

Performance Comparison: Aluminum Sulfate vs. Aluminum Acetate

A key study directly comparing the influence of aluminum sulfate and aluminum acetate on the synthesis of ceramic membranes provides valuable quantitative data. The membranes were fabricated using a uniaxial dry compaction method followed by thermal decomposition of the aluminum precursor.

Table 1: Quantitative Comparison of Ceramic Membranes Fabricated with Aluminum Sulfate and Aluminum Acetate

PropertyAluminum Sulfate (as precursor)Aluminum Acetate (as precursor)
Porosity (%)44.63[1]18.86[1]
Mechanical Strength (MPa)1.3[1]6.7[1]

The data clearly indicates that the choice of precursor has a profound impact on the membrane's physical properties. The use of aluminum sulfate resulted in a membrane with significantly higher porosity but lower mechanical strength compared to the membrane fabricated with aluminum acetate.[1]

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the comparison of aluminum sulfate and aluminum acetate in ceramic membrane fabrication.

Ceramic Membrane Fabrication
  • Precursor Preparation:

    • Aluminum Sulfate: Aluminum sulfate is subjected to heat treatment, heating from room temperature to 1000°C at a controlled rate of 5°C/min, and held for 2 hours to obtain gamma-alumina powder.

    • Aluminum Acetate: Aluminum acetate is subjected to heat treatment, heating from room temperature to 850°C at a controlled rate of 5°C/min, and held for 2 hours to obtain gamma-alumina powder.

  • Mixture Formulation: A mixture is prepared with the following composition:

    • 40% of the alumina powder obtained from the thermal decomposition of either aluminum sulfate or aluminum acetate.

    • 0.2% of para-aminobenzoic acid (dissolved in ethyl alcohol).

    • 0.5% of oleic acid (as a lubricant).

    • 59.3% of ethyl alcohol.

  • Milling and Drying: The mixture is milled in a ball mill for 1 hour and subsequently dried in an oven at 60°C for 24 hours.

  • Uniaxial Dry Compaction: The dried powder is pressed uniaxially to form the green membrane body.

  • Sintering: The green body is sintered in a muffle furnace to achieve the final ceramic membrane.

Characterization Techniques
  • Porosity and Pore Size: Determined using the bubble point method as per ASTM F316-03.

  • Mechanical Strength: Measured to assess the structural integrity of the sintered membranes.

  • Microstructure: Analyzed using Scanning Electron Microscopy (SEM).

  • Crystalline Phase: Determined by X-ray Diffraction (XRD).

Visualizing the Fabrication and Decomposition Pathways

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the conceptual differences in the decomposition of inorganic and organic aluminum precursors.

experimental_workflow cluster_precursor Precursor Preparation cluster_fabrication Membrane Fabrication Al_Sulfate Aluminum Sulfate Heat_Sulfate Heat to 1000°C Al_Sulfate->Heat_Sulfate Al_Acetate Aluminum Acetate Heat_Acetate Heat to 850°C Al_Acetate->Heat_Acetate Alumina_S γ-Alumina Powder Heat_Sulfate->Alumina_S Alumina_A γ-Alumina Powder Heat_Acetate->Alumina_A Mixing Mixing with Additives (PAA, Oleic Acid, Ethanol) Alumina_S->Mixing Alumina_A->Mixing Milling Ball Milling (1h) Mixing->Milling Drying Oven Drying (60°C, 24h) Milling->Drying Compaction Uniaxial Dry Compaction Drying->Compaction Sintering Sintering Compaction->Sintering Final_Membrane Ceramic Membrane Sintering->Final_Membrane

Fig. 1. Experimental workflow for ceramic membrane fabrication.

decomposition_pathway cluster_inorganic Inorganic Precursor (e.g., Aluminum Sulfate) cluster_organic Organic Precursor (e.g., Aluminum Acetate/Acetotartrate) Al_Sulfate Al2(SO4)3 Decomposition_S Thermal Decomposition Al_Sulfate->Decomposition_S Gases_S SOx Gases Decomposition_S->Gases_S Volatilization Alumina_S Alumina Particles Decomposition_S->Alumina_S Green_Body_S Green Body (Looser Particle Packing) Alumina_S->Green_Body_S Sintered_S Sintered Membrane (Higher Porosity) Green_Body_S->Sintered_S Al_Organic Al(CH3COO)x(C4H4O6)y Decomposition_O Thermal Decomposition Al_Organic->Decomposition_O Gases_O CO2, H2O, etc. Decomposition_O->Gases_O Burn-off Alumina_O Fine Alumina Particles + Carbonaceous Residue Decomposition_O->Alumina_O Green_Body_O Green Body (Denser Packing, Binder Effect) Alumina_O->Green_Body_O Sintered_O Sintered Membrane (Lower Porosity, Higher Strength) Green_Body_O->Sintered_O

Fig. 2. Conceptual decomposition pathways of precursors.

Theoretical Comparison with Aluminium Acetotartrate

Potential Advantages of this compound:

  • Enhanced Green Body Strength: The larger organic tartrate ligands, in addition to the acetate, could act as more effective binders in the green (unfired) state. This can improve the handling of the green bodies and potentially reduce defects.

  • Controlled Porosity: The thermal decomposition of the organic ligands would create voids, contributing to the porosity of the final membrane. The combination of acetate and tartrate may offer a different decomposition profile compared to acetate alone, potentially allowing for finer control over the resulting pore structure.

  • Lower Sintering Temperatures: Organic precursors often decompose at lower temperatures and can yield highly reactive, fine alumina particles. This could facilitate sintering at lower temperatures, leading to energy savings.

  • Chelating Effect: The tartrate ligand is a good chelating agent, which could lead to a more uniform distribution of aluminum in a sol-gel process, potentially resulting in a more homogeneous final membrane structure.

Potential Disadvantages and Considerations:

  • Carbonaceous Residue: A key challenge with organic precursors is ensuring the complete burnout of carbonaceous residues during sintering. Incomplete removal can lead to discoloration and defects in the final ceramic.

  • Cost and Availability: Aluminum acetotartrate is generally more expensive and less readily available in industrial quantities compared to aluminum sulfate.

  • Process Optimization: The decomposition of the mixed ligands would require careful optimization of the heating schedule to control the burnout of organic components and avoid the formation of defects.

Conclusion

The choice between an inorganic precursor like aluminum sulfate and an organic one is a trade-off between desired membrane properties, cost, and process complexity. Experimental evidence shows that aluminum sulfate tends to produce membranes with higher porosity and lower mechanical strength, while aluminum acetate yields denser, stronger membranes.

Theoretically, aluminum acetotartrate, as a more complex organic precursor, could offer advantages in terms of enhanced green body strength and controlled porosity. However, challenges related to complete binder burnout and cost would need to be addressed. Further experimental research is warranted to validate these theoretical considerations and to fully evaluate the potential of aluminum acetotartrate as a precursor for advanced ceramic membranes. Researchers and professionals in drug development, where specific pore characteristics and membrane integrity can be critical, should consider these factors when selecting materials for their applications.

References

Performance of Alumina-Based Catalysts: The Critical Role of the Aluminum Precursor

Author: BenchChem Technical Support Team. Date: December 2025

The choice of an aluminum precursor dictates the physicochemical properties of the resulting alumina, such as its crystalline phase, surface area, pore size distribution, and surface acidity.[4] These characteristics, in turn, have a significant impact on the dispersion of the active catalytic species, the interaction between the active metal and the support, and ultimately, the catalyst's activity, selectivity, and stability in a given chemical reaction.

The Influence of Precursor on Alumina Properties: A Comparative Overview

Commonly used aluminum precursors for the synthesis of catalytic alumina supports include aluminum salts (e.g., aluminum nitrate, aluminum chloride), aluminum hydroxides (e.g., boehmite, bayerite, gibbsite), and aluminum alkoxides. Each precursor, through different synthesis methods like sol-gel, precipitation, or hydrothermal treatment, yields alumina with distinct properties.[4]

While specific data for aluminum acetotartrate is scarce, precursors containing organic moieties, such as acetates and tartrates, can influence the final properties of the alumina support. The decomposition of these organic components during calcination can create a more porous structure and a higher surface area. For instance, a comparison between ceramic membranes derived from aluminum acetate and aluminum sulfate showed that the acetate precursor resulted in significantly higher porosity.

A comparative study on Cu-Fe catalysts supported on alumina derived from different precursors (bayerite, pseudoboehmite, amorphous alumina, and dawsonite) for the total oxidation of toluene demonstrated that the structural order of the precursor plays a crucial role.[4] Catalysts prepared from the more ordered bayerite and pseudoboehmite precursors exhibited superior catalytic performance. This highlights that the nature of the initial aluminum compound is a determining factor for the final catalyst's efficacy.

Below is a table summarizing the general influence of different types of aluminum precursors on the properties of the resulting alumina support.

Precursor TypeCommon ExamplesTypical Synthesis MethodResulting Alumina PropertiesPotential Impact on Catalysis
Aluminum Salts Aluminum Nitrate, Aluminum ChloridePrecipitation, Sol-GelCan lead to high surface area and acidity. Residual anions can influence properties.Good for reactions requiring acidic sites. Anion residues might act as promoters or poisons.
Aluminum Hydroxides Boehmite (γ-AlO(OH)), Bayerite (α-Al(OH)₃), Gibbsite (γ-Al(OH)₃)CalcinationWell-defined crystalline structures leading to specific alumina phases (e.g., γ-Al₂O₃ from boehmite).[4]Provides good thermal and mechanical stability. The specific phase influences metal-support interactions.
Aluminum Alkoxides Aluminum Isopropoxide, Aluminum sec-ButoxideSol-GelHigh purity, high surface area, and controlled porosity can be achieved.Excellent for creating highly dispersed active sites and uniform catalyst particles.
Organic Aluminum Salts Aluminum Acetate, Aluminum Acetotartrate Sol-Gel, Thermal DecompositionThe decomposition of organic groups can lead to high porosity and surface area.Potentially enhanced catalytic activity due to better accessibility of active sites.

Experimental Protocols

To provide a framework for evaluating the performance of catalysts derived from different precursors, a generalized experimental protocol for the synthesis of an alumina support and the subsequent evaluation of a catalyst's performance is outlined below.

Synthesis of Alumina Support from an Aluminum Precursor (e.g., Aluminum Acetotartrate)

Objective: To prepare a high-surface-area alumina support.

Materials:

  • Aluminum acetotartrate

  • Deionized water

  • Ammonium hydroxide (30% solution)

  • Ethanol

Procedure:

  • Sol Preparation: Dissolve a specific amount of aluminum acetotartrate in deionized water with vigorous stirring.

  • Gelation: Add ammonium hydroxide dropwise to the solution until a gel is formed. The pH of the solution should be carefully monitored and controlled.

  • Aging: The gel is aged for a specified period (e.g., 24 hours) at a controlled temperature to allow for the completion of hydrolysis and condensation reactions.

  • Washing: The gel is then washed repeatedly with deionized water and ethanol to remove any unreacted precursors and by-products.

  • Drying: The washed gel is dried in an oven at a specific temperature (e.g., 110°C) to remove the solvent.

  • Calcination: The dried solid is calcined in a furnace at a high temperature (e.g., 500-800°C) for several hours to obtain the final alumina support. The heating rate and final temperature are critical parameters that determine the crystalline phase and textural properties of the alumina.

Evaluation of Catalytic Performance

Objective: To compare the catalytic activity and selectivity of a prepared catalyst (e.g., Ni/Al₂O₃) in a model reaction such as the hydrogenation of a specific substrate.

Apparatus:

  • Fixed-bed continuous flow reactor

  • Gas chromatograph (GC) for product analysis

  • Mass flow controllers for gas feeds

  • Temperature controller

Procedure:

  • Catalyst Preparation: The alumina support is impregnated with a solution of the active metal precursor (e.g., nickel nitrate). The impregnated support is then dried and calcined, followed by reduction in a hydrogen flow at a high temperature to obtain the active catalyst.

  • Catalyst Loading: A known amount of the catalyst is packed into the reactor.

  • Reaction: The reactant stream (e.g., a mixture of the substrate and hydrogen) is passed through the catalyst bed at a specific temperature, pressure, and flow rate.

  • Product Analysis: The effluent from the reactor is periodically analyzed using a gas chromatograph to determine the conversion of the reactant and the selectivity towards different products.

  • Data Analysis: The catalytic activity is typically expressed as the conversion of the reactant, and the selectivity is calculated as the percentage of the converted reactant that forms the desired product. The stability of the catalyst is evaluated by monitoring its performance over an extended period.

Visualizing the Process and Logic

To better illustrate the workflow and the relationships between different stages of catalyst development and evaluation, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Characterization cluster_evaluation Performance Evaluation Precursor Aluminum Precursor (e.g., Acetotartrate) SolGel Sol-Gel/ Precipitation Precursor->SolGel Drying Drying SolGel->Drying Calcination Calcination Drying->Calcination Impregnation Active Metal Impregnation Calcination->Impregnation Activation Activation (Reduction) Impregnation->Activation XRD XRD Activation->XRD BET BET Activation->BET TEM TEM Activation->TEM TPD NH3-TPD Activation->TPD Activity Activity Activation->Activity Selectivity Selectivity Activity->Selectivity Stability Stability Selectivity->Stability

Caption: Experimental workflow for catalyst synthesis, characterization, and performance evaluation.

Precursor_Influence cluster_properties Alumina Properties cluster_performance Catalyst Performance Precursor Aluminum Precursor (e.g., Acetotartrate, Nitrate, Boehmite) SurfaceArea Surface Area Precursor->SurfaceArea PoreSize Pore Size Precursor->PoreSize Crystallinity Crystallinity Precursor->Crystallinity Acidity Surface Acidity Precursor->Acidity Activity Activity SurfaceArea->Activity Selectivity Selectivity SurfaceArea->Selectivity Stability Stability SurfaceArea->Stability PoreSize->Activity PoreSize->Selectivity PoreSize->Stability Crystallinity->Activity Crystallinity->Selectivity Crystallinity->Stability Acidity->Activity Acidity->Selectivity Acidity->Stability

Caption: Influence of the aluminum precursor on the final catalyst performance.

References

A Comparative Analysis of the Astringency of Aluminium Acetotartrate and Other Aluminum Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the astringency of aluminum acetotartrate and other commonly used aluminum salts. Due to a lack of direct comparative studies in the available scientific literature, this analysis synthesizes findings from research on individual aluminum salts and the general mechanisms of astringency.

Introduction to Astringency of Aluminum Salts

Astringency is a complex tactile sensation characterized by a feeling of dryness, puckering, and roughness in the mouth.[1] This sensation is a key attribute of many compounds, including aluminum salts, which are utilized in various pharmaceutical and consumer products for their astringent properties. The primary mechanism underlying the astringency of aluminum salts is believed to be their interaction with salivary proteins, particularly proline-rich proteins (PRPs) and mucins.[2][3] This interaction leads to the precipitation or aggregation of these proteins, which in turn reduces the lubricity of saliva and increases friction between oral surfaces, stimulating mechanoreceptors and resulting in the characteristic astringent sensation.[1] The trigeminal nerve is understood to play a crucial role in mediating this tactile sensation.[1]

Comparative Astringency: A Qualitative Overview

While quantitative data directly comparing the astringency of aluminum acetotartrate with other aluminum salts is limited, a qualitative comparison can be drawn based on their chemical properties and known applications.

  • Aluminum Sulfate ("Alum") : Often referred to as alum, aluminum sulfate is a well-studied astringent. Research has shown that the astringency of alum solutions is influenced by pH, with a decrease in astringency observed upon the addition of acids.[6][7] This is attributed to the chelation of the aluminum ion by the acid, which reduces its availability to interact with salivary proteins.[6][7]

  • Aluminum Chloride : Studies have indicated that aluminum chloride also possesses astringent properties. However, direct sensory comparisons with other aluminum salts are not extensively documented in the available research.

Quantitative Data on the Astringency of Aluminum Salts

The following table summarizes the limited quantitative data found in the literature regarding the astringency of aluminum salts. It is important to note the absence of data for aluminum acetotartrate in direct comparative studies.

Aluminum SaltConcentrationExperimental MethodKey FindingsReference
Aluminum SulfateNot specifiedSensory PanelThe astringency of alum was reduced by the addition of equi-sour levels of lactic, citric, or hydrochloric acid.[6][7]

Note: The lack of standardized methodologies and concentrations across different studies makes direct comparisons challenging. The data presented should be interpreted with caution.

Experimental Protocols for Astringency Evaluation

Several methods are employed to assess the astringency of chemical compounds. These can be broadly categorized into sensory analysis and in-vitro protein precipitation assays.

Sensory Analysis

Sensory panels are a cornerstone of astringency evaluation, providing direct human perception data.

Objective: To quantify the perceived astringency of a substance using a trained human panel.

Protocol Outline:

  • Panelist Selection and Training: A panel of trained individuals is selected. Training involves familiarizing panelists with astringency standards (e.g., solutions of alum or tannic acid) and the rating scale to be used.

  • Sample Preparation: Solutions of the test compounds (e.g., different aluminum salts) are prepared at various concentrations in purified water.

  • Evaluation Procedure: Panelists rinse their mouths with purified water before and between samples. They then take a specific volume of the test solution into their mouths, hold it for a defined period (e.g., 15-20 seconds), and then expectorate.

  • Rating: Immediately after expectorating, panelists rate the perceived intensity of astringency on a labeled magnitude scale (LMS) or a visual analog scale (VAS).

  • Data Analysis: The ratings are collected and statistically analyzed to determine differences in astringency between samples.

Protein Precipitation Assay

This in-vitro method provides an indirect measure of astringency by quantifying the ability of a compound to precipitate salivary proteins.

Objective: To determine the protein precipitation capacity of a substance as an indicator of its potential astringency.

Protocol Outline:

  • Saliva Collection: Whole, unstimulated saliva is collected from human volunteers. The saliva is often centrifuged to remove debris.

  • Incubation: A fixed amount of the salivary supernatant is mixed with a solution of the test compound (e.g., an aluminum salt) and incubated for a specific time at a controlled temperature (e.g., 37°C).

  • Centrifugation: The mixture is centrifuged to pellet the precipitated protein-astringent complexes.

  • Quantification: The amount of protein remaining in the supernatant is quantified using a standard protein assay, such as the bicinchoninic acid (BCA) assay or by measuring absorbance at a specific wavelength.

  • Calculation: The amount of precipitated protein is calculated by subtracting the protein concentration in the supernatant from the initial protein concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for astringency and a typical experimental workflow for its assessment.

Astringency_Signaling_Pathway cluster_oral_cavity Oral Cavity cluster_nervous_system Nervous System Astringent Astringent Compound (e.g., Aluminum Salt) Interaction Interaction & Precipitation Astringent->Interaction SalivaryProteins Salivary Proteins (PRPs, Mucins) SalivaryProteins->Interaction ReducedLubrication Reduced Salivary Lubrication Interaction->ReducedLubrication Mechanoreceptors Mechanoreceptor Activation ReducedLubrication->Mechanoreceptors TrigeminalNerve Trigeminal Nerve (Tactile Sensation) Mechanoreceptors->TrigeminalNerve Brain Brain: Perception of Astringency TrigeminalNerve->Brain

Caption: Proposed signaling pathway for the perception of astringency.

Astringency_Experimental_Workflow cluster_sensory Sensory Analysis cluster_invitro In-Vitro Assay Panel Trained Sensory Panel SensoryEval Sample Evaluation & Rating Panel->SensoryEval SensoryData Sensory Data (Intensity Scores) SensoryEval->SensoryData DataAnalysis Data Analysis & Comparison SensoryData->DataAnalysis Saliva Saliva Collection Precipitation Protein Precipitation with Astringent Saliva->Precipitation Quantification Protein Quantification Precipitation->Quantification PrecipData Precipitation Data (% Precipitated Protein) Quantification->PrecipData PrecipData->DataAnalysis

Caption: Typical experimental workflow for astringency assessment.

Conclusion

Aluminum salts are recognized for their astringent properties, which are primarily mediated through interactions with salivary proteins, leading to a tactile sensation perceived via the trigeminal nerve. While aluminum sulfate and aluminum chloride are known astringents, with some data available on their sensory properties, there is a notable lack of quantitative, comparative data for aluminum acetotartrate in the scientific literature. Future research employing standardized sensory analysis and protein precipitation assays across a range of aluminum salts, including aluminum acetotartrate, is necessary to establish a definitive comparative profile of their astringency. Such studies would be invaluable for the formulation and development of pharmaceutical and consumer products where astringency is a critical attribute.

References

A Comparative Guide to the Efficacy of Aluminium Acetotartrate and Aluminum Chloride as Mordants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of the efficacy of different aluminum-based mordants used in dyeing processes. Due to a lack of available experimental data directly comparing aluminum acetotartrate and aluminum chloride as mordants for textiles, this report focuses on a well-documented comparison between aluminum acetate and aluminum potassium sulfate (alum) . This substitution allows for a data-driven evaluation of mordanting performance. The findings indicate that the choice of aluminum mordant significantly impacts the color fastness of natural dyes on textile fibers.

The information presented herein is compiled from peer-reviewed studies and technical articles to aid researchers and professionals in selecting the appropriate mordant for their specific applications. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of the experimental workflow and proposed chemical interactions.

Introduction

Mordants are essential chemical agents that form a coordination complex with both the dye and the fiber, thereby fixing the dye to the substrate and improving its fastness properties. Aluminum salts are among the most common and safest mordants used in natural dyeing. This guide explores the comparative efficacy of two aluminum-based mordants, highlighting their performance in terms of color fastness to laundering and light. While the initial topic focused on aluminum acetotartrate and aluminum chloride, the available scientific literature provides a robust comparison between aluminum acetate and aluminum potassium sulfate, which will be the focus of this analysis.

Quantitative Data Summary

The following tables summarize the key performance indicators for aluminum acetate and aluminum potassium sulfate as mordants on cotton fabric dyed with various natural dyes. The data is primarily derived from a study by Haar, Schrader, and Gatewood (2013).[1][2][3][4]

Table 1: Comparison of Colorfastness to Laundering (Gray Scale Rating)

Natural DyeMordantConcentration (% owf)Gray Scale Rating (Color Change)
Coreopsis Aluminum Acetate (AA)53.11
103.00
203.05
Aluminum Potassium Sulfate (APS)51.78
101.83
201.72
Weld Aluminum Acetate (AA)52.17
101.97
201.44
Aluminum Potassium Sulfate (APS)51.50
101.44
201.39

Note: Gray Scale for Color Change is rated on a scale of 1 to 5, where 1 indicates a large change in color and 5 indicates no change.[2] owf = on-weight-of-fabric.

Table 2: Comparison of Colorfastness to Light (Gray Scale Rating)

Natural DyeMordantConcentration (% owf)Gray Scale Rating (Fading)
Coreopsis Aluminum Acetate (AA)51.56
101.61
201.61
Aluminum Potassium Sulfate (APS)51.89
101.89
201.83
Weld Aluminum Acetate (AA)52.11
102.11
202.06
Aluminum Potassium Sulfate (APS)52.11
102.17
202.22

Note: Gray Scale for Fading is rated on a scale of 1 to 5, where 1 indicates severe fading and 5 indicates no fading.[2]

Key Findings from Data:

  • Colorfastness to Laundering: Aluminum acetate generally provides significantly better colorfastness to laundering compared to aluminum potassium sulfate for coreopsis and weld dyes on cotton.[1][2][4]

  • Colorfastness to Light: Aluminum potassium sulfate showed slightly better or comparable colorfastness to light compared to aluminum acetate.[1][2][4]

  • Concentration Effect: For aluminum acetate, a lower concentration (5% owf) often yielded slightly better laundering fastness.[1][2][4] For light fastness, the effect of concentration was less pronounced.

Experimental Protocols

The following is a generalized experimental protocol for comparing the efficacy of different mordants in textile dyeing, based on methodologies described in the cited literature.[5]

3.1. Materials

  • Textile substrate (e.g., 100% cotton fabric)

  • Natural dye extract (e.g., coreopsis, weld)

  • Mordants: Aluminum Acetate, Aluminum Potassium Sulfate

  • Scouring agent (e.g., neutral soap)

  • Distilled water

  • Standard laboratory glassware and equipment (beakers, heating plates, stirrers)

  • Colorfastness testing equipment (e.g., Launder-Ometer, Xenon arc lamp weatherometer)

  • Gray Scales for assessing color change and staining

3.2. Scouring of Fabric

  • The textile fabric is washed in a solution containing a neutral soap at a specified temperature (e.g., 60°C) for a set duration (e.g., 30 minutes) to remove any impurities.

  • The fabric is then thoroughly rinsed with tap water and finally with distilled water.

  • The scoured fabric is air-dried before mordanting.

3.3. Mordanting Procedure (Pre-mordanting)

  • Mordant solutions of different concentrations (e.g., 5%, 10%, 20% on the weight of the fabric) are prepared in distilled water.

  • The scoured, dry fabric is weighed and then immersed in the mordant solution.

  • The temperature of the mordant bath is gradually raised to a specified temperature (e.g., 80-90°C) and maintained for a specific duration (e.g., 60 minutes), with occasional stirring.

  • After mordanting, the fabric is removed, squeezed, and may be rinsed or directly used for dyeing.

3.4. Dyeing Procedure

  • A dyebath is prepared with the natural dye extract at a specific concentration.

  • The mordanted fabric is introduced into the dyebath.

  • The temperature of the dyebath is raised to near boiling (e.g., 95°C) and maintained for a set time (e.g., 60 minutes), with gentle stirring.

  • After dyeing, the fabric is removed, rinsed with cold water, and air-dried in the shade.

3.5. Evaluation of Colorfastness

  • Colorfastness to Laundering: The dyed samples are tested according to a standard method (e.g., AATCC Test Method 61). The change in color of the specimen and the staining of a multifiber test fabric are evaluated using the Gray Scales.

  • Colorfastness to Light: The dyed samples are exposed to a xenon arc lamp for a specified duration according to a standard method (e.g., AATCC Test Method 16). The fading of the samples is assessed using the Gray Scale for fading.

Visualizations

Experimental Workflow

G cluster_prep Fabric Preparation cluster_mordanting Mordanting cluster_dyeing Dyeing cluster_evaluation Evaluation Scouring Scouring of Fabric Rinsing_Drying1 Rinsing & Drying Scouring->Rinsing_Drying1 Mordanting Pre-mordanting Rinsing_Drying1->Mordanting Mordant_Prep Prepare Mordant Solutions (Aluminum Acetate vs. Aluminum Potassium Sulfate) Mordant_Prep->Mordanting Dyeing Dyeing of Mordanted Fabric Mordanting->Dyeing Dye_Prep Prepare Natural Dye Bath Dye_Prep->Dyeing Rinsing_Drying2 Rinsing & Drying Dyeing->Rinsing_Drying2 Wash_Fastness Wash Fastness Test Rinsing_Drying2->Wash_Fastness Light_Fastness Light Fastness Test Rinsing_Drying2->Light_Fastness Data_Analysis Data Analysis (Gray Scale Ratings) Wash_Fastness->Data_Analysis Light_Fastness->Data_Analysis

Caption: Experimental workflow for comparing mordant efficacy.

Proposed Mordanting Mechanism

G cluster_process Mordanting and Dyeing Process Fiber Cellulose Fiber (-OH groups) Mordant_Fiber Mordant-Fiber Complex Fiber->Mordant_Fiber Coordination Bond Mordant Aluminum Salt (e.g., Aluminum Acetate) Mordant->Mordant_Fiber Dye Natural Dye Molecule (-OH, =O groups) Dye_Complex Dye-Mordant-Fiber Complex (Insoluble Lake) Dye->Dye_Complex Mordant_Fiber->Dye_Complex Coordination Bond

Caption: Logical relationship in the mordanting process.

Discussion and Conclusion

The experimental evidence strongly suggests that aluminum acetate is a more effective mordant than aluminum potassium sulfate for improving the wash fastness of natural dyes like coreopsis and weld on cotton. This could be attributed to the different chemical nature of the acetate and sulfate anions and their influence on the hydrolysis of the aluminum ion and its subsequent interaction with the cellulose fibers and dye molecules.

Conversely, aluminum potassium sulfate appears to offer slightly better or equivalent light fastness. This indicates that the nature of the dye-mordant-fiber complex formed with sulfate as the counter-ion may be more resistant to photochemical degradation.

While a direct comparison with aluminum chloride in this application is not available in the reviewed literature, it is known to be a strong Lewis acid and is used as a catalyst in dye synthesis.[6] Its high reactivity could potentially lead to harsh effects on certain natural fibers. Further research is warranted to directly compare the efficacy and effects of aluminum acetotartrate and aluminum chloride as mordants for natural dyes.

References

Stability Showdown: Aluminium Acetotartrate Versus Key Aluminium Precursors in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate starting material is a critical decision that can significantly impact the stability, efficacy, and shelf-life of the final drug product. Aluminium-containing compounds are widely used as catalysts, cross-linking agents, and adjuvants in the pharmaceutical industry. This guide provides a comparative analysis of the stability of Aluminium Acetotartrate against other commonly used aluminium precursors, including Aluminium Chloride, Aluminium Hydroxide, Aluminium Acetate, and Aluminium Sulfate. The following sections delve into their thermal stability, hygroscopicity, and shelf-life, supported by available experimental data and detailed methodologies.

Executive Summary

The stability of an aluminium precursor is paramount in preventing degradation, ensuring consistent performance, and maintaining the quality of pharmaceutical formulations. This guide benchmarks this compound against other precursors, highlighting its stability under ordinary conditions. While specific quantitative data for a direct comparison is not always publicly available, this report synthesizes existing information to provide a comprehensive overview for informed decision-making.

Comparative Stability Analysis

The stability of aluminium precursors is assessed based on their resistance to thermal degradation and moisture uptake, as well as their long-term storage stability.

Data Presentation

The following table summarizes the available stability data for this compound and its alternatives. It is important to note that direct comparative studies under identical conditions are limited in the public domain.

PrecursorChemical FormulaThermal Stability (Decomposition Temperature)Hygroscopicity (Moisture Absorption)Shelf-Life/General Stability
This compound C₆H₇AlO₈Data not readily available. Decomposes upon heating to produce oxides of aluminum and carbon.[1][2]Information not readily available.Stable under ordinary conditions of use and storage in airtight containers.[1][2]
Aluminium Chloride AlCl₃Anhydrous form sublimes at 181.2°C. The hexahydrate form shows initial signs of decomposition at 90°C.Highly hygroscopic, readily absorbs moisture from the air.[3][4][5][6]Reacts violently with water. Requires storage in a cool, dry place away from moisture.
Aluminium Hydroxide Al(OH)₃Decomposes at approximately 180-200°C.Described as highly hygroscopic.Stable solid, but its reactivity can be influenced by its physical form (amorphous vs. crystalline).
Aluminium Acetate Al(C₂H₃O₂)₃Decomposes at around 200°C.Information not readily available.Generally stable, but can be affected by moisture.
Aluminium Sulfate Al₂(SO₄)₃Anhydrous form decomposes at high temperatures (580-900°C).[7]Hygroscopic, tends to absorb moisture from the air.[8]Stable in its solid form but can undergo hydrolysis in the presence of moisture.[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the stability of pharmaceutical precursors.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of a substance.

Methodology:

  • A small, accurately weighed sample (typically 1-10 mg) of the aluminium precursor is placed in a high-purity alumina or platinum crucible.

  • The crucible is placed on a sensitive microbalance within a furnace.

  • The furnace is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 20-50 mL/min).

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is determined from this curve.

Dynamic Vapor Sorption (DVS)

Objective: To measure the hygroscopicity of a material by determining the amount of water vapor it absorbs at different relative humidity (RH) levels.

Methodology:

  • A small, accurately weighed sample of the precursor is placed in the DVS instrument's sample pan.

  • The sample is first dried by exposing it to a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable weight is achieved.

  • The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).

  • At each RH step, the system holds the humidity constant until the sample weight equilibrates, indicating that no more moisture is being absorbed.

  • The weight change at each step is recorded.

  • After reaching the maximum RH, the humidity is decreased in a similar stepwise manner to study the desorption process.

  • The results are presented as a sorption-desorption isotherm, plotting the percentage change in mass against the relative humidity.

Accelerated Stability (Shelf-Life) Testing

Objective: To predict the long-term stability and shelf-life of a substance by subjecting it to elevated temperature and humidity conditions.

Methodology:

  • Samples of the aluminium precursor are stored in controlled environment chambers at accelerated conditions, as defined by the International Council for Harmonisation (ICH) guidelines (e.g., 40°C / 75% RH).

  • At specified time points (e.g., 0, 1, 3, and 6 months), samples are withdrawn from the chambers.

  • The withdrawn samples are analyzed for key stability-indicating parameters, such as appearance, assay (potency), degradation products, and water content.

  • The data is analyzed to determine the rate of degradation and to extrapolate the shelf-life under normal storage conditions (e.g., 25°C / 60% RH).

Visualizing Stability Concepts

The following diagrams illustrate key concepts and workflows related to precursor stability and selection.

PrecursorSelectionWorkflow cluster_0 Initial Screening cluster_1 Experimental Evaluation cluster_2 Decision Making PrecursorIdentification Identify Potential Precursors LitReview Literature Review of Known Properties PrecursorIdentification->LitReview TGA Thermogravimetric Analysis (TGA) LitReview->TGA DVS Dynamic Vapor Sorption (DVS) LitReview->DVS AcceleratedStability Accelerated Stability Studies LitReview->AcceleratedStability DataAnalysis Analyze Stability Data TGA->DataAnalysis DVS->DataAnalysis AcceleratedStability->DataAnalysis RiskAssessment Assess Formulation Risks DataAnalysis->RiskAssessment Selection Select Optimal Precursor RiskAssessment->Selection

Caption: Workflow for selecting a stable precursor.

ExperimentalWorkflow cluster_0 Sample Preparation cluster_1 Stability Testing cluster_2 Data Analysis & Comparison SamplePrep Prepare Samples of Each Precursor TGA TGA (Thermal Stability) SamplePrep->TGA DVS DVS (Hygroscopicity) SamplePrep->DVS ShelfLife Accelerated Storage (Shelf-Life) SamplePrep->ShelfLife CompareTGA Compare Decomposition Temperatures TGA->CompareTGA CompareDVS Compare Moisture Uptake DVS->CompareDVS CompareShelfLife Compare Degradation Rates ShelfLife->CompareShelfLife Conclusion Draw Conclusions on Relative Stability CompareTGA->Conclusion CompareDVS->Conclusion CompareShelfLife->Conclusion

Caption: Experimental workflow for stability comparison.

Conclusion

The selection of an aluminium precursor with optimal stability is a critical factor in pharmaceutical development. Based on the available data, this compound is described as stable under normal storage conditions when protected from heat and moisture. In comparison, Aluminium Chloride is highly reactive and hygroscopic, requiring stringent handling and storage conditions. Aluminium Hydroxide and Aluminium Sulfate also exhibit sensitivity to heat and moisture, respectively.

While a definitive quantitative ranking is challenging without direct comparative studies, this guide provides a foundational understanding of the relative stabilities of these common aluminium precursors. For critical applications, it is strongly recommended that researchers conduct side-by-side stability studies using the protocols outlined in this document to determine the most suitable precursor for their specific formulation and processing conditions.

References

Literature review comparing the applications of various aluminum organic salts

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Applications of Aluminum Organic Salts

Aluminum organic salts are a versatile class of compounds utilized across a spectrum of industries, from pharmaceuticals and cosmetics to industrial manufacturing. Their utility stems from a range of chemical properties, including their action as potent astringents, effective vaccine adjuvants, and versatile gelling agents. This guide provides a comparative analysis of various aluminum organic salts, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their applications.

Pharmaceutical Applications: Vaccine Adjuvants

Aluminum salts are the most widely used adjuvants in human vaccines, enhancing the immune response to antigens for nearly a century.[1] While traditional adjuvants like aluminum hydroxide and aluminum phosphate are inorganic, research into soluble organic salts is emerging to address limitations such as freeze sensitivity.[2]

The primary role of an aluminum adjuvant is to potentiate the host's immune response to a co-administered antigen. This is achieved through several mechanisms, including the formation of a depot at the injection site for slow antigen release, and the activation of the innate immune system, particularly the NLRP3 inflammasome.[3][4]

Comparative Data on Aluminum Adjuvants

Adjuvant TypeCommon FormsPrimary Immune ResponseAntigen Adsorption MechanismKey Advantages
Inorganic Aluminum Salts (Benchmark) Aluminum Hydroxide (Al(OH)₃), Aluminum Phosphate (AlPO₄)Preferentially induces a Th2-biased immune response, leading to IgG1 and IgE antibody production.[3]Electrostatic interaction and ligand exchange.[4] Al(OH)₃ has a positive charge at neutral pH, binding well to negatively charged antigens. AlPO₄ has a negative charge, binding to positive antigens.Excellent safety profile established over decades of use, low cost, and regulatory acceptance.[5]
Soluble Organic Aluminum Salts Aluminum Acetate, Aluminum ChlorideCapable of eliciting immune responses equivalent to traditional particulate adjuvants like Alhydrogel®.[2]Formulation in a buffer (e.g., sodium acetate) is crucial to maintain solubility and a physiological pH.[2]Solves the critical issue of freeze sensitivity seen in particulate adjuvants, potentially improving vaccine stability and logistics.[2]

Experimental Protocol: Evaluation of Adjuvant Efficacy in a Murine Model

This protocol is adapted from studies evaluating novel aluminum salt adjuvants.[2]

  • Adjuvant-Antigen Formulation:

    • Prepare a stock solution of the aluminum salt (e.g., 40 mg/mL aluminum chloride in ultrapure water).

    • Buffer the solution to a physiological pH (e.g., pH 6.5-7.0) using a suitable buffer like 5 M sodium acetate to create the final adjuvant solution.

    • Mix the adjuvant solution with the desired antigen (e.g., A244 gp120 or CRM197 proteins) to the target concentration.

    • Prepare a control formulation with a traditional adjuvant (e.g., Alhydrogel®) and another with the antigen alone.

  • Animal Immunization:

    • Use a standard mouse model (e.g., female BALB/c mice, 5-6 weeks of age).

    • Administer the vaccine formulations via intramuscular injection at specified time points (e.g., week 0, week 3, week 6).

  • Sample Collection:

    • Collect blood samples from the mice at regular intervals (e.g., pre-immunization and 2-3 weeks after each injection).

  • Antibody Titer Analysis (ELISA):

    • Coat 96-well plates with the target antigen.

    • Serially dilute the collected mouse serum and add it to the wells.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).

    • Add a substrate and measure the resulting colorimetric change to determine the antigen-specific IgG antibody endpoint titers.

  • Data Analysis:

    • Compare the antibody titers between the groups (experimental adjuvant, traditional adjuvant, and antigen alone) using appropriate statistical methods to determine the relative adjuvanticity.

Visualization of Adjuvant Mechanism of Action

G cluster_0 Innate Immune Activation cluster_1 Adaptive Immune Response Alum Aluminum Salt Adjuvant Phagocytosis Phagocytosis Alum->Phagocytosis APC Antigen Presenting Cell (e.g., Macrophage, DC) APC->Phagocytosis Lysosome Lysosomal Damage & Antigen Release Phagocytosis->Lysosome Engulfment NLRP3 NLRP3 Inflammasome Activation Lysosome->NLRP3 Cytosolic Trigger Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cytokines Secretion of IL-1β, IL-18 (Pro-inflammatory Cytokines) Caspase1->Cytokines Cleavage of pro-cytokines T_Cell T-Cell Differentiation (Th2 Bias) Cytokines->T_Cell Stimulation B_Cell B-Cell Activation & Proliferation T_Cell->B_Cell Help Antibodies Antibody Production (IgG1, IgE) B_Cell->Antibodies

Caption: Mechanism of aluminum salt adjuvants.

Dermatological Applications: Astringents and Antiperspirants

Several aluminum salts are effective topical astringents and are the primary active ingredients in antiperspirants.[6] They function by forming a temporary plug within the sweat duct, physically blocking the release of sweat onto the skin's surface.[6] This action also reduces body odor, as bacteria have less sweat to break down.[6]

Comparative Data on Topical Aluminum Salts

A randomized, controlled trial quantitatively compared the efficacy of 20% aluminum chloride hexahydrate with 1% aluminum acetate for reducing induced sweating. The study found that the 20% aluminum chloride solution had a significantly greater effect.[7] However, tolerability is a key consideration, as higher concentrations of aluminum chloride can cause skin irritation.[8] Studies comparing aluminum lactate with aluminum chloride have found that while chloride may be slightly more efficacious, lactate demonstrates significantly greater tolerability, making it a viable first-line option, especially for sensitive areas.[8][9]

Aluminum SaltConcentrationEfficacy (Sweat Reduction)TolerabilityKey Applications
Aluminum Chloride 12.5% - 20%High. A 20% solution was found to be significantly more effective than 1% aluminum acetate (P = 0.0002).[7]Dose-dependent skin irritation is a primary limitation.[8]Prescription or high-strength OTC antiperspirants for hyperhidrosis.[10]
Aluminum Acetate ~1%Moderate. Less effective than 20% aluminum chloride.[7]Generally well-tolerated at low concentrations.Topical astringent (e.g., Burow's solution), mild antiperspirant.
Aluminum Lactate ~12.5%Comparable efficacy to aluminum chloride in studies.[9]Significantly more favorable tolerability profile than aluminum chloride.[8][9]Antiperspirants, skin conditioning agents, and oral care products.[11][12]

Experimental Protocol: Comparative Efficacy of Topical Antiperspirants

This protocol is based on a subject-, rater-, and statistician-blinded, randomized, controlled trial.[7]

  • Subject Recruitment:

    • Enroll healthy subjects with no history of dermatological conditions in the axillary area.

  • Study Design:

    • Employ a randomized, contralateral design where each subject serves as their own control.

    • Randomly assign Topical Agent A (e.g., 20% aluminum chloride) to one axilla and Topical Agent B (e.g., 1% aluminum acetate) to the contralateral axilla.

  • Sweat Induction and Measurement (Gravimetric Analysis):

    • Baseline Measurement: Expose subjects to a standardized heat challenge (e.g., wearing a sauna suit) for a set period (e.g., 30 minutes). Measure baseline sweat output by securing pre-weighed filter paper to each axilla and measuring the change in weight.

    • Treatment Application: Apply the assigned topical agents to each axilla.

    • Post-Treatment Measurement: Repeat the standardized heat challenge and sweat measurement process with the agents applied.

    • Wash-off Measurement: After a set duration, have subjects wash the agents off and repeat the heat challenge and measurement to assess residual effects.

  • Data Analysis:

    • Calculate the difference in sweat production (change in filter paper weight) between the two treatments for each subject.

    • Use statistical tests (e.g., paired t-test) to determine if there is a significant difference in efficacy between the two agents.

Visualization of Experimental Workflow

G start Subject Enrollment baseline Baseline Sweat Measurement (No Agent) start->baseline randomize Randomize Agents (A to Left/Right Axilla, B to Contralateral) baseline->randomize apply Apply Topical Agents A & B randomize->apply treatment Post-Treatment Sweat Measurement apply->treatment wash Wash Off Agents treatment->wash post_wash Post-Wash Sweat Measurement wash->post_wash end Data Analysis & Comparison post_wash->end

Caption: Workflow for a comparative antiperspirant efficacy trial.

Industrial & Cosmetic Applications: Thickeners & Gelling Agents

Aluminum stearate is a metallic soap produced from stearic acid and aluminum.[13] It is a white, waxy powder that is insoluble in water but dissolves in oils upon heating, making it an excellent gelling and thickening agent.[14] It also functions as a lubricant, water repellent, and stabilizer in various formulations.[15]

Comparative Data on Aluminum Stearate Grades

Aluminum stearate is available in three main grades—monostearate, distearate, and tristearate—with the number of stearate groups affecting its physical properties and applications.[16]

Stearate GradeKey PropertiesPrimary Applications
Aluminum Monostearate Unusually heavy bodying properties, effective gelling agent.[14]Paints, Inks, Greases: Used as a thickener and gelling agent.[14][16] Cosmetics: Enhances texture and provides water resistance.[16]
Aluminum Distearate Excellent water repellency, good thickening action.[14]Paints & Coatings: Provides water repellency and stability.[16] Plastics & Ropes: Acts as a lubricant.[14]
Aluminum Tristearate Valued as a lubricant and release agent.[16]Plastics & Rubber Manufacturing: Eases molding and improves efficiency.[16] Pharmaceuticals: Used as a lubricant in tablet manufacturing.[13]

Visualization of Stearate Grade and Application Logic

G cluster_grades Aluminum Stearate Grades cluster_props Primary Properties cluster_apps Common Applications Mono Monostearate Thickening Thickening / Gelling Mono->Thickening Di Distearate Waterproofing Water Repellency Di->Waterproofing Tri Tristearate Lubrication Lubrication / Release Agent Tri->Lubrication Paints Paints / Inks Thickening->Paints Cosmetics Cosmetics Thickening->Cosmetics Waterproofing->Paints Plastics Plastics / Rubber Lubrication->Plastics Pharma Pharmaceuticals Lubrication->Pharma

Caption: Relationship between aluminum stearate grades and uses.

References

Safety Operating Guide

Proper Disposal of Aluminium Acetotartrate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. Aluminium acetotartrate, while utilized in various research and development applications, requires careful handling and disposal due to its potential hazards. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring compliance with general laboratory safety standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, this compound can cause serious eye irritation.[1][2] Therefore, wearing protective gloves, clothing, and eye/face protection is mandatory.[1][2] Work should be conducted in a well-ventilated area, and the generation of dust should be minimized.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as hazardous waste. It is imperative not to dispose of this chemical down the drain or in regular trash.[1][3][4]

  • Waste Identification and Collection :

    • Treat all unused or contaminated this compound as hazardous waste.[3]

    • Collect the waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.[4][5]

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[6]

  • Storage :

    • Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[4][5]

    • Ensure that incompatible chemicals are stored separately to prevent dangerous reactions.[5][6] For instance, store it away from strong oxidizing agents.[7]

  • Waste Pickup and Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) or a certified hazardous waste disposal service to arrange for pickup.[3][4]

    • Do not attempt to neutralize or treat the chemical waste unless you are trained and equipped to do so and it is part of an established institutional protocol.

  • Empty Container Disposal :

    • A container that has held this compound should be managed as hazardous waste unless properly decontaminated.

    • For containers holding acutely hazardous waste, triple rinsing with a suitable solvent is required. The rinseate must be collected and disposed of as hazardous waste.[3] After thorough cleaning and removal of all hazardous labels, the container may be disposed of as regular trash.[3]

Quantitative Data Summary
ParameterGuidelineCitation
pH Range for Drain Disposal Generally, between 5.5 and 10.5 for dilute aqueous solutions of non-hazardous materials. Not recommended for this compound. [8]
Satellite Accumulation Area (SAA) Volume Limit A maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic chemical waste may be accumulated.[4]
SAA Time Limit Hazardous waste containers may be stored for up to 12 months from the accumulation start date, provided the volume limits are not exceeded.[4]
Experimental Protocol: Decontamination of Empty Containers

This protocol outlines the general procedure for triple rinsing an empty container that held this compound.

Objective : To decontaminate an empty chemical container for safe disposal.

Materials :

  • Empty this compound container

  • Appropriate solvent (e.g., deionized water, if the residue is soluble)

  • Designated hazardous waste container for rinseate

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure :

  • Ensure all PPE is worn correctly.

  • Perform the rinsing procedure in a fume hood to minimize exposure.

  • Add a small amount of the selected solvent to the empty container, approximately 10% of the container's volume.

  • Securely cap the container and shake thoroughly to rinse all interior surfaces.

  • Pour the rinseate into the designated hazardous waste container.

  • Repeat the rinsing process two more times for a total of three rinses.

  • After the final rinse, allow the container to air dry completely in the fume hood.

  • Deface or remove the original chemical label.

  • The decontaminated container can now be disposed of according to institutional guidelines for non-hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Aluminium Acetotartrate Waste is_contaminated Is the material a waste product? start->is_contaminated collect_waste Collect in a designated hazardous waste container is_contaminated->collect_waste Yes is_empty Is the container empty? is_contaminated->is_empty No, container only label_container Label container with 'Hazardous Waste' and chemical name collect_waste->label_container store_in_saa Store in Satellite Accumulation Area label_container->store_in_saa contact_ehs Contact EHS for waste pickup store_in_saa->contact_ehs end_disposal Proper Disposal contact_ehs->end_disposal triple_rinse Triple rinse container with appropriate solvent is_empty->triple_rinse Yes collect_rinsate Collect rinseate as hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of decontaminated container as non-hazardous waste triple_rinse->dispose_container collect_rinsate->store_in_saa

Caption: Logical workflow for the safe disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.